o-Xylene
Description
This compound is a xylene substituted by methyl groups at positions 1 and 2.
Commercial or mixed xylene usually contains about 40-65% m-xylene and up to 20% each of this compound and p-xylene and ethylbenzene. Xylenes are released into the atmosphere as fugitive emissions from industrial sources, from auto exhaust, and through volatilization from their use as solvents. Acute (short- term) inhalation exposure to mixed xylenes in humans results in irritation of the eyes, nose, and throat, gastrointestinal effects, eye irritation, and neurological effects. Chronic (long-term) inhalation exposure of humans to mixed xylenes results primarily in central nervous system (CNS) effects, such as headache, dizziness, fatigue, tremors, and incoordination; respiratory, cardiovascular, and kidney effects have also been reported. EPA has classified mixed xylenes as a Group D, not classifiable as to human carcinogenicity.
orththis compound is a natural product found in Psidium guajava, Juglans nigra, and other organisms with data available.
Xylene is an aromatic hydrocarbon composed of a benzene ring linked to two methyl groups and that exists in three isoforms depending on the sites where the methyl groups are attached. Xylene is used for various industrial applications.
See also: m-Xylene (related); p-Xylene (related); Xylene (related).
Structure
3D Structure
Properties
IUPAC Name |
1,2-xylene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |
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InChI Key |
CTQNGGLPUBDAKN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
| Record name | O-XYLENE | |
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| Record name | o-XYLENE | |
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DSSTOX Substance ID |
DTXSID3021807 | |
| Record name | o-Xylene | |
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Molecular Weight |
106.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
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Boiling Point |
289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |
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Flash Point |
63 °F (NTP, 1992), 32 °C c.c., 90 °F | |
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Solubility |
Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |
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Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |
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CAS No. |
95-47-6 | |
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Melting Point |
-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to o-Xylene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-xylene (this compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂. It is one of three isomers of dimethylbenzene, the others being meta-xylene and para-xylene.[1][2] In this molecule, two methyl groups are substituted on a benzene ring at adjacent carbon atoms (the "ortho" position).[1][3] A colorless and flammable liquid with a characteristic sweet odor, this compound is a significant compound in the chemical industry, primarily sourced from the catalytic reforming of petroleum naphtha.[2][4] While widely used as a solvent in various industrial applications including paints, lacquers, and coatings, it also serves as a crucial precursor in the synthesis of phthalic anhydride, a key component in the production of plasticizers, dyes, and resins.[2][5] In the context of drug development and research, this compound is sometimes utilized as a solvent in pharmaceutical formulations.[2] Understanding its chemical and physical properties, metabolic pathways, and the experimental methodologies to determine these characteristics is essential for its safe and effective use in scientific and industrial settings.
Chemical Structure
The structure of this compound consists of a benzene ring with two methyl groups attached to adjacent carbon atoms.
IUPAC Name: 1,2-Dimethylbenzene[2][6]
Synonyms: o-Xylol, 2-Xylene, 1,2-Dimethylbenzol[6]
Chemical Formula: C₈H₁₀[1]
Molecular Weight: 106.168 g·mol⁻¹[1]
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
General and Physical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic, sweet | [6] |
| Melting Point | -25.2 °C to -24 °C | [1][7] |
| Boiling Point | 144.4 °C | [1][8] |
| Density | 0.88 g/mL at 20 °C | [1][7] |
| Vapor Density | 3.7 (vs air) | [7] |
| Vapor Pressure | 7 mmHg at 20 °C | [1] |
| Refractive Index | 1.505 at 20 °C | [7] |
| Dipole Moment | 0.45 D | [9] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | 0.02% (20 °C), 178 mg/L (25 °C) | [1][6] |
| Ethanol | Very soluble | [1] |
| Diethyl Ether | Very soluble | [1] |
| Acetone | Miscible | [7] |
| Benzene | Miscible | [7] |
Safety and Flammability
| Property | Value | Reference |
| Flash Point | 30 °C to 32 °C (closed cup) | [5][10] |
| Autoignition Temperature | 465 °C | [10] |
| Lower Explosive Limit | 0.9% | [11] |
| Upper Explosive Limit | 6.7% | [11] |
| LD₅₀ (oral, rat) | 3523 mg/kg | [12] |
Experimental Protocols
Detailed methodologies for determining the key properties of this compound are outlined below.
Determination of Boiling Point (Capillary Method)
The boiling point of this compound can be determined using a Thiele tube or a melting point apparatus with a boiling point attachment.[6][13]
Methodology:
-
A small amount of this compound is placed in a small test tube or fusion tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6]
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.[13]
-
The assembly is heated in a liquid bath (like paraffin in a Thiele tube) or a heating block.[13] The heating should be gradual and uniform.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[13]
Determination of Melting Point (Capillary Method)
For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.
Methodology:
-
A small amount of this compound is introduced into a capillary tube.
-
The capillary tube is cooled in a suitable bath (e.g., dry ice/acetone) until the sample solidifies.
-
The capillary tube containing the solid sample is then placed in a melting point apparatus.[14]
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[12]
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is the melting point of the substance.[15]
Determination of Density (Pycnometer Method)
The density of a liquid like this compound can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[3][8]
Methodology:
-
A clean, dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is removed. The outside of the pycnometer is carefully dried.
-
The pycnometer filled with this compound is weighed (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference liquid is weighed (m₃).
-
The density of this compound (ρ) is calculated using the following formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_ref where ρ_ref is the density of the reference liquid.
Determination of Solubility
The solubility of this compound in various solvents is determined by direct observation.
Methodology:
-
A specific volume of the solvent (e.g., 1 mL of water) is placed in a test tube.[16]
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.
-
The test tube is stoppered and shaken vigorously for a set period (e.g., 1-2 minutes).[16]
-
The mixture is allowed to stand and is then observed. If a single homogeneous phase is present, the substance is considered soluble. If two distinct layers form, it is insoluble.[17] If droplets are suspended, it is sparingly soluble.
-
This process is repeated with different solvents (e.g., ethanol, diethyl ether) to determine its solubility profile.
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound is relatively simple. Due to the symmetry of the molecule, the aromatic protons give rise to a complex multiplet, while the methyl protons appear as a single sharp peak.
¹³C NMR: The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to its symmetry.[18]
Experimental Protocol (General):
-
A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, and broadband proton decoupling is typically used to simplify the spectrum.[19]
-
The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and the chemical shifts of the peaks are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H bending of the methyl groups.
Experimental Protocol (Liquid Film):
-
Two salt plates (e.g., NaCl or KBr) are cleaned and dried.
-
A drop or two of this compound is placed on the surface of one salt plate.
-
The second salt plate is placed on top, spreading the liquid into a thin film.
-
The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded over the desired range (e.g., 4000-600 cm⁻¹).[20]
Mass Spectrometry (MS)
Mass spectrometry of this compound typically involves electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides information about the structure of the molecule. The mass spectrum of this compound will show a molecular ion peak at m/z = 106. Common fragment ions are observed at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 77 (phenyl ion, [C₆H₅]⁺).[21]
Experimental Protocol (General):
-
A small sample of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.
-
The sample is vaporized and then ionized, typically by a beam of high-energy electrons (electron ionization).
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Metabolic Pathways
In biological systems, this compound is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[22] The metabolic process involves the oxidation of one of the methyl groups.
The degradation of this compound can proceed through several pathways, particularly in microorganisms. One common pathway involves the oxidation of a methyl group to form o-methylbenzyl alcohol, which is then further oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoic acid.[7][11] Another pathway involves the direct oxidation of the aromatic ring.[7]
Below is a diagram representing a common microbial degradation pathway for this compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. mt.com [mt.com]
- 4. thinksrs.com [thinksrs.com]
- 5. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. enviPath [envipath.org]
- 8. Density - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
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- 22. atsdr.cdc.gov [atsdr.cdc.gov]
A Comprehensive Technical Guide to the Physical Properties of 1,2-Dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical properties of 1,2-dimethylbenzene, an aromatic hydrocarbon of significant interest in various scientific and industrial domains. This document collates essential quantitative data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for analysis.
Core Physical and Chemical Properties
1,2-Dimethylbenzene, also known as o-xylene, is a colorless, flammable liquid with a characteristic sweet odor.[1][2] It is a constitutional isomer of m-xylene and p-xylene.[3] Its chemical structure consists of a benzene ring substituted with two adjacent methyl groups.[4] This ortho-substitution pattern dictates its unique physical and chemical behaviors. It is less dense than water and is practically insoluble in it.[1][4] However, it is very soluble in organic solvents like ethanol, diethyl ether, acetone, and benzene.[3][5]
Quantitative Physical Property Data
The following tables summarize the key physical properties of 1,2-dimethylbenzene, compiled from various reputable sources.
| Property | Value |
| Molecular Formula | C₈H₁₀[1] |
| Molecular Weight | 106.17 g/mol [1] |
| Appearance | Colorless liquid[1][6] |
| Odor | Sweet, aromatic[1][2] |
| Melting Point | -25.2 °C to -23 °C (-13.36 °F to -9.4 °F)[5][7][8] |
| Boiling Point | 144.4 °C (291.9 °F) at 760 mmHg[3] |
| Density | 0.88 g/mL at 20 °C (68 °F)[1][5] |
| Solubility in Water | 0.171 g/L to 0.2 g/L at 20-25 °C (practically insoluble)[4][8][9][10] |
| Solubility in Organic Solvents | Very soluble in ethanol, diethyl ether, acetone, and benzene.[3][5] |
| Vapor Pressure | 7 mmHg at 20 °C; 10 mmHg at 89.8 °F[1][3][11] |
| Vapor Density | 3.66 to 3.7 (relative to air)[1][7] |
| Refractive Index | ~1.505 at 20 °C[1][7][12] |
| Flash Point | 17 °C to 32.0 °C (62.6 °F to 89.6 °F) (closed cup)[6][13] |
| Autoignition Temperature | 463 °C to 465 °C (865.4 °F to 869 °F)[6][13] |
| Explosive Limits in Air | 0.9% to 7.6% by volume[6][11] |
| Viscosity | 0.8102 mPa·s at 20 °C[9] |
| Surface Tension | 30.10 dyn/cm at 20°C[9] |
| Octanol/Water Partition Coefficient (log Pow) | 3.12 |
Experimental Protocols
The determination of the physical properties of 1,2-dimethylbenzene requires precise and standardized experimental procedures. Below are detailed methodologies for measuring key properties.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] The Thiele tube method is a common and efficient technique for this determination, requiring a small sample volume.[15]
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant mineral oil
-
Heating source (e.g., Bunsen burner)
-
Sample of 1,2-dimethylbenzene
Procedure:
-
A small amount of 1,2-dimethylbenzene is placed in the fusion tube.[16]
-
The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[16]
-
The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level above the side arm.
-
The thermometer and fusion tube assembly are immersed in the oil within the Thiele tube.
-
The side arm of the Thiele tube is gently and uniformly heated.[16]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.[16]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of 1,2-dimethylbenzene.[15]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,2-dimethylbenzene is flammable; keep it away from open flames and sparks.[13]
Determination of Density
Density is the mass of a substance per unit volume. For a liquid like 1,2-dimethylbenzene, this can be determined by measuring the mass of a known volume.
Materials:
-
Graduated cylinder (e.g., 25 mL or 50 mL)
-
Electronic balance (analytical or top-pan)
-
Pipette (for accurate volume transfer)
-
Sample of 1,2-dimethylbenzene
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.[17][18]
-
A specific volume of 1,2-dimethylbenzene (e.g., 20 mL) is accurately transferred into the graduated cylinder.[17]
-
The mass of the graduated cylinder containing the 1,2-dimethylbenzene is measured and recorded.[17]
-
The mass of the 1,2-dimethylbenzene is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[17]
-
The density is then calculated using the formula: Density = Mass / Volume. The result is typically expressed in g/cm³ or g/mL.[19]
-
For higher accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[18]
Safety Precautions:
-
Perform the experiment in a well-ventilated area.
-
Avoid inhalation of vapors and skin contact.
-
Handle 1,2-dimethylbenzene with care to prevent spills.
Visualized Experimental Workflow: Boiling Point Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of 1,2-dimethylbenzene using the Thiele tube method.
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. adityadyechem.com [adityadyechem.com]
- 6. ICSC 0084 - this compound [inchem.org]
- 7. This compound | 95-47-6 [chemicalbook.com]
- 8. This compound, 99%, pure | Fisher Scientific [fishersci.ca]
- 9. This compound (data page) - Wikipedia [en.wikipedia.org]
- 10. This compound anhydrous, 97 95-47-6 [sigmaaldrich.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound, 99% 95-47-6 India [ottokemi.com]
- 13. chemarc.com [chemarc.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 17. wjec.co.uk [wjec.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. homesciencetools.com [homesciencetools.com]
o-Xylene: A Comprehensive Technical Guide for Researchers
Ortho-xylene (this compound) , systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Chemical Identifiers and Properties
This compound is a colorless, flammable liquid with a sweet, aromatic odor.[1][2] It is one of three structural isomers of dimethylbenzene, the others being meta-xylene and para-xylene.[3]
Table 1: Key Identifiers for this compound
| Identifier | Value |
| CAS Number | 95-47-6[4][5] |
| Molecular Formula | C₈H₁₀[3][4][5] |
| Molecular Weight | 106.17 g/mol [4][6] |
| IUPAC Name | 1,2-Dimethylbenzene[1][2] |
| Synonyms | o-Xylol, 2-Methyltoluene[3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid[2][3] |
| Density | 0.88 g/cm³ at 20°C[1][2] |
| Melting Point | -25.2°C (-13.4°F)[1] |
| Boiling Point | 144.4°C (291.9°F)[3] |
| Flash Point | 25°C (77°F)[1] |
| Solubility in Water | 0.02% (20 °C)[3] |
| Solubility in Organic Solvents | Very soluble in ethanol, diethyl ether, acetone, and benzene[1][3] |
| Vapor Pressure | 7 mmHg (20°C)[3] |
| Refractive Index (nD20) | 1.505[4][7] |
Production and Synthesis
The primary industrial source of this compound is petroleum. It is obtained through the catalytic reforming of petroleum naphtha, which produces a mixture of aromatic compounds, including the three xylene isomers.[2] These isomers are then separated through fractional distillation.[2][7]
A more sustainable, two-step synthesis route has also been developed using biomass-derived feedstocks. This process involves the dehydration of pinacol to yield 2,3-dimethylbutadiene, followed by a Diels-Alder reaction with acrolein and subsequent dehydration to form this compound.
Applications in Research and Drug Development
This compound is a versatile compound with numerous applications relevant to scientific research and pharmaceutical development.
-
Precursor for Phthalic Anhydride: The vast majority of commercially produced this compound is used as a feedstock for the synthesis of phthalic anhydride.[1][2][3] Phthalic anhydride is a crucial intermediate in the production of plasticizers (e.g., dioctyl phthalate), dyes, and polyester resins.[1][8]
-
Solvent: Due to its ability to dissolve a wide range of organic compounds, this compound is utilized as a solvent in the formulation of paints, lacquers, adhesives, and coatings.[1][9] In laboratory settings, it is used as a clearing agent in histology.[10]
-
Pharmaceutical Intermediate: this compound serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][9][11] For instance, it is involved in the production of mefenamic acid and riboflavin (Vitamin B2).[10]
-
Other Syntheses: It is also a precursor for certain pesticides and insecticides.[8][11]
Experimental Protocol: Analysis of this compound by Gas Chromatography
The purity of this compound and the quantification of its impurities can be reliably determined using gas chromatography (GC), following methods such as ASTM D3797.[12][13] This method is suitable for analyzing impurities like nonaromatic hydrocarbons, benzene, toluene, and other xylene isomers.[12][13]
Objective: To determine the purity of an this compound sample and quantify impurities.
Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Polar-fused silica capillary column
-
Microsyringe
-
Volumetric flasks (50 mL)
-
This compound test specimen
-
Internal standard (e.g., iso-octane)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
Procedure:
-
Instrument Setup: Install the capillary column in the GC and establish stable operating conditions as recommended by the instrument manufacturer.
-
Standard Preparation:
-
Fill a 50-mL volumetric flask to the mark with the this compound sample to be tested.
-
Using a microsyringe, add a precise amount (e.g., 30 µL) of the internal standard (iso-octane) to the flask.
-
Mix the solution thoroughly. This will create a solution with a known concentration of the internal standard.[12]
-
-
Injection: Inject a small volume (e.g., 0.6 µL) of the prepared solution into the gas chromatograph.[12]
-
Data Acquisition: Record the resulting chromatogram.
-
Analysis:
-
Identify the peaks corresponding to the internal standard, this compound, and any impurities by comparing their retention times to known standards.
-
Measure the peak areas of all identified components.
-
The concentration of each impurity is calculated relative to the internal standard.
-
The purity of this compound is determined by subtracting the total percentage of all identified impurities from 100%.[12]
-
Safety and Handling
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[14][15] It is also an irritant to the skin, eyes, and respiratory system.[2][14] High-level exposure can cause central nervous system effects such as dizziness and headache.[2]
Recommended Handling Practices:
-
Work in a well-ventilated area or under a chemical fume hood.[16]
-
Keep away from heat, sparks, and open flames.[16]
-
Use explosion-proof electrical equipment.[14]
-
Ground and bond containers when transferring material to prevent static discharge.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[14]
-
In case of a spill, remove all ignition sources and use an inert absorbent material for cleanup.[14]
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[4]
References
- 1. adityadyechem.com [adityadyechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. getchem.com [getchem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound anhydrous, 97 95-47-6 [sigmaaldrich.com]
- 7. This compound | 95-47-6 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound Supplier|99% Purity|For Research Use [benchchem.com]
- 11. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kelid1.ir [kelid1.ir]
- 13. store.astm.org [store.astm.org]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. idesapetroquimica.com [idesapetroquimica.com]
An In-depth Technical Guide on the Thermodynamic Data and Phase Behavior of o-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and phase behavior of ortho-Xylene (this compound), an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of these properties, and includes visualizations of experimental workflows and phase relationships to facilitate a deeper understanding.
Thermodynamic Data of this compound
The following tables summarize the essential thermodynamic data for this compound, compiled from various reliable sources. These values are crucial for process design, safety analysis, and computational modeling in various scientific and industrial applications.
Table 1: Fundamental Thermodynamic Properties of this compound
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₈H₁₀ | - | [1][2] |
| Molar Mass | 106.167 | g/mol | [3] |
| Melting Point | -25.2 | °C | [1][4] |
| 247.95 | K | [1][4] | |
| Boiling Point (at 1 atm) | 144.4 | °C | [1][4] |
| 417.55 | K | [1][4] | |
| Triple Point | 247.8 | K | [5] |
| Critical Temperature | 630.3 | K | [3] |
| Critical Pressure | 3.73 | MPa | [3] |
| Critical Density | 2.64 | mol/dm³ | [3] |
Table 2: Enthalpy and Entropy Data for this compound
| Property | Value | Units | Conditions | Reference(s) |
| Standard Enthalpy of Fusion (ΔfusH°) | 13.6 | kJ/mol | at Melting Point | [6] |
| Standard Entropy of Fusion (ΔfusS°) | 54.87 | J/(mol·K) | at Melting Point | [6] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 43.4 | kJ/mol | at 298.15 K | [7] |
| 36.24 | kJ/mol | at Boiling Point | [6][8] | |
| Standard Molar Entropy (S°) | 246.5 | J/(mol·K) | Liquid at 298.15 K | [6] |
| 353.6 | J/(mol·K) | Gas at 298.15 K | [6] |
Table 3: Heat Capacity of this compound
| Phase | Heat Capacity (Cp) | Units | Temperature (°C) | Reference(s) |
| Liquid | 187.653 | J/(mol·K) | 25 | [9] |
| Gas | 132.5 | J/(mol·K) | 25 | [6] |
Table 4: Vapor Pressure of this compound at Various Temperatures
| Temperature (°C) | Vapor Pressure (mmHg) | Reference(s) |
| -3.8 | 1 | [6] |
| 32.1 | 10 | [6] |
| 59.5 | 40 | [6] |
| 81.3 | 100 | [6] |
| 121.7 | 400 | [6] |
| 144.4 | 760 | [6] |
Phase Behavior of this compound
The phase behavior of this compound is critical for its separation, purification, and use as a solvent. This section describes its solid-liquid and liquid-vapor equilibria.
Solid-Liquid Equilibrium
The solid-liquid equilibrium of this compound is characterized by its melting point. Below -25.2 °C (247.95 K), this compound exists as a solid. The transition from solid to liquid at a constant pressure occurs at this temperature. Experimental determination of the solid-liquid equilibrium is often carried out using Differential Scanning Calorimetry (DSC), which can precisely measure the enthalpy of fusion.[6]
Liquid-Vapor Equilibrium
The liquid-vapor equilibrium of this compound is described by its vapor pressure curve, which dictates the temperature at which it boils at a given pressure. At standard atmospheric pressure (760 mmHg), this compound boils at 144.4 °C.[1][4] The relationship between temperature and vapor pressure is non-linear and can be modeled by equations such as the Antoine equation. Data for vapor-liquid equilibria are essential for the design of distillation columns used to separate xylene isomers.[10][11]
The following diagram provides a qualitative representation of the pressure-temperature phase diagram for this compound, illustrating the solid, liquid, and gas phases and the phase transition boundaries.
Caption: Qualitative Pressure-Temperature Phase Diagram for this compound.
Experimental Protocols
Accurate determination of thermodynamic data relies on precise experimental methodologies. This section outlines the protocols for key experiments.
Determination of Heat Capacity by Differential Scanning calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) to ensure accuracy.
-
Sample Preparation: Accurately weigh a small amount of high-purity this compound (typically 5-10 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Baseline Measurement: Perform a run with two empty pans to establish the baseline heat flow of the instrument over the desired temperature range.
-
Sapphire Measurement: Run a sapphire standard (a material with a well-known heat capacity) under the same conditions as the sample to determine the heat capacity calibration factor.
-
Sample Measurement: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The heat capacity of the this compound is then calculated using the following equation:
Cp,sample = (Δq / Δt) / (m * β)
where:
-
Cp,sample is the specific heat capacity of the sample.
-
Δq / Δt is the differential heat flow.
-
m is the mass of the sample.
-
β is the heating rate.
-
The following diagram illustrates the general workflow for determining the heat capacity of a liquid using DSC.
Caption: Experimental Workflow for DSC Measurement of Heat Capacity.
Determination of Vapor Pressure by Comparative Ebulliometry
Comparative ebulliometry is a precise method for determining the vapor pressure of a liquid by comparing its boiling temperature with that of a reference substance with a well-known vapor pressure.
Methodology:
-
Apparatus Setup: The apparatus consists of two ebulliometers connected to a common pressure-controlled system. One ebulliometer contains the this compound sample, and the other contains a reference substance (e.g., water).
-
Sample and Reference Preparation: A known quantity of high-purity this compound is placed in the sample ebulliometer, and the reference substance is placed in the reference ebulliometer.
-
System Equilibration: The system is brought to a specific pressure, and both liquids are heated to their boiling points. The system is allowed to reach thermal and phase equilibrium.
-
Temperature Measurement: The boiling temperature of the this compound and the reference substance are measured simultaneously with high-precision thermometers.
-
Varying Pressure: The pressure of the system is varied, and the corresponding boiling temperatures of the sample and reference are recorded at each new pressure point.
-
Data Analysis: The vapor pressure of the this compound at a given temperature is determined by knowing the vapor pressure of the reference substance at its measured boiling temperature, as they are both at the same system pressure.
The logical relationship in a comparative ebulliometry experiment is depicted in the following diagram.
Caption: Logical Relationship in Comparative Ebulliometry.
Determination of Solid-Liquid Equilibrium by Differential Scanning Calorimetry (DSC)
DSC can also be effectively used to determine the solid-liquid equilibrium (melting point) and the enthalpy of fusion of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature using a standard with a known melting point (e.g., indium).
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
Cooling Cycle: The sample is cooled at a controlled rate to a temperature well below its expected melting point to ensure complete crystallization.
-
Heating Cycle: The crystallized sample is then heated at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Acquisition: The heat flow into the sample is recorded as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.
-
Data Analysis:
-
Melting Point: The onset temperature of the melting peak is taken as the melting point.
-
Enthalpy of Fusion: The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).
-
The workflow for this experimental procedure is visualized below.
Caption: Workflow for Solid-Liquid Equilibrium Analysis using DSC.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Vapor-Liquid Equilibria (VLE or VLLE) - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 5. This compound (data page) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. This compound [fchartsoftware.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
A Comprehensive Technical Guide to the Solubility of o-Xylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of o-xylene in a variety of organic solvents. Due to its non-polar nature, this compound is readily miscible with a wide array of common organic liquids. This guide summarizes its solubility profile, offers detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concept: The Solubility of this compound
This compound (1,2-dimethylbenzene) is a non-polar aromatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating that it exhibits high solubility in other non-polar or weakly polar organic solvents. For many common organic solvents, this compound is not just soluble but completely miscible, meaning it can form a homogeneous solution in all proportions without a defined saturation limit.
Data Presentation: Solubility Profile of this compound
Given the high miscibility of this compound with many organic solvents, extensive quantitative solubility data at various concentrations and temperatures is not widely tabulated in scientific literature. Instead, solubility is often described qualitatively. The following table summarizes the solubility behavior of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Solubility of this compound | Reference(s) |
| Aliphatic Hydrocarbons | Hexane, Heptane, Petroleum Ether | Miscible | [1] |
| Aromatic Hydrocarbons | Benzene, Toluene | Miscible | [2][3] |
| Alcohols | Ethanol, Methanol | Very Soluble/Miscible | [3][4][5] |
| Ethers | Diethyl Ether | Very Soluble/Miscible | [3][4][5] |
| Ketones | Acetone | Miscible | [2][3] |
| Esters | Ethyl Acetate | Readily Soluble | [6] |
| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Miscible | [1][6] |
Experimental Protocols for Solubility Determination
For novel solvent systems or specific temperature and pressure conditions where the solubility of this compound may not be infinite, the following experimental protocols can be employed to quantitatively determine its solubility.
Gravimetric Method
This classic and straightforward method is ideal for determining the solubility of a non-volatile solute in a volatile solvent. Since this compound is volatile, this method is better suited for determining the solubility of a solid in this compound, but the principles can be adapted. For a liquid-liquid system where the solvent is significantly more volatile than this compound, it can be applied with care.
Principle: A saturated solution is prepared, and a known volume or mass of this solution is taken. The solvent is then evaporated, and the mass of the remaining solute (this compound) is measured.
Detailed Methodology:
-
Saturation: In a sealable, temperature-controlled vessel, add an excess of this compound to the chosen solvent.
-
Equilibration: Agitate the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. Allow the mixture to settle, permitting any undissolved phase to separate.
-
Sampling: Carefully extract a precise volume (e.g., 10 mL) of the clear, saturated supernatant, ensuring no undissolved droplets are transferred.
-
Solvent Evaporation: Transfer the sample to a pre-weighed, clean, and dry evaporating dish. Gently heat the dish in a fume hood to evaporate the solvent. To minimize loss of this compound, a rotary evaporator or a gentle stream of inert gas at a controlled temperature below the boiling point of this compound can be used.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the heating and cooling steps until a constant mass is achieved.
-
Calculation: The solubility can be calculated as follows:
-
Mass of this compound = (Final mass of dish + residue) - (Initial mass of empty dish)
-
Solubility ( g/100 mL) = (Mass of this compound / Volume of sample) * 100
-
Gas Chromatography (GC) Method
This is a highly accurate and versatile method for determining the concentration of a volatile compound like this compound in a solution.
Principle: A saturated solution is prepared, and a small, known volume of this solution is injected into a gas chromatograph. The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Detailed Methodology:
-
Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest at various known concentrations.
-
GC Method Development: Develop a suitable GC method with a column and conditions (e.g., injector temperature, oven temperature program, detector temperature) that provide good separation and a sharp peak for this compound. A Flame Ionization Detector (FID) is typically used for hydrocarbons.
-
Calibration Curve: Inject known volumes of each standard solution into the GC and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).
-
Sample Analysis: Carefully take an aliquot of the clear supernatant of the saturated solution. If necessary, dilute the sample with the pure solvent to bring its concentration within the range of the calibration curve.
-
Injection and Data Acquisition: Inject a known volume of the (diluted) sample into the GC and record the peak area for this compound.
-
Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the (diluted) sample. If the sample was diluted, multiply by the dilution factor to find the concentration in the original saturated solution.
Spectroscopic Method (UV-Vis)
This method is applicable if this compound exhibits a distinct UV-Vis absorbance peak that is not obscured by the solvent. This compound has characteristic UV absorbance maxima.
Principle: The absorbance of a saturated solution is measured at a specific wavelength. The concentration is then determined using the Beer-Lambert law and a previously constructed calibration curve.
Detailed Methodology:
-
Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to identify a wavelength of maximum absorbance (λmax) where the solvent itself has minimal absorbance.
-
Calibration Standards: Prepare a series of standard solutions of this compound in the solvent with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the selected λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method.
-
Sample Preparation and Analysis: Withdraw a sample of the clear, saturated solution. It will likely be necessary to dilute this sample with the pure solvent to bring its absorbance into the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the measured absorbance and the calibration curve to find the concentration of the diluted sample. Multiply by the dilution factor to determine the solubility of this compound in the solvent.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adityadyechem.com [adityadyechem.com]
- 3. This compound CAS#: 95-47-6 [m.chemicalbook.com]
- 4. Table 4-2, Physical and Chemical Properties of m-Xylene, this compound, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
Navigating the Invisible Hazard: A Technical Guide to o-Xylene Safety in the Laboratory
For Immediate Release
[City, State] – In the fast-paced environment of research and drug development, the safe handling of chemicals is paramount. This in-depth technical guide addresses the critical health and safety considerations for the laboratory use of o-Xylene, a common solvent and precursor in the synthesis of pharmaceuticals and other chemicals. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's properties, associated hazards, and the necessary protocols to ensure a safe laboratory environment.
This compound, a colorless, flammable liquid with a characteristic aromatic odor, presents several health and safety challenges that necessitate stringent control measures.[1][2] Inhalation, skin absorption, and eye contact are the primary routes of exposure, which can lead to a range of health effects from irritation of the eyes, skin, and respiratory system to more severe central nervous system impacts such as dizziness, drowsiness, and incoordination.[1]
This guide emphasizes the importance of understanding and adhering to established occupational exposure limits to minimize health risks. It also outlines detailed procedures for safe handling, storage, and emergency response, providing a robust framework for laboratories to manage the risks associated with this compound.
Section 1: Chemical and Physical Properties of this compound
A thorough understanding of this compound's chemical and physical properties is the foundation of its safe use. This data is crucial for designing appropriate storage and handling procedures, as well as for planning emergency responses.
| Property | Value |
| Chemical Formula | C₈H₁₀ |
| Molecular Weight | 106.2 g/mol [3] |
| Appearance | Colorless liquid[1] |
| Odor | Aromatic[1] |
| Boiling Point | 292°F (144.4°C)[1][3] |
| Melting/Freezing Point | -13°F (-25°C)[1][3] |
| Flash Point | 90°F (32°C)[1][3] |
| Vapor Pressure | 7 mmHg[1][3] |
| Specific Gravity | 0.88[1][3] |
| Solubility in Water | 0.02%[1][3] |
| Lower Explosive Limit (LEL) | 0.9%[1][3] |
| Upper Explosive Limit (UEL) | 6.7%[1][3] |
Section 2: Occupational Exposure Limits
Various regulatory and advisory bodies have established occupational exposure limits for this compound to protect laboratory personnel from its adverse health effects. Adherence to these limits is mandatory.
| Agency | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 100 ppm[4][5] | - |
| NIOSH (REL) | 100 ppm[4][5] | 150 ppm[4][5] |
| ACGIH (TLV) | 100 ppm[4][5] | 150 ppm[4][5] |
| MAK (Germany) | 440 mg/m³[4] | - |
Section 3: Health Hazard Information
Exposure to this compound can result in a range of health effects, from acute symptoms following short-term exposure to potential long-term consequences.
Routes of Exposure:
-
Inhalation: The primary route of exposure, leading to irritation of the nose, throat, and respiratory system.[1]
-
Skin Absorption: Can be absorbed through the skin, causing irritation and potentially contributing to systemic toxicity.[1]
-
Eye Contact: Causes irritation.[1]
-
Ingestion: Can cause gastrointestinal irritation and systemic poisoning.[1]
Acute Effects:
-
Irritation of the eyes, skin, nose, and throat.[1]
-
Central nervous system depression, with symptoms including dizziness, headache, drowsiness, and incoordination.[1][6]
-
High concentrations can lead to nausea, vomiting, and abdominal pain.[1]
Chronic Effects:
-
Prolonged or repeated skin contact can cause dermatitis, characterized by dryness and redness.[5]
-
Long-term exposure may affect the central nervous system, liver, and kidneys.[5]
Section 4: Experimental Protocols for Exposure Monitoring
To ensure that laboratory personnel are not exposed to this compound concentrations exceeding the established limits, a systematic approach to exposure monitoring is essential. The following is a generalized protocol for assessing airborne concentrations.
Protocol: Personal Air Sampling for this compound
1. Objective: To determine the 8-hour time-weighted average (TWA) and/or short-term exposure limit (STEL) concentration of this compound to which an individual researcher is exposed during a specific laboratory procedure.
2. Materials:
-
Personal sampling pump calibrated to a known flow rate (e.g., 0.05 to 0.2 L/min).
-
Sorbent tubes (e.g., charcoal tubes).
-
Tubing to connect the sorbent tube to the pump.
-
Tube holder to attach the sorbent tube to the worker's breathing zone.
-
Calibration device (e.g., bubble meter or electronic calibrator).
-
Chain of custody forms and sample labels.
3. Methodology:
- Pump Calibration: Calibrate the personal sampling pump to the desired flow rate before and after each sampling event.
- Sample Collection:
- Attach the sorbent tube to the pump with flexible tubing.
- Clip the tube holder to the worker's collar in their breathing zone.
- Turn on the pump at the start of the work task and record the start time.
- For TWA sampling, continue for the full work shift (or a representative portion).
- For STEL sampling, sample for a 15-minute period during the task with the highest expected exposure.
- At the end of the sampling period, turn off the pump and record the stop time.
- Sample Handling:
- Cap the sorbent tubes immediately after sampling.
- Label each sample with a unique identifier.
- Complete the chain of custody form with all relevant information (sample ID, date, start/stop times, flow rate).
- Store and transport samples to an accredited analytical laboratory according to their specifications.
- Analysis: The laboratory will typically use gas chromatography with a flame ionization detector (GC-FID) to analyze the this compound collected on the sorbent tube.
- Calculation: The laboratory will report the mass of this compound found on the tube. The concentration in ppm is calculated using the mass, the volume of air sampled (flow rate x time), and the molecular weight of this compound.
Section 5: Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial to prevent exposure and accidents.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or polyvinyl alcohol recommended), safety goggles, and a lab coat.[9][10]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Use non-sparking tools and ground all equipment when transferring this compound to prevent static discharge.[7][8]
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7][8]
-
Store in a designated flammable liquid storage cabinet.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][12]
Section 6: Emergency Procedures
In the event of an this compound-related incident, prompt and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]
-
Spills: Evacuate the area and eliminate all ignition sources. For small spills, absorb the material with a non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[8]
Section 7: Visualizing Safety Workflows and Pathways
To further aid in the comprehension of safety protocols and the biological impact of this compound, the following diagrams have been generated.
Caption: A logical workflow for conducting a risk assessment prior to using this compound in the laboratory.
Caption: A decision tree for selecting the appropriate Personal Protective Equipment (PPE) for handling this compound.
Caption: A simplified diagram illustrating the primary metabolic pathway of this compound in the human body.
Conclusion
The responsible use of this compound in a laboratory setting is achievable through a combination of comprehensive knowledge, stringent adherence to safety protocols, and a proactive safety culture. This guide provides the foundational information for researchers and laboratory managers to develop and implement robust safety programs that protect personnel from the potential hazards of this widely used chemical. Regular training, consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of a safe and productive research environment.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. This compound: Occurence, Uses, Environmental Fate, Toxicity_Chemicalbook [chemicalbook.com]
- 3. restoredcdc.org [restoredcdc.org]
- 4. media.bazan.co.il [media.bazan.co.il]
- 5. nj.gov [nj.gov]
- 6. Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. hawaii.edu [hawaii.edu]
- 8. studylib.net [studylib.net]
- 9. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 11. molgroupchemicals.com [molgroupchemicals.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Natural Occurrence and Production of o-Xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Xylene (this compound), an aromatic hydrocarbon, is a critical raw material in the synthesis of phthalic anhydride, a precursor for various plasticizers, polymers, and resins. Its presence in both natural and industrial settings necessitates a thorough understanding of its origins and production methodologies. This technical guide provides a comprehensive overview of the natural occurrence of this compound in petroleum, coal tar, and as a biogenic volatile organic compound. It further details the primary industrial production processes, including catalytic reforming of petroleum naphtha and toluene disproportionation, along with the crucial separation techniques for isolating this compound from its isomers. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require in-depth knowledge of this compound's lifecycle from natural sources to industrial production.
Natural Occurrence of this compound
This compound is a naturally occurring volatile organic compound (VOC) found in various environmental matrices. Its natural origins are primarily associated with geological fossil fuel deposits and biogenic emissions from flora.
Petroleum and Coal Tar
Crude oil and coal tar are the most significant natural reservoirs of this compound.[1] During the fractional distillation of crude oil, this compound is concentrated in the naphtha fraction. The composition of xylene isomers in petroleum reformate is typically around 20% this compound.[2] Similarly, coal tar, a byproduct of coal carbonization, contains a mixture of aromatic compounds, including xylenes. The this compound content in mixed xylenes derived from coal tar is generally between 10% and 15%.[2][3]
Biogenic Emissions
Various plant species naturally emit this compound as a biogenic volatile organic compound (BVOC). These emissions contribute to the complex mixture of VOCs in the atmosphere. While extensive quantitative data for a wide range of plants is still an area of active research, studies have documented the removal of this compound from the air by certain indoor plants, indicating a capacity for both uptake and potential emission.[4][5] The removal efficiency of total xylenes (including this compound) by Schefflera actinophylla and Ficus benghalensis has been measured at 7.0 and 7.3 μg·m⁻³·m⁻² of leaf area over a 24-hour period, respectively.[5]
Other Natural Sources
Forest fires and volcanic eruptions are additional natural sources that release this compound into the atmosphere.[6] The incomplete combustion of biomass during forest fires generates a variety of aromatic hydrocarbons, including this compound. Volcanic plumes can also contain a range of gaseous compounds, with the potential for this compound to be present, although specific quantitative data is limited.
Industrial Production of this compound
The industrial production of this compound is predominantly reliant on the processing of petroleum-derived feedstocks. The two primary routes for its synthesis are catalytic reforming of naphtha and the disproportionation and transalkylation of toluene. A critical aspect of this compound production is its separation from the C8 aromatic isomers, namely m-xylene, p-xylene, and ethylbenzene, which have very similar boiling points.
Catalytic Reforming of Naphtha
Catalytic reforming is a major refinery process used to upgrade low-octane naphtha into high-octane gasoline blending components and aromatic hydrocarbons.[7][8] This process is a primary source of mixed xylenes, including this compound.
The process involves heating a naphtha feedstock in the presence of a catalyst, typically platinum-based, to high temperatures and pressures.[8] This promotes a series of reactions, including dehydrogenation, dehydrocyclization, and isomerization, which convert naphthenes and paraffins into aromatic compounds. The resulting reformate is a complex mixture of hydrocarbons from which the C8 aromatics, including this compound, are subsequently separated.
Feedstock: Heavy naphtha fraction from crude oil distillation.
Catalyst: Typically a bifunctional catalyst containing a noble metal (e.g., platinum) on an acidic support (e.g., chlorinated alumina).[7]
Operating Conditions:
-
Temperature: 490-530 °C
-
Pressure: 5-25 atm
-
Hydrogen to Hydrocarbon Mole Ratio: 3:1 to 8:1
Procedure:
-
The naphtha feedstock is vaporized and mixed with hydrogen gas.
-
The mixture is heated to the reaction temperature and passed through a series of reactors containing the catalyst.
-
The reactor effluent is cooled, and the liquid product (reformate) is separated from the hydrogen-rich gas.
-
The reformate is then sent to a distillation unit to separate the aromatic compounds from the non-aromatic hydrocarbons.
-
The aromatic fraction, rich in benzene, toluene, and xylenes (BTX), is further processed to isolate the xylene isomers.
Toluene Disproportionation and Transalkylation
Toluene disproportionation (TDP) is a chemical process that converts toluene into benzene and a mixture of xylene isomers.[9][10] This process is often coupled with transalkylation, where heavier aromatics are reacted with toluene to produce additional xylenes.
In the TDP process, two molecules of toluene react to form one molecule of benzene and one molecule of xylene. The reaction is typically carried out over a zeolite catalyst. The transalkylation process involves the reaction of toluene with C9+ aromatics to produce more xylenes. These processes are valuable for converting lower-value toluene into higher-value benzene and xylenes.
Feedstock: High-purity toluene.
Catalyst: Zeolite catalysts, such as ZSM-5, are commonly used due to their shape-selective properties.[9][11]
Operating Conditions:
-
Temperature: 400-500 °C[11]
-
Pressure: 20-40 atm
-
Hydrogen to Hydrocarbon Mole Ratio: 2:1 to 5:1 (to suppress coke formation)
Procedure:
-
Toluene is vaporized, mixed with hydrogen, and preheated.
-
The mixture is fed into a fixed-bed reactor containing the zeolite catalyst.
-
The reaction products, consisting of benzene, xylenes, and unreacted toluene, are cooled and separated.
-
The product stream is then subjected to distillation to separate benzene, toluene (for recycle), and the mixed xylenes.
Separation of this compound
Due to the close boiling points of the C8 aromatic isomers, separating this compound from m-xylene, p-xylene, and ethylbenzene is a challenging and energy-intensive process. Fractional distillation is the primary method used for this separation.
Fractional distillation separates components of a liquid mixture based on differences in their boiling points. In the case of C8 aromatics, a series of distillation columns are used to sequentially separate the isomers. This compound has the highest boiling point among the xylene isomers, which allows for its separation as the bottom product in a dedicated distillation column.
Feedstock: Mixed C8 aromatic stream from catalytic reforming or toluene disproportionation.
Equipment: A series of high-efficiency distillation columns (superfractionators).
Procedure:
-
The mixed C8 aromatic feed is introduced into the first distillation column.
-
Ethylbenzene, having the lowest boiling point, is typically removed as the overhead product.
-
The bottom product, now enriched in xylenes, is fed to a second column.
-
In the xylene splitter column, p-xylene and m-xylene are taken as the overhead product, while this compound, with the highest boiling point, is collected as the bottom product.
-
The overhead stream containing p-xylene and m-xylene can be further processed (e.g., through crystallization or selective adsorption) to separate these two isomers.
Quantitative Data Summary
The following tables summarize the quantitative data for the natural occurrence and industrial production of this compound.
Table 1: Typical Composition of Mixed Xylenes from Different Sources
| Source | This compound (%) | m-Xylene (%) | p-Xylene (%) | Ethylbenzene (%) | Reference |
| Petroleum Reformate | 20 | 44 | 20 | 15 | [2] |
| Coal Tar | 10-15 | 45-70 | 23 | 6-10 | [2][3] |
Table 2: this compound Content in Fuels
| Fuel | This compound Concentration | Reference |
| Diesel Fuel | 223 mg/L | [12] (from a specific study) |
| California Phase II Reformulated Gasoline | 19.7 g/kg | [12] (from a specific study) |
Analytical Methods for Quantification
The accurate quantification of this compound in various matrices is crucial for both environmental monitoring and industrial quality control. Several analytical techniques are employed for this purpose.
Gas Chromatography (GC): GC is the most common method for analyzing xylene isomers.[13] When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent separation and sensitive detection of this compound in complex mixtures.[12][13]
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of xylene isomers, particularly for their metabolites in biological samples.[12]
Standard Test Methods: Standardized methods, such as ASTM D3797, provide detailed procedures for the analysis of this compound purity and its impurities by gas chromatography.[14]
Conclusion
This compound is a naturally occurring aromatic hydrocarbon with significant industrial importance. Its primary natural sources are petroleum and coal tar, with minor contributions from biogenic emissions and other natural events. The industrial production of this compound is dominated by the catalytic reforming of naphtha and toluene disproportionation, followed by energy-intensive fractional distillation to isolate it from its isomers. A thorough understanding of both its natural abundance and its production pathways is essential for researchers and professionals in the chemical and pharmaceutical industries. Continued research into more efficient and sustainable production and separation technologies remains a key area of interest.
References
- 1. Fact sheet: 1,2-xylene (orththis compound) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Naphtha reforming Process | PPTX [slideshare.net]
- 9. Shodhbhagirathi @ IITR: SELECTIVE DISPROPORTIONATION OF TOLUENE TO PRODUCE BENZENE AND P-XYLENE [shodhbhagirathi.iitr.ac.in:8081]
- 10. WO1993017987A1 - Toluene disproportionation process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. store.astm.org [store.astm.org]
Paving the Way for a Sustainable Future: A Technical Guide to o-Xylene Synthesis from Biomass
A paradigm shift is underway in the chemical industry, with a growing emphasis on transitioning from fossil fuel-based feedstocks to renewable, biomass-derived alternatives. A critical area of this green revolution is the sustainable production of aromatic compounds, which are foundational to a vast array of materials and chemicals. This technical guide provides an in-depth exploration of a promising pathway for the synthesis of o-xylene, a key industrial chemical, from biomass-derived precursors. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are at the forefront of developing sustainable chemical processes.
The conventional production of this compound relies heavily on the catalytic reforming of petroleum naphtha, a process with a significant environmental footprint. The development of bio-based routes to this compound not only mitigates reliance on finite fossil resources but also offers the potential for a more circular and sustainable chemical economy. One of the most viable and efficient methods for producing renewable this compound involves a two-step process starting from biomass-derived pinacol and acrolein.
Core Synthesis Pathway: From Pinacol and Acrolein to this compound
The synthesis of this compound from biomass-derived feedstocks is a multi-step process that leverages well-established chemical transformations. The overall pathway can be visualized as follows:
This process begins with the acid-catalyzed dehydration of pinacol to produce the key diene intermediate, 2,3-dimethylbutadiene. This is followed by a one-pot reaction sequence involving a Diels-Alder reaction between 2,3-dimethylbutadiene and acrolein, and subsequent decarbonylation and aromatization to yield the final this compound product.
Step 1: Dehydration of Pinacol to 2,3-Dimethylbutadiene
The initial and crucial step is the selective dehydration of pinacol to form 2,3-dimethylbutadiene. This reaction is typically acid-catalyzed, and various catalysts have been explored.[1] A highly effective method utilizes phosphotungstic acid (HPW) as the catalyst in an ionic liquid, 1-ethyl-3-methylimidazolium chloride ([emim]Cl), as the reaction medium. The ionic liquid plays a dual role by acting as a solvent and promoting the selective formation of the desired diene over the competing pinacol rearrangement product.
Experimental Protocol: Dehydration of Pinacol
The following protocol is a representative procedure for the synthesis of 2,3-dimethylbutadiene from pinacol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine pinacol, phosphotungstic acid (HPW), and 1-ethyl-3-methylimidazolium chloride ([emim]Cl). A typical ratio is 1.0 g of pinacol, 100 mg of HPW, and 4.0 g of [emim]Cl.[2]
-
Reaction Conditions: Heat the reaction mixture to 130°C and maintain this temperature for 16 hours with continuous stirring.[2]
-
Product Isolation: The volatile product, 2,3-dimethylbutadiene, can be continuously removed from the reaction mixture by distillation. Collect the distillate in a cooled receiver.
-
Purification: The collected distillate, which primarily contains 2,3-dimethylbutadiene and water, is then purified. The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and further purified by fractional distillation.[1] The fraction boiling between 69-70.5°C is collected as pure 2,3-dimethylbutadiene.[1]
| Parameter | Value | Reference |
| Catalyst | Phosphotungstic Acid (HPW) | |
| Solvent | 1-ethyl-3-methylimidazolium chloride ([emim]Cl) | |
| Temperature | 130°C | [2] |
| Reaction Time | 16 hours | [2] |
| Yield of 2,3-dimethylbutadiene | 86% | [2] |
Table 1: Summary of Reaction Conditions for Pinacol Dehydration
Step 2: One-Pot Diels-Alder Reaction and Decarbonylation/Aromatization
The second stage of the synthesis involves a one-pot reaction that combines three distinct transformations: a Diels-Alder cycloaddition, a decarbonylation, and an aromatization. This elegant approach enhances the overall efficiency of the process by minimizing intermediate isolation and purification steps.
The 2,3-dimethylbutadiene produced in the first step acts as the diene in a Diels-Alder reaction with acrolein, the dienophile. This cycloaddition reaction forms a substituted cyclohexene aldehyde intermediate. In the same pot, a palladium on carbon (Pd/C) catalyst facilitates the decarbonylation (removal of a carbonyl group) and subsequent aromatization of the intermediate to yield this compound.
Experimental Protocol: One-Pot Synthesis of this compound
A detailed experimental procedure for the one-pot synthesis of this compound is as follows:
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, combine the Diels-Alder adduct (3,4-dimethyl-Δ³-tetrahydrobenzaldehyde), a palladium on carbon (Pd/C) catalyst, and a suitable solvent if necessary. A typical loading is 0.28 g of the adduct and 28 mg of a 5 wt% Pd/C catalyst.[2] The reaction can be performed neat or in a solvent.
-
Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., argon). The reaction mixture is heated to 240°C and stirred at a high speed (e.g., 600 rpm) for 12 hours.[2]
-
Product Analysis and Purification: After the reaction is complete, the reactor is cooled to room temperature. The product mixture is then analyzed by gas chromatography (GC) to determine the yield and selectivity of this compound. The product can be purified from the catalyst by filtration and subsequent distillation.
| Parameter | Value | Reference |
| Catalyst | 5 wt% Palladium on Carbon (Pd/C) | [2] |
| Temperature | 240°C | [2] |
| Reaction Time | 12 hours | [2] |
| Yield of this compound | 92% (from Diels-Alder adduct) | [2] |
| Overall Yield of this compound | 79% (from pinacol and acrolein) | [2] |
Table 2: Summary of Reaction Conditions for the One-Pot Synthesis of this compound
Concluding Remarks
The synthesis of this compound from biomass-derived pinacol and acrolein represents a significant advancement in the pursuit of sustainable chemical production. This two-step process, featuring a highly selective dehydration and an efficient one-pot Diels-Alder/decarbonylation/aromatization sequence, offers a promising and environmentally conscious alternative to conventional petroleum-based methods. The overall yield of 79% demonstrates the viability of this approach for producing renewable aromatic compounds.[2] Further research and process optimization will undoubtedly play a crucial role in the commercial-scale implementation of this technology, paving the way for a more sustainable and circular chemical industry.
References
Environmental Fate and Toxicity of o-Xylene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ortho-xylene (this compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂. It is one of three constitutional isomers of dimethylbenzene, the others being m-xylene and p-xylene.[1] As a key component of commercial xylene mixtures, this compound is widely used in industrial applications, primarily as a precursor in the manufacturing of phthalic anhydride, a key component in plasticizers.[1][2] It also serves as a solvent in paints, coatings, and gasoline blending.[1][3]
The widespread industrial use of this compound leads to its release into the environment through various channels, including industrial emissions, vehicle exhaust, and volatilization from solvent use.[3][4] Given its prevalence and potential for human and environmental exposure, a thorough understanding of its environmental fate, transport, degradation, and toxicity is critical for risk assessment and management. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior and toxicological profile of this compound.
Environmental Fate
The environmental fate of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, and soil, and its susceptibility to various degradation processes.
Release and Distribution
This compound is released into the environment primarily as fugitive emissions from industrial facilities, in automobile exhaust, and through volatilization during its use as a solvent.[4] Once released, it partitions among different environmental compartments. Due to its high vapor pressure and Henry's Law constant, this compound readily volatilizes from soil and water surfaces into the atmosphere, which is its primary environmental sink.[1][4][5] While its water solubility is low, it is sufficient to pose a contamination risk to surface and groundwater.[5][6] In soil, its mobility is considered moderate and is largely controlled by its tendency to adsorb to soil organic matter.[1][7]
Degradation Processes
This compound is not persistent in the environment due to its susceptibility to degradation by both abiotic and biotic processes.
2.2.1 Atmospheric Degradation In the atmosphere, this compound is primarily degraded through photooxidation by hydroxyl radicals (•OH).[4] This process is relatively rapid and is the dominant fate of this compound in the troposphere.[4] The degradation can be further accelerated by the presence of ozone and UV light.
2.2.2 Biodegradation Biodegradation is the most significant degradation process for this compound in soil and aquatic systems.[1][4]
-
Aerobic Biodegradation: Numerous microorganisms, including bacteria from the genera Rhodococcus, Pseudomonas, and Zoogloea, can utilize this compound as a sole source of carbon and energy.[8][9] Several aerobic degradation pathways have been identified.[8] One common pathway involves the monooxygenation of a methyl group to form o-methylbenzyl alcohol, which is then oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoate.[2][10] Another major pathway involves the dioxygenation of the aromatic ring, leading to the formation of substituted catechols like 3,4-dimethylcatechol, which then undergoes ring cleavage.[2][9]
-
Anaerobic Biodegradation: Under anaerobic conditions, such as in groundwater or deeper soil layers, this compound can also be biodegraded.[4] Certain types of sulfate-reducing bacteria have been shown to mineralize this compound.[11]
Bioaccumulation
This compound has a low potential for bioaccumulation in organisms.[1] The bioconcentration factor (BCF) is reported to be 25.9, indicating it is not expected to build up significantly in fish.[4][12] Its relatively rapid metabolism and excretion prevent significant biomagnification in the food chain.[4]
Data Presentation: Physicochemical and Environmental Fate Parameters
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95-47-6 | [1] |
| Molecular Formula | C₈H₁₀ | [1] |
| Water Solubility | 157.5 mg/L at 25°C | [12] |
| Vapor Pressure | 8.8 - 11.8 kPa at 25°C | [5] |
| Henry's Law Constant | 5.18 x 10⁻³ atm-m³/mole | [7] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.15 | [5] |
Table 2: Environmental Fate Parameters for this compound
| Parameter | Value | Compartment/Condition | Reference |
| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 24 - 251 | Soil | [7] |
| Bioconcentration Factor (BCF) | 25.9 | Aquatic Organisms | [12] |
| First-Order Biodegradation Rate Constant | 0.10 - 0.11 d⁻¹ | Unsaturated Soil | [13] |
Ecotoxicity
This compound is classified as harmful to aquatic life, with the potential for long-lasting effects.[12]
Aquatic Toxicity
The acute toxicity of this compound has been evaluated for various aquatic organisms representing different trophic levels. Data indicates moderate toxicity to fish, invertebrates, and algae.
Table 3: Aquatic Toxicity of this compound
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish (Species not specified) | LC₅₀ | 2.6 | - | [12] |
| Aquatic Invertebrates (Daphnia) | EC₅₀ | 1 | - | [12] |
| Aquatic Invertebrates | EL₅₀ | 2.9 | 21 days | [14] |
| Algae | EC₅₀ | 2.2 | 73 hours | [14] |
| Algae | ErC₅₀ | 4.36 | 73 hours | [14] |
| Algae (Selenastrum capricornutum) | EC₅₀ | 3.9 | 8 days | [5] |
Terrestrial Toxicity
Specific data on the toxicity of this compound to terrestrial organisms like earthworms or plants is limited in readily available literature. However, its presence in soil can impact soil microbial communities, which are responsible for its biodegradation. High concentrations could be detrimental to these microorganisms, potentially inhibiting natural attenuation processes.
Human Health Toxicity
Exposure to this compound can occur through inhalation, dermal contact, or ingestion, with inhalation being the most common route in occupational and environmental settings.[1][15]
Toxicological Profile
-
Acute Effects: Short-term exposure to this compound can cause irritation of the eyes, nose, and throat.[3] The primary target for acute toxicity is the central nervous system (CNS), with symptoms including headache, dizziness, ataxia, drowsiness, and confusion.[1][15] High-level exposure can lead to respiratory depression, pulmonary edema, and in severe cases, unconsciousness and death.[1][15]
-
Chronic Effects: Long-term exposure primarily results in CNS effects such as fatigue, tremors, and incoordination.[3] Respiratory, cardiovascular, and kidney effects have also been reported in cases of chronic occupational exposure.[3]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has determined that there is inadequate evidence for the carcinogenicity of xylenes in humans and has classified them as "not classifiable as to their carcinogenicity to humans" (Group 3).[1]
Table 4: Mammalian Toxicity of this compound
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD₅₀ | 3523 mg/kg | [12] |
| Rat | Oral | LD₅₀ | 4300 mg/kg | [1] |
| Rabbit | Dermal | LD₅₀ | 12126 mg/kg | [12] |
| Rat | Inhalation | LC₅₀ | 27124 mg/m³ | [12] |
| Human | Inhalation | MRL (Acute) | 2 ppm | [16] |
| Human | Inhalation | MRL (Intermediate) | 0.6 ppm | [16] |
MRL: Minimal Risk Level (ATSDR)
Visualizations: Pathways and Workflows
Caption: Aerobic biodegradation pathways of this compound by bacteria.
Caption: Experimental workflow for an acute aquatic toxicity test.
Caption: Workflow for a soil sorption batch equilibrium experiment.
Experimental Protocols
Protocol: Aquatic Invertebrate Acute Toxicity Test
This protocol is based on the principles outlined in OECD Test Guideline 202 for Daphnia sp. Acute Immobilisation Test.[17]
-
Objective: To determine the median effective concentration (EC₅₀) of this compound that causes immobilization in a freshwater invertebrate species (Daphnia magna or D. pulex) after 48 hours of exposure.
-
Principle: Test organisms are exposed to a range of this compound concentrations in a static system for 48 hours. The number of immobilized organisms is recorded at 24 and 48 hours, and the EC₅₀ is calculated from the concentration-response data.
-
Methodology:
-
Test Organisms: Use first instar daphnids (less than 24 hours old) from a healthy, in-house culture.[17]
-
Range-Finding Test: Conduct a preliminary test with widely spaced concentrations (e.g., 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.
-
Definitive Test:
-
Prepare a minimum of five test concentrations of this compound in a geometric series (e.g., 1.0, 1.8, 3.2, 5.6, 10 mg/L), plus a control (dilution water only).[17] A solvent carrier may be used if necessary, but a solvent control must also be included.
-
Use at least 20 daphnids per concentration, divided into at least two replicates (10 daphnids per replicate vessel).[17]
-
Add the daphnids to the test vessels containing the prepared solutions.
-
Incubate for 48 hours at 20 ± 2°C with a defined light-dark cycle. Do not feed the organisms during the test.
-
-
Observations: At 24 and 48 hours, count the number of daphnids in each vessel that are immobilized (i.e., unable to swim after gentle agitation).
-
Data Analysis: Calculate the 48-hour EC₅₀ value and its 95% confidence limits using appropriate statistical methods, such as probit analysis or the Spearman-Karber method.[18]
-
Protocol: Soil Sorption by Batch Equilibrium
This protocol is based on the principles outlined in OECD Test Guideline 106.[19]
-
Objective: To determine the soil organic carbon-water partitioning coefficient (Kₒc) for this compound, which describes its tendency to adsorb to soil and sediment.
-
Principle: A known mass of soil is equilibrated with an aqueous solution of this compound of known concentration. After equilibration, the concentration of this compound remaining in the solution is measured. The amount sorbed to the soil is calculated by the difference, and the distribution coefficient (Kₑ) is determined.
-
Methodology:
-
Materials: Select and characterize the test soil (e.g., determine pH, texture, and fraction of organic carbon, fₒc). Prepare a stock solution of this compound in a background electrolyte solution (typically 0.01 M CaCl₂).
-
Procedure:
-
Weigh a known amount of soil (e.g., 2-5 g) into a series of centrifuge tubes.
-
Add a known volume (e.g., 20-50 mL) of this compound solution from a range of concentrations to the tubes. Include soil-free blanks to check for abiotic degradation or sorption to the vessel.
-
Seal the tubes and shake them on a mechanical shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the solid and liquid phases by centrifugation.
-
-
Analysis: Carefully remove an aliquot of the supernatant and analyze the equilibrium concentration (Cₑ) of this compound using a suitable analytical method, such as gas chromatography (GC).
-
Calculations:
-
Calculate the amount of this compound sorbed to the soil (Cₛ) in mg/kg.
-
Calculate the distribution coefficient: Kₑ = Cₛ / Cₑ.
-
Calculate the organic carbon-normalized sorption coefficient: Kₒc = Kₑ / fₒc.[20]
-
-
Protocol: Biodegradation in Soil
This protocol is based on general principles for assessing the biodegradation of organic chemicals in soil.[13]
-
Objective: To determine the rate of aerobic biodegradation of this compound in a specific soil.
-
Principle: this compound is added to a soil sample with known microbial activity. The disappearance of the parent compound is monitored over time under controlled aerobic conditions.
-
Methodology:
-
Soil and Inoculum: Use fresh soil with a known microbial population. The soil itself serves as the inoculum. The soil moisture is typically adjusted to 40-60% of its water-holding capacity.
-
Test Setup:
-
Treat a known mass of soil with this compound to achieve the desired initial concentration. Ensure homogeneous distribution.
-
Place the treated soil into incubation vessels (e.g., biometer flasks) that allow for air exchange while minimizing volatile losses.
-
Include sterile controls (e.g., using autoclaved soil) to distinguish between biotic and abiotic degradation.
-
Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice replicate vessels.
-
Extract the soil sample with an appropriate organic solvent (e.g., methanol or hexane/acetone).
-
Analyze the concentration of this compound in the extract using GC.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) by fitting the data to a suitable kinetic model, often a first-order model (ln(Cₜ/C₀) = -kt).
-
Calculate the degradation half-life (DT₅₀) as DT₅₀ = ln(2) / k.
-
-
References
- 1. This compound: Occurence, Uses, Environmental Fate, Toxicity_Chemicalbook [chemicalbook.com]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. epa.gov [epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ccme.ca [ccme.ca]
- 6. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.gnest.org [journal.gnest.org]
- 10. enviPath [envipath.org]
- 11. Anaerobic Oxidation of this compound, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molgroupchemicals.com [molgroupchemicals.com]
- 13. Transport and degradation of toluene and this compound in an unsaturated soil with dipping sedimentary layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.nc.gov [files.nc.gov]
- 19. Sorption of Organic Contaminants by Stable Organic Matter Fraction in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Ascent of an Isomer: An In-depth Technical Guide to the Historical Development of o-Xylene Production Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical evolution of ortho-xylene (this compound) production methods. From its early origins in coal tar distillation to the sophisticated catalytic and separation processes of the modern petrochemical industry, the journey of this compound production is a story of increasing efficiency, purity, and scale, driven by its critical role as a precursor to phthalic anhydride and other valuable chemicals. This document details the key technological milestones, presents quantitative data in structured tables, provides illustrative experimental protocols, and visualizes the core processes through detailed diagrams.
Early Beginnings: this compound from Coal Tar Distillation
The industrial production of xylenes first emerged in the 19th century, with coal tar, a byproduct of coke production from coal, serving as the primary source.[1] The xylene isomers, including this compound, were isolated from the light oil fraction of coal tar through a process of fractional distillation.
Process Description
The initial separation of xylenes from coal tar was a rudimentary process. The light oil fraction, containing a mixture of benzene, toluene, and xylenes (BTX), was subjected to repeated distillations. Due to the close boiling points of the xylene isomers, achieving high-purity this compound was challenging and energy-intensive.
Typical Composition of Xylenes from Coal Tar
Mixed xylenes derived from coal tar had a variable composition, but a general breakdown is presented in Table 1.
| Component | Typical Concentration (%) |
| m-Xylene | 45 - 70 |
| p-Xylene | 23 |
| This compound | 10 - 15 |
| Ethylbenzene | 6 - 10 |
| Data compiled from various sources.[2] |
Experimental Protocol: Fractional Distillation of Coal Tar Light Oil (Illustrative Historical Method)
-
Initial Fractionation: A batch of coal tar light oil is charged into a distillation still. The still is heated to drive off the more volatile components.
-
Benzene and Toluene Removal: The temperature is carefully controlled to first distill off benzene (boiling point ~80°C) and then toluene (boiling point ~111°C).
-
Xylene Fraction Collection: The fraction boiling in the range of 135-145°C, corresponding to the mixed xylenes, is collected.
-
Fine Fractionation: This mixed xylene fraction is then subjected to further, more precise fractional distillation in a column with a high number of theoretical plates.
-
This compound Isolation: Due to its higher boiling point (144.4°C) compared to m-xylene (139.1°C) and p-xylene (138.4°C), this compound is concentrated in the higher-boiling fractions and can be separated as the bottoms product.
The Petrochemical Revolution: Catalytic Reforming of Naphtha
The mid-20th century witnessed a paradigm shift in this compound production with the advent of catalytic reforming of petroleum naphtha.[3][4] This process became the dominant route for producing aromatics, including xylenes, offering higher yields and a more consistent feedstock compared to coal tar. The first commercial catalytic reforming unit, the UOP Platforming process, was commercialized in 1949.[5]
Process Description
Catalytic reforming converts low-octane naphtha into a high-octane reformate rich in aromatic hydrocarbons. The process typically involves passing the naphtha feed over a bifunctional catalyst, commonly platinum on an acidic support like alumina, at high temperatures and pressures.[6]
Typical Process Parameters for Catalytic Reforming
| Parameter | Typical Range |
| Temperature | 495 - 525 °C |
| Pressure | 5 - 45 atm |
| Catalyst | Platinum-Rhenium on Alumina |
| H₂/Hydrocarbon Mole Ratio | 3:1 - 8:1 |
| Liquid Hourly Space Velocity (LHSV) | 1.5 - 3.0 hr⁻¹ |
| Data compiled from various sources.[5] |
Composition of Xylenes from Catalytic Reformate
The mixed xylene stream from catalytic reformate has a different isomeric distribution compared to coal tar, as shown in Table 2.
| Component | Typical Concentration (%) |
| m-Xylene | ~44 |
| p-Xylene | ~20 |
| This compound | ~20 |
| Ethylbenzene | ~15 |
| Data compiled from various sources.[2] |
The Separation Challenge: Isolating the Isomers
The shift to petroleum-based production increased the availability of mixed xylenes, intensifying the need for efficient separation technologies to isolate the valuable isomers. The close boiling points of p-xylene and m-xylene make their separation by conventional distillation impractical. However, the larger difference in the boiling point of this compound allows for its separation via fractional distillation, albeit requiring tall columns with many trays.
Fractional Distillation
Superfractionation, using distillation columns with a high number of trays (often over 100), became a standard method for isolating this compound from the mixed xylene stream.
Adsorption: The UOP Parex Process
A significant breakthrough in xylene separation came with the commercialization of the UOP Parex process in 1971.[7] This process utilizes a solid adsorbent in a simulated moving-bed (SMB) system to selectively adsorb p-xylene from the mixed isomer stream. While primarily designed for p-xylene recovery, the Parex process plays a crucial role in the overall aromatics complex by removing one isomer and simplifying the subsequent separation of the remaining components, including this compound.
Crystallization
Fractional crystallization is another technique used for p-xylene separation, based on its higher freezing point compared to the other isomers. By cooling the mixed xylene stream, p-xylene crystallizes out and can be separated. The remaining liquid is enriched in this compound and m-xylene.
Maximizing Yields: Isomerization and Toluene Methylation
To meet the growing demand for specific xylene isomers, particularly p-xylene and this compound, processes were developed to convert the less desired isomers into the more valuable ones.
Xylene Isomerization
Xylene isomerization processes re-establish an equilibrium mixture of the isomers from a feedstock that is depleted in one or more isomers. For example, the raffinate from a p-xylene separation unit, which is rich in m-xylene, this compound, and ethylbenzene, can be sent to an isomerization unit to produce more p-xylene. The development of shape-selective zeolite catalysts, such as ZSM-5, first synthesized in 1969 and patented in 1975, was a major advancement in this area.[8][9] These catalysts can selectively convert m-xylene and this compound to p-xylene. The first commercial xylene isomerization units were introduced in the late 1950s and early 1960s.
Toluene Methylation
Toluene methylation is a process that produces xylenes by reacting toluene with a methylating agent, typically methanol. This on-purpose production method can be tailored to selectively produce p-xylene by using modified ZSM-5 catalysts. While the primary target is often p-xylene, the process contributes to the overall xylene pool from which this compound can be separated.
The Rise of this compound as a Feedstock for Phthalic Anhydride
The historical development of this compound production is intrinsically linked to the demand for its primary derivative, phthalic anhydride. Initially, phthalic anhydride was produced from the oxidation of naphthalene, a major component of coal tar.[10][11] However, in the latter half of the 20th century, this compound surpassed naphthalene as the preferred feedstock due to higher yields and a more favorable price. This shift further spurred the development of more efficient this compound production and separation technologies.
Phthalic Anhydride Production: Naphthalene vs. This compound
| Feedstock | Process | Typical Yield (wt%) |
| Naphthalene | Vapor-Phase Oxidation | ~90-95 |
| This compound | Vapor-Phase Oxidation | ~105-110 |
| Data compiled from various sources. |
The higher weight yield from this compound is due to its molecular structure, which contains the necessary carbon atoms in a more direct arrangement for conversion to phthalic anhydride.
Visualizing the Evolution and Processes
The following diagrams, created using the DOT language, illustrate the historical development and key workflows in this compound production.
Caption: Historical timeline of this compound production methods.
Caption: A typical modern integrated workflow for this compound production.
Conclusion
The historical development of this compound production methods reflects the broader evolution of the chemical industry, characterized by a relentless drive for higher efficiency, purity, and economic viability. The transition from coal tar to petroleum as the primary feedstock, coupled with the invention of sophisticated catalytic reforming, separation, and isomerization processes, has enabled the large-scale production of high-purity this compound. This, in turn, has been instrumental in supporting the growth of the polymer and plastics industries, which rely on this compound as a key building block. Future developments will likely focus on more sustainable production routes, potentially from bio-based feedstocks, and even more efficient separation technologies with lower energy consumption.
References
- 1. History of Xylene - Labtag Blog [blog.labtag.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. nbinno.com [nbinno.com]
- 4. Inside the Reactor: A Deep Dive into the Paraxylene Production Process [chemanalyst.com]
- 5. idc-online.com [idc-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatics Recovery [uop.honeywell.com]
- 8. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 9. ZSM-5 - Wikipedia [en.wikipedia.org]
- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 11. chemeng.uliege.be [chemeng.uliege.be]
Methodological & Application
Application Notes and Protocols for o-Xylene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of o-xylene as a high-boiling point solvent in various organic synthesis applications. Detailed protocols for key reactions, safety information, and data are presented to facilitate its effective and safe use in the laboratory.
Properties and Applications of this compound
This compound (1,2-dimethylbenzene) is a colorless, flammable aromatic hydrocarbon with a characteristic sweet odor.[1][2] Its physical and chemical properties make it a valuable solvent for a range of organic reactions, particularly those requiring elevated temperatures.[3]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ | [1] |
| Molar Mass | 106.17 g/mol | [1] |
| Boiling Point | 144.4 °C | [1] |
| Melting Point | -25.2 °C | [4] |
| Density | 0.88 g/cm³ at 20°C | [4] |
| Flash Point | 32 °C | [1] |
| Solubility | Miscible with ethanol, ether, acetone, and benzene. Very low solubility in water. | [1][5] |
Primary Applications in Organic Synthesis:
-
High-Temperature Reactions: Due to its high boiling point, this compound is an excellent solvent for reactions that require sustained heating to proceed at an appreciable rate.[3]
-
Azeotropic Removal of Water: this compound forms an azeotrope with water, allowing for the removal of water as a byproduct, which can drive equilibrium-limited reactions to completion.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a solvent and a reactant in the synthesis of various pharmaceuticals.[1][6]
-
Precursor for Chemical Manufacturing: this compound is a key starting material for the production of phthalic anhydride, which is used in the manufacturing of plasticizers, resins, and dyes.[1][7]
Experimental Protocols
The following are detailed protocols for representative organic reactions utilizing this compound as a solvent.
Bischler-Napieralski Reaction for the Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. The use of a high-boiling solvent like xylene is often necessary to drive the cyclization.[2][8]
Reaction Scheme:
Caption: General scheme of the Bischler-Napieralski reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-arylethylamide (1.0 eq) in this compound (5-10 mL per gram of amide).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extraction: Make the aqueous solution basic with a concentrated solution of sodium hydroxide or ammonium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Bischler-Napieralski Reaction Variants:
| Starting Material | Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Reflux | 3 | ~85 |
| N-Phenethylbenzamide | P₂O₅ | Reflux | 4 | ~70 |
Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[9]
Reaction Scheme:
Caption: General scheme of the Pictet-Spengler reaction.
Protocol:
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in this compound (10-20 mL per gram of amine) in a round-bottom flask, add the aldehyde or ketone (1.1-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or hydrochloric acid).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Quantitative Data for Pictet-Spengler Reaction Variants:
| β-Arylethylamine | Carbonyl Compound | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tryptamine | Formaldehyde | p-TSA | 120 | 72 | ~90 |
| Phenethylamine | Acetaldehyde | HCl | 100 | 12 | ~75 |
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Synthesis of Praziquantel
Praziquantel is a crucial anthelmintic drug used to treat schistosomiasis.[10] Its synthesis can involve steps that benefit from a high-boiling point solvent like this compound.
Mechanism of Action and Signaling Pathway:
Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the parasite.[3][5] It is believed to interact with voltage-gated calcium channels on the surface of the schistosome, leading to a rapid influx of Ca²⁺ ions.[5] This influx causes severe muscle contractions and paralysis of the worm, leading to its dislodgement from host tissues and subsequent clearance by the host's immune system.[5][11]
Caption: Praziquantel's mechanism of action.
Synthesis of Olanzapine
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[4][7] The final step in some synthetic routes involves a condensation reaction that can be performed at elevated temperatures in a solvent such as this compound.
Mechanism of Action and Signaling Pathway:
Olanzapine's therapeutic effects are attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][12] By blocking D₂ receptors in the mesolimbic pathway, it alleviates the positive symptoms of schizophrenia.[4] Its antagonism of 5-HT₂ₐ receptors in the frontal cortex is also a key part of its action.[7] The modulation of these neurotransmitter systems affects downstream signaling pathways, including the PI3K-Akt and MAPK signaling pathways.[13]
Caption: Olanzapine's mechanism of action.
Note on Synthesis: Published synthetic procedures for olanzapine often describe the final condensation step in high-boiling solvents like toluene or dimethyl sulfoxide (DMSO).[14] Given its similar properties, this compound is a suitable alternative for this high-temperature reaction.
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions.[11][13]
-
Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area, preferably in a fume hood.[10][13]
-
Inhalation: Avoid breathing vapors. Prolonged exposure can cause dizziness and headache.[15]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[13]
Experimental Workflow
The following diagram illustrates a general workflow for conducting a high-temperature reaction using this compound as a solvent.
References
- 1. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Olanzapine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]
- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Phthalic Anhydride from o-Xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of phthalic anhydride from the catalytic oxidation of o-xylene, a critical process in the industrial production of plasticizers, resins, and various chemical intermediates. This document outlines the underlying reaction mechanism, catalyst systems, process parameters, and detailed experimental protocols suitable for laboratory and pilot-scale synthesis.
Introduction
Phthalic anhydride is a versatile organic compound with significant industrial importance. The primary route for its synthesis is the vapor-phase oxidation of this compound over a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂).[1][2] This process is highly exothermic and requires careful control of reaction conditions to maximize the yield of phthalic anhydride while minimizing the formation of by-products such as maleic anhydride, benzoic acid, and combustion products (CO and CO₂).[3]
Reaction Mechanism and Pathway
The oxidation of this compound to phthalic anhydride is a complex reaction that proceeds through a series of intermediates. The reaction is initiated by the activation of this compound on the catalyst surface. The currently accepted mechanism suggests that phthalic anhydride is not formed directly from this compound but rather through the sequential oxidation of intermediates, primarily o-tolualdehyde and phthalide.[1]
The simplified reaction pathway can be visualized as follows:
Catalyst System
The most common catalyst for this process is vanadium pentoxide (V₂O₅) supported on anatase titanium dioxide (TiO₂).[1][4] The TiO₂ support provides a high surface area and enhances the catalytic activity and selectivity. The catalyst composition can be further modified with promoters such as potassium, phosphorus, or rubidium to improve performance and catalyst lifetime.[5]
Table 1: Typical Catalyst Compositions
| Component | Weight Percentage | Role |
| V₂O₅ | 1 - 10% | Primary active catalytic species |
| TiO₂ (Anatase) | 60 - 99% | Support, enhances activity and surface area |
| Promoters (e.g., K₂O, P₂O₅, Rb₂O) | 0.01 - 0.8% | Improve selectivity and catalyst stability |
Process Parameters and Performance Data
The synthesis of phthalic anhydride is typically carried out in a fixed-bed or fluidized-bed reactor. The reaction is highly exothermic, and efficient heat removal is crucial to control the temperature and prevent runaway reactions.[3]
Table 2: Typical Industrial Process Conditions
| Parameter | Value | Reference |
| Reactor Type | Fixed-bed multitubular or Fluidized-bed | [2][6] |
| Temperature | 340 - 425 °C | [5][7] |
| Pressure | < 1 bar (gauge) | [7] |
| Feed Composition | This compound in air (this compound concentration < 1 mol% for safety) | [3] |
| Catalyst | V₂O₅/TiO₂ | [1] |
| This compound Conversion | > 95% | [8] |
| Phthalic Anhydride Selectivity | 70 - 85% | [8][9] |
| Phthalic Anhydride Yield | 106 - 111% (by weight, based on this compound) | [10] |
Table 3: Laboratory-Scale Experimental Data [11]
| Catalyst | Reactor Temperature (°C) | Phthalic Anhydride Yield (%) |
| Fused V₂O₅ | 490 | 67.8 |
| V₂O₅ on Silica (Catalyst I) | 490 | 24.3 |
| Used Commercial Catalyst (Catalyst II) | 490 | 19.6 |
Experimental Protocols
Catalyst Preparation (V₂O₅/TiO₂)
This protocol describes a general method for preparing a V₂O₅/TiO₂ catalyst.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid
-
Titanium dioxide (anatase) powder
-
Distilled water
Procedure:
-
Dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in distilled water with gentle heating to form a vanadyl oxalate solution.
-
Add the anatase TiO₂ support to the vanadyl oxalate solution with continuous stirring to form a paste or slurry.
-
Impregnate the TiO₂ support with the vanadium solution. This can be done by incipient wetness impregnation or by spray-coating onto a pre-heated carrier in a coating drum.[10]
-
Dry the impregnated catalyst at 100-150°C to remove water.
-
Calcine the dried catalyst in a furnace with a controlled temperature program. A typical calcination temperature is between 400°C and 500°C. This step converts the vanadium precursor to the active V₂O₅ phase.
Laboratory-Scale Synthesis of Phthalic Anhydride
This protocol outlines a procedure for the vapor-phase oxidation of this compound in a laboratory-scale fixed-bed reactor.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of this compound to Phthalic Anhydride - Chempedia - LookChem [lookchem.com]
- 3. coecs.ou.edu [coecs.ou.edu]
- 4. researchgate.net [researchgate.net]
- 5. US4077984A - Manufacture of phthalic anhydride from this compound or naphthalene - Google Patents [patents.google.com]
- 6. US3892781A - Method for oxidizing this compound to phthalic anhydride - Google Patents [patents.google.com]
- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 8. Selective oxidation of this compound by monolayer V2O5–TiO2 catalysts - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 10. US3909457A - Supported catalyst for the oxidation of this compound or naphthalene into phthalic anhydride - Google Patents [patents.google.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes and Protocols for the Quantification of o-Xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of o-xylene in various matrices. The protocols outlined below utilize common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Introduction
This compound (1,2-dimethylbenzene) is an aromatic hydrocarbon widely used as a solvent in industrial processes and as a precursor in the synthesis of various chemicals.[1] Its presence as a residual solvent in pharmaceutical products is strictly regulated due to potential toxicity.[2] Accurate and robust analytical methods are therefore essential for the quantification of this compound to ensure product quality and safety. This document details validated methods for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of this compound, providing a comparative overview to aid in method selection.
Table 1: Gas Chromatography (GC) Methods
| Parameter | GC-FID (NIOSH 1501) | GC-MS (Headspace) |
| Limit of Detection (LOD) | 8.4 pg/sample[3] | 1.0 ng/mL (in blood)[4] |
| Limit of Quantification (LOQ) | 5 times the LOD[5] | Not explicitly stated, but linearity starts at 5 ng/mL[4] |
| Linearity Range | Not specified, but applicable for occupational exposure levels.[6][7] | 5 - 1500 ng/mL[4] |
| Accuracy (Mean Relative Error) | Not specified in provided abstracts. | ≤ 15.3%[4] |
| Precision (Relative Standard Deviation) | Not specified in provided abstracts. | ≤ 10.8%[4] |
| Typical Matrix | Air[6] | Blood, Biological Tissues[4][5] |
Table 2: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | Method dependent, can be in the ppm range. | Wavelength and matrix dependent.[8] |
| Limit of Quantification (LOQ) | Method dependent. A method for p-xylene oxidation products reported 8 ppm for an impurity.[9] | Wavelength and matrix dependent.[8] |
| Linearity Range | Method dependent. | Dependent on adherence to Beer-Lambert Law. |
| Accuracy | A method for p-xylene oxidation products reported 97-98%.[9] | Method dependent. |
| Precision | Method dependent. | Method dependent. |
| Typical Matrix | Pharmaceutical preparations, Reaction mixtures.[9][10] | Aqueous solutions.[8] |
Experimental Protocols and Workflows
Gas Chromatography-Flame Ionization Detection (GC-FID) based on NIOSH 1501
This method is a widely accepted standard for monitoring occupational exposure to xylenes in the air.[6]
Experimental Protocol:
-
Sample Collection:
-
Collect this compound vapors from the air using a coconut shell charcoal (CSC) tube connected to a personal air sampling pump.
-
Operate the pump at a flow rate of 0.02–0.2 L/min.
-
Collect an air volume between 1 L and 30 L for optimal sensitivity.[6]
-
After sampling, seal and label the tubes for analysis.
-
-
Sample Preparation:
-
Desorb the this compound from the charcoal using a suitable solvent, typically carbon disulfide (CS₂).
-
Add an internal standard to the desorption solvent to improve quantitation accuracy.
-
-
GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar fused silica capillary column is often used.[11]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 150°C) to elute this compound and other components.
-
Injector and Detector Temperatures: Typically set around 250°C.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the air sample by comparing the peak area of this compound to the calibration curve, correcting for the desorption volume and the volume of air sampled.
-
Workflow Diagram:
Caption: Workflow for this compound analysis by GC-FID.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is highly sensitive and suitable for the analysis of volatile organic compounds like this compound in complex matrices such as blood or pharmaceutical preparations.[4]
Experimental Protocol:
-
Sample Preparation:
-
Place a known amount of the sample (e.g., blood, drug product) into a headspace vial.
-
Add an internal standard, preferably an isotopically labeled version of this compound (e.g., this compound-d10), for accurate quantification.[4]
-
For biological samples, a drying agent like anhydrous calcium chloride may be added to remove moisture.[4]
-
Seal the vial tightly.
-
-
Headspace Analysis:
-
Place the vial in the headspace autosampler.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow this compound to partition into the headspace.
-
Automatically inject a known volume of the headspace gas into the GC-MS system.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp is used to separate this compound from other volatile components.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Quantification:
-
Create a calibration curve using standards prepared in the same matrix as the samples.
-
Determine the concentration of this compound in the sample by comparing the ratio of the peak area of this compound to the peak area of the internal standard against the calibration curve.
-
Workflow Diagram:
Caption: Workflow for this compound analysis by HS-GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of this compound, particularly in samples where GC is not ideal, such as in non-volatile matrices or for simultaneous analysis with less volatile compounds.[10]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent that is miscible with the mobile phase.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
An internal standard can be added for improved precision.
-
-
HPLC Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 column, is typically used.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water.[10] A small amount of acid (e.g., phosphoric or formic acid) may be added to improve peak shape.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs, such as around 263 nm.[12]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve by injecting a series of standard solutions of this compound.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow Diagram:
Caption: Workflow for this compound analysis by HPLC.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid method that can be used for the quantification of this compound in relatively clean matrices, such as water, where interfering substances are minimal.[8]
Experimental Protocol:
-
Sample Preparation:
-
If necessary, extract the this compound from the sample matrix into a UV-transparent solvent (e.g., cyclohexane).
-
Ensure the final solution is clear and free of suspended particles.
-
-
UV-Vis Analysis:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan from approximately 200 nm to 400 nm to identify the wavelength of maximum absorbance (λmax) for this compound, which is around 263 nm in cyclohexane.[12]
-
Measurement: Measure the absorbance of the sample at the determined λmax. Use the extraction solvent as a blank.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve, ensuring the measurement falls within the linear range of the curve.
-
Workflow Diagram:
Caption: Workflow for this compound analysis by UV-Vis.
References
- 1. This compound, Pharmaceutical Secondary Standard, Certified Reference Material, MilliporeSigma Supelco 1 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 2. This compound Pharmaceutical Secondary Standard; Certified Reference Material 95-47-6 [sigmaaldrich.com]
- 3. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. CDC - Xylene - NIOSH Workplace Safety and Health Topic [med.iiab.me]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. kelid1.ir [kelid1.ir]
- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]
Application Notes & Protocols for o-Xylene Analysis by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: o-Xylene is a significant aromatic hydrocarbon used as a solvent and a precursor in the synthesis of various chemicals, including phthalic anhydride. Its accurate quantification is crucial for quality control in manufacturing processes, environmental monitoring, and in the analysis of petroleum products. Gas chromatography (GC) is the predominant analytical technique for the separation and quantification of this compound and its isomers. This document provides detailed application notes and experimental protocols based on established methods, including those from ASTM and the EPA.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound using different GC methods. These values can vary based on the specific instrument, column, and analytical conditions.
| Parameter | GC-FID Method | GC-MS Method (SPME) |
| Limit of Detection (LOD) | ~0.009 ng/mL[1] | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.030 ng/mL[1] | < 1 ng/mL |
| Linearity Range | 5-100 ng/mL[1] | 5-100 ng/mL |
| Purity Analysis Range | Applicable for this compound purities of 98% or higher.[2] | Not typically used for high-purity analysis. |
| Impurity Concentration Range | 0.001% to 2.000%[2] | ppb to ppm levels |
| Typical Recovery | 97.5% ± 3.5% to 102.6% ± 1.5%[1] | 96.1% to 103.8% |
Experimental Protocols
Method 1: High-Purity this compound Analysis and Impurity Profiling (Based on ASTM D3797)
This method is suitable for determining the purity of this compound and quantifying normally occurring impurities such as nonaromatic hydrocarbons, benzene, toluene, ethylbenzene, m-xylene, p-xylene, and cumene.[2][3]
1. Gas Chromatographic Conditions:
-
Column: A capillary column with a stationary phase that provides good separation of aromatic isomers is recommended. A CP-Wax 52 CB or a similar polar column is often used.[4]
-
Example Column: 30 m x 0.25 mm I.D., 0.20 µm film thickness SLB®-IL60[5]
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 4 minutes
-
Ramp: 8°C/min to 200°C
-
Final Temperature: 200°C, hold for 5 minutes[5]
-
-
Carrier Gas: Helium or Nitrogen.[3][6]
-
Flow Rate: Set for optimal column performance, e.g., 30 cm/sec constant pressure.[5]
-
-
Injector:
-
Detector:
2. Sample Preparation:
-
For high-purity this compound, direct injection is typically used.[3]
-
If an internal standard is used for quantification, a known amount is added to the sample.[7]
3. Analysis:
-
Inject the prepared sample into the gas chromatograph.
-
Acquire the chromatogram.
-
Identify the peaks corresponding to this compound and its impurities based on their retention times, which are determined by running a standard mixture.
-
The concentration of each impurity is measured relative to the internal standard or by external standard calibration.[7]
-
The purity of this compound is calculated by subtracting the total percentage of impurities from 100%.[7]
Method 2: Analysis of Volatile Aromatic Compounds in Environmental Samples (Based on EPA Method 8020/8021B)
This method is designed for the detection of aromatic volatile compounds, including this compound, in various matrices.[8][9]
1. Gas Chromatographic Conditions:
-
Column: A capillary column suitable for volatile organic compounds analysis.
-
Oven Temperature Program: A temperature program is used to separate the aromatic compounds.[8]
-
Carrier Gas: Inert gas.
-
Injector:
-
Type: Dependent on the sample introduction method.
-
-
Detector:
-
Type: Photoionization Detector (PID).[8]
-
2. Sample Preparation and Introduction:
-
Direct Injection: For neat and diluted organic liquids.[10]
-
Purge-and-Trap (Method 5030): Required for groundwater samples.[8] An inert gas is bubbled through the sample, and the volatilized aromatics are trapped on a sorbent material. The trap is then heated to desorb the compounds onto the GC column.[11]
3. Analysis:
-
Introduce the sample into the GC using the appropriate technique.
-
Run the temperature program to separate the analytes.
-
The PID detects the aromatic compounds as they elute from the column.
-
Quantification is typically performed using an external or internal standard calibration.
Visualizations
Caption: General workflow for this compound analysis by gas chromatography.
Caption: Sample introduction methods based on the sample matrix.
References
- 1. scielo.br [scielo.br]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. grupobiomaster.com [grupobiomaster.com]
- 7. kelid1.ir [kelid1.ir]
- 8. flenviro.com [flenviro.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Application Note: Raman Spectroscopy for the Rapid and Non-Destructive Analysis of Xylene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xylene is an aromatic hydrocarbon widely used as a solvent in various industries, including pharmaceuticals, and as a precursor in the synthesis of polymers. It exists as three structural isomers: ortho-xylene (this compound), meta-xylene (m-xylene), and para-xylene (p-xylene). While these isomers have the same chemical formula, their differing molecular structures result in distinct physical and chemical properties. Consequently, the ability to accurately identify and quantify the individual isomers in a mixture is crucial for process control, quality assurance, and regulatory compliance. Raman spectroscopy is a powerful analytical technique well-suited for this purpose, offering a non-destructive and rapid method for differentiating and quantifying xylene isomers based on their unique vibrational signatures.[1][2]
This application note provides a detailed protocol for the analysis of xylene isomers using Raman spectroscopy, including characteristic spectral data and a generalized experimental workflow.
Principle of Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that probes the vibrational modes of molecules. When a sample is illuminated with a monochromatic laser, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule and provides a unique spectral fingerprint. Because the three xylene isomers have different arrangements of their methyl groups on the benzene ring, they exhibit distinct Raman spectra, allowing for their individual identification and quantification.
Quantitative Data: Characteristic Raman Peaks
The primary distinguishing features in the Raman spectra of xylene isomers are found in the fingerprint region (below 1700 cm⁻¹). Each isomer possesses a unique set of Raman bands that can be used as markers for its identification. Some peaks are common to all three isomers and can be used for normalization in quantitative analysis.[3][4]
The following tables summarize the characteristic Raman peaks for o-, m-, and p-xylene, compiled from various studies. These values can be used to identify the presence of each isomer in a sample.
Table 1: Unique Raman Peaks for Identification of Xylene Isomers [3][4]
| This compound (cm⁻¹) | m-Xylene (cm⁻¹) | p-Xylene (cm⁻¹) |
| 572 | 527 | 632 |
| 739 | 1082 | 801 |
| 1041 | 1236 | 816 |
| 1057 | 1252 | 1171 |
| 1109 | - | 1192 |
| 1121 | - | 1300 |
| 1277 | - | - |
Table 2: Common Raman Peaks in Xylene Isomers [3][4][5]
| Raman Shift (cm⁻¹) | Assignment |
| ~1365 - 1385 | Ring vibrational modes |
| ~1600 | Ring vibrational modes |
| ~3000 | C-H stretching |
Experimental Protocol
This section outlines a general procedure for the analysis of xylene isomers using a benchtop or handheld Raman spectrometer.
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
m-xylene standard (≥99% purity)
-
p-xylene standard (≥99% purity)
-
Sample of unknown xylene mixture
2. Instrumentation:
-
Raman Spectrometer (e.g., benchtop confocal or handheld) with a laser excitation source (e.g., 532 nm, 785 nm).[1][3][6]
-
Appropriate safety goggles for the laser wavelength used.
3. Sample Preparation:
-
Ensure all glassware is clean and dry to avoid contamination.
-
For pure standards, transfer a sufficient amount of each xylene isomer into a separate, labeled glass vial or quartz cuvette.
-
For the unknown mixture, transfer the sample into a clean, labeled vial or cuvette.
4. Data Acquisition:
-
Turn on the Raman spectrometer and allow the laser to warm up according to the manufacturer's instructions.
-
Place the sample vial or cuvette in the sample holder of the instrument.
-
Set the data acquisition parameters. These may vary depending on the instrument and sample, but typical starting parameters are:
-
Acquire the Raman spectrum for each of the pure standards (o-, m-, and p-xylene) and the unknown mixture.
-
Save the spectral data for subsequent analysis.
5. Data Analysis:
-
Qualitative Analysis:
-
Overlay the Raman spectrum of the unknown mixture with the spectra of the pure isomers.
-
Identify the presence of each isomer in the mixture by comparing the unique marker peaks listed in Table 1.[3]
-
-
Quantitative Analysis:
-
For a quantitative assessment, the intensity or area of a unique peak for each isomer is ratioed against a common peak that is present in all isomers (e.g., ~1365 cm⁻¹).[3] This normalization helps to account for variations in laser power and sample positioning.
-
Create a calibration curve by preparing mixtures of the xylene isomers at known concentrations and plotting the normalized peak intensity/area against the concentration.
-
Determine the concentration of each isomer in the unknown sample by applying the normalization procedure and comparing the results to the calibration curve.
-
Workflow Diagram
The following diagram illustrates the general workflow for the Raman spectroscopic analysis of xylene isomers.
Caption: Workflow for xylene isomer analysis using Raman spectroscopy.
Conclusion
Raman spectroscopy provides a rapid, reliable, and non-destructive method for the qualitative and quantitative analysis of xylene isomers. The distinct spectral fingerprints of o-, m-, and p-xylene allow for their unambiguous identification. By following the outlined protocol, researchers, scientists, and drug development professionals can effectively utilize this technique for quality control and process monitoring in applications involving xylene. The use of both handheld and benchtop Raman systems makes this analysis accessible in both laboratory and field settings.[3]
References
protocols for handling and storing o-Xylene in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of o-Xylene in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.
Chemical and Physical Properties
This compound (1,2-Dimethylbenzene) is a colorless, flammable liquid with a characteristic aromatic odor.[1][2] It is an aromatic hydrocarbon, and one of the three isomers of dimethylbenzene, the others being m-xylene and p-xylene.[3][4] A comprehensive summary of its key properties is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₀ | [3] |
| IUPAC Name | 1,2-Dimethylbenzene | [3] |
| CAS Number | 95-47-6 | [5] |
| Molecular Weight | 106.2 g/mol | [2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Aromatic | [1][2] |
| Boiling Point | 144 °C (291.2 °F) | [3] |
| Melting Point | -25.2 °C (-13.36 °F) | [3] |
| Flash Point | 25 °C (77 °F) | [3] |
| Density | 0.88 g/cm³ at 20°C | [3] |
| Vapor Pressure | 7 mmHg | [2] |
| Solubility | Insoluble in water; miscible with ethanol, ether, acetone, and benzene.[1][3] | [1][3] |
| Lower Explosive Limit (LEL) | 0.9% | [2] |
| Upper Explosive Limit (UEL) | 6.7% | [2] |
| Autoignition Temperature | Not specified | |
| NFPA 704 Ratings | Health: 3, Flammability: 3, Instability: 0 | [6] |
Health and Safety Information
This compound is a hazardous substance that can cause a range of adverse health effects. Exposure can occur through inhalation, skin contact, and ingestion.[7]
2.1 Hazards
-
Flammable: this compound is a flammable liquid and vapor.[5][8] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][8] It can cause skin irritation, and prolonged or repeated exposure may lead to dermatitis.[9] High concentrations can have a narcotic effect, causing dizziness, incoherence, nausea, and vomiting.[9] It may also cause irritation to the eyes, nose, and respiratory tract.[9]
-
Environmental Hazards: Avoid release to the environment.[6][8]
2.2 Occupational Exposure Limits
-
OSHA PEL: 100 ppm (TWA)
-
ACGIH TLV: 100 ppm (TWA), 150 ppm (STEL)
Experimental Protocols
Handling Protocol
3.1.1 Engineering Controls
-
Work with this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure safety showers and eyewash stations are readily accessible.[6][9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8][10]
3.1.2 Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves. Viton or Cobra gloves are recommended.[9] Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are required.[9][11] A face shield should be worn in situations with a high risk of splashing.[11]
-
Skin and Body Protection: Wear a laboratory coat.[9] For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[6][9] Respirator use requires a formal respiratory protection program.
3.1.3 Handling Procedures
-
Before starting work, ensure all necessary safety equipment is available and in good working order.
-
Transport this compound in closed, properly labeled containers.[9]
-
Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[8][12][13]
-
Use only non-sparking tools when handling this compound.[8][9]
-
Keep containers tightly closed when not in use to prevent the release of flammable vapors.[8][9]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[9]
Storage Protocol
3.2.1 General Storage Conditions
-
Store this compound in a cool, dry, and well-ventilated area.[12][13]
-
Keep away from direct sunlight, heat, sparks, open flames, and other sources of ignition.[12][13]
-
Store in a designated flammable liquid storage cabinet.[9]
-
Keep containers tightly closed.[8]
-
Store in the original container or a container made of the same material.[8]
3.2.2 Incompatible Materials
-
Store this compound separately from incompatible materials.
-
Incompatibilities: Strong oxidizing agents, strong acids, and nitric acid.[6][12][13]
Emergency Procedures
4.1 Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources.[13]
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[9]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[6]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.[9]
-
4.2 Fire
-
Use dry chemical, foam, or carbon dioxide fire extinguishers.[12]
-
Do not use water , as it may be ineffective and could spread the fire.[12]
-
If a fire is large or cannot be safely extinguished, evacuate the area and call for emergency services.
4.3 First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them several glasses of water to drink. Seek immediate medical attention.[7][10]
Waste Disposal
-
Collect all this compound waste in a properly labeled, sealed container.[14]
-
The container should be labeled as "Hazardous Waste" and include the chemical name.[9]
-
Dispose of the waste through your institution's hazardous waste management program.[9]
-
Do not pour this compound down the drain.[14]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for this compound storage.
References
- 1. This compound | 95-47-6 [chemicalbook.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. adityadyechem.com [adityadyechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. hawaii.edu [hawaii.edu]
- 10. hongrunplastics.com [hongrunplastics.com]
- 11. utoledo.edu [utoledo.edu]
- 12. Xylene Chemical Storage | U.S. Chemical Storage [uschemicalstorage.com]
- 13. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 14. tikweld.com [tikweld.com]
Application Notes and Protocols: o-Xylene in the Synthesis of Dyes and Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ortho-xylene (this compound) as a key starting material in the synthesis of various dyes and pharmaceuticals. The protocols and data presented are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. This compound, an aromatic hydrocarbon, is a versatile precursor, primarily utilized through its oxidation to phthalic anhydride, a crucial intermediate in the production of a wide range of commercially significant molecules.[1][2][3][4][5][6]
I. Synthesis of Dyes from this compound Derivatives
The primary route for the application of this compound in dye synthesis is through its conversion to phthalic anhydride.[1][7] This intermediate is then used to produce a variety of dyes, including phthalein, anthraquinone, and phthalocyanine dyes.
Phthalein Dyes: The Case of Phenolphthalein
Phenolphthalein, a well-known pH indicator, is synthesized via the condensation of phthalic anhydride with phenol in the presence of an acid catalyst.[8][9][10]
Application: Acid-base indicator, historically used as a laxative.[9][10]
Quantitative Data Summary:
| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Concentrated H₂SO₄ | 115-120 | 10-12 | 75 | [11] |
| p-Toluenesulfonic acid monohydrate | 150 | 3 | Not specified | [8] |
| Methanesulfonic acid | 90 | 2 | Not specified | [8] |
| Anhydrous ZnCl₂ | Not specified | Not specified | High (with promoter) | [8] |
Experimental Protocol: Synthesis of Phenolphthalein using Concentrated Sulfuric Acid [11]
-
Reaction Setup: In a round-bottom flask, carefully prepare a solution of 250 g of phthalic anhydride in 200 g of concentrated sulfuric acid with gentle heating.
-
Addition of Phenol: Cool the solution to 115°C and add 500 g of phenol.
-
Reaction: Heat the mixture at 115-120°C for 10-12 hours, ensuring the temperature does not exceed 120°C.
-
Work-up: Pour the reaction mixture into boiling water. Remove excess phenol by steam distillation.
-
Extraction: Extract the resulting granular yellow solid with dilute caustic soda to dissolve the phenolphthalein.
-
Precipitation: After cooling, filter the solution and acidify with acetic acid, followed by a few drops of hydrochloric acid. Let it stand for 24 hours to precipitate the crude phenolphthalein.
-
Purification: Filter the crude product and recrystallize from absolute alcohol with activated charcoal to obtain pure phenolphthalein.
Experimental Workflow for Phenolphthalein Synthesis
Caption: Workflow for the synthesis of phenolphthalein from this compound.
Anthraquinone Dyes: The Case of Quinizarin
Quinizarin (1,4-dihydroxyanthraquinone) is an important intermediate for many other dyes and is synthesized from phthalic anhydride and p-chlorophenol.[8][10][12][13]
Application: Intermediate for the synthesis of other dyes.
Quantitative Data Summary:
| Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Phthalic anhydride, p-chlorophenol | H₂SO₄, Boric acid | 200 | 3.5 | 68-74 | Not specified | [8] |
| Phthalic anhydride, p-chlorophenol | H₂SO₄, Boric anhydride | 210 | 9 | Not specified | 91.2 | [12] |
| Phthalic anhydride, p-chlorophenol | Oleum (20% SO₃), Boric anhydride | 200 | 16 | Outstanding | 98-99.5 | [10] |
Experimental Protocol: Synthesis of Quinizarin [8]
-
Reaction Mixture: In a 1.5-L round-bottomed flask, thoroughly mix 115 g (0.9 mole) of p-chlorophenol, 300 g (2.0 moles) of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg of 95% sulfuric acid.
-
Heating: Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Maintain the temperature at 200°C for 3.5 hours.
-
Precipitation: After cooling, slowly pour the colored melt into 5 L of cold water with continuous stirring and filter the precipitate.
-
Purification:
-
Boil the precipitate with 10 L of water and filter while hot to remove excess phthalic anhydride.
-
Suspend the residue in 10 L of boiling water and add 10 N potassium hydroxide solution to produce a purple color, followed by an additional 300 cc.
-
Filter the alkaline solution while hot.
-
Saturate the purple quinizarin solution with carbon dioxide to precipitate the quinizarin and filter again.
-
Boil the product with a 10% sodium carbonate solution, cool, and filter.
-
Boil the precipitate with 5% hydrochloric acid to liberate the quinizarin.
-
Cool, filter the final product, wash with cold water, and dry at 100°C.
-
Experimental Workflow for Quinizarin Synthesis
Caption: Workflow for the synthesis of quinizarin from phthalic anhydride.
Phthalocyanine Dyes
Phthalocyanine dyes are large, macrocyclic compounds that are important as commercial pigments. Their synthesis often starts from phthalic anhydride.[14][15][16]
Application: Pigments in inks, coatings, and plastics.
Quantitative Data Summary:
| Precursor | Metal Salt | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Phthalic anhydride | Copper(I) chloride | Ammonium heptamolybdate | Microwave, 250°C, 10 min | 83 | [17] |
| 3-Nitrophthalic anhydride | Cobalt salt | Ammonium molybdate | Nitrobenzene, 185°C, 4h | 98 | |
| Phthalic anhydride | Various metal salts | None | Microwave (solvent-free) | 70-90 | [14] |
Experimental Protocol: Synthesis of Copper Phthalocyanine [17]
-
Reactant Mixture: In a reaction flask, combine 5.53 g (92.0 mmol) of urea, 2.67 g (18.0 mmol) of phthalic anhydride, 500 mg (5.00 mmol) of copper(I) chloride, and 75 mg (0.061 mmol) of ammonium heptamolybdate.
-
Microwave Reaction: Add two drops of water and place the flask in a microwave system. Irradiate for 10 minutes at a temperature of 250°C with 1000 W.
-
Purification:
-
After cooling, add 50 mL of ethanol to the crude product and heat under reflux at 80°C for 10 minutes with stirring in the microwave system.
-
Cool to 50°C, filter the product, wash with 20 mL of ethanol, and dry under reduced pressure.
-
II. Synthesis of Pharmaceuticals from this compound Derivatives
This compound is a precursor for active pharmaceutical ingredients (APIs), primarily through the formation of phthalic anhydride, which is then converted to phthalimide. Phthalimide is a key structural motif in several anticonvulsant and anxiolytic drugs.[2][18][19][20][21][22][23][24][25]
Phthalimide-Based Anticonvulsants
A number of N-substituted phthalimides have been synthesized and evaluated for their anticonvulsant properties.[18][21]
Application: Potential anticonvulsant agents.
Quantitative Data Summary (Selected Compounds): [21]
| Compound | Anti-MES ED₅₀ (μmol/kg, mice, i.p.) | Protective Index (PI) |
| 4-Amino-N-(2-methylphenyl)phthalimide | 47.61 | 4.2 |
| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | 25.2 (rats, p.o.) | >75 |
Experimental Protocol: General Synthesis of N-Phenylphthalimides
A general method involves the reaction of phthalic anhydride (or a substituted phthalic anhydride) with an appropriate aniline in a suitable solvent, often with heating. The specific conditions and purification methods vary depending on the desired final product.
Logical Relationship for Phthalimide-Based Drug Discovery
Caption: Logical workflow for the development of phthalimide-based anticonvulsants.
Itopride Hydrochloride
Itopride is a prokinetic agent used to treat gastrointestinal symptoms. While its synthesis can start from various precursors, the core benzamide structure can be conceptually linked back to this compound derivatives through phthalic acid chemistry, although direct synthesis from this compound is not the common industrial route.[1][26][27][28][29] The following protocol starts from a more advanced intermediate.
Application: Prokinetic agent for functional dyspepsia.
Quantitative Data Summary: [27]
| Reaction Step | Yield (%) | Purity (%) |
| Itopride to Itopride HCl | 93 | 99 |
Experimental Protocol: Synthesis of Itopride Hydrochloride from Itopride [27]
-
Dissolution: In a suitable vessel, charge 19.5 g of Itopride base in 170 ml of isopropanol (IPA) at 25-35°C.
-
Heating: Heat the mixture to 45-50°C.
-
Acidification: Adjust the pH of the reaction mixture to 2 with 15% IPA HCl and maintain for 1 hour at 45-50°C.
-
Crystallization and Filtration: Cool the reaction mixture to 25-35°C, filter the precipitated product, and wash the filtrate with 20 ml of IPA.
-
Drying: Dry the product to obtain Itopride hydrochloride.
III. This compound and Vitamin B2 (Riboflavin)
It is important to note that while the this compound ring is a structural component of riboflavin (Vitamin B2), the industrial production of riboflavin is primarily through fermentation processes using microorganisms like Ashbya gossypii or Bacillus subtilis.[30] The formation of the this compound ring in riboflavin biosynthesis is a complex enzymatic process and does not involve the direct chemical conversion of industrial this compound.[31][32] Therefore, while there is a structural relationship, this compound is not a direct feedstock for the commercial synthesis of riboflavin.
Biosynthetic Pathway of Riboflavin
The biosynthesis of riboflavin is a multi-step enzymatic process starting from GTP and ribulose 5-phosphate. The this compound ring is formed through a unique dismutation reaction of 6,7-dimethyl-8-ribityllumazine.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place. The yields and reaction conditions may vary depending on the specific experimental setup and the purity of the reagents.
References
- 1. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 2. Synthesis of novel thiazolidinic-phthalimide derivatives evaluated as new multi-target antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3431284A - Production of pure phthalic anhydride from this compound - Google Patents [patents.google.com]
- 4. EP0369078A1 - Process for producing p-xylene and this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. US4387054A - Process for the preparation of quinizarin - Google Patents [patents.google.com]
- 11. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]
- 12. EP0397137A1 - Production process of quinizarin - Google Patents [patents.google.com]
- 13. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. Design and synthesis of anticonvulsants from a combined phthalimide-GABA-anilide and hydrazone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and synthesis of anticonvulsants from a combined phthalimide–GABA–anilide and hydrazone pharmacophore | Scilit [scilit.com]
- 21. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety | Semantic Scholar [semanticscholar.org]
- 24. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. KR100836528B1 - Method for Preparing Etoprid Hydrochloride - Google Patents [patents.google.com]
- 27. Process For The Preparation Of Itopride, Its Salts And Intermediates [quickcompany.in]
- 28. researchgate.net [researchgate.net]
- 29. CN102993038B - Preparation method of itopride hydrochloride - Google Patents [patents.google.com]
- 30. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 31. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]
- 32. Biosynthesis of vitamin B2: a unique way to assemble a xylene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: o-Xylene in Gasoline and Aircraft Fuels
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Xylene, an aromatic hydrocarbon with the chemical formula C₈H₁₀, is a significant component in the formulation of both gasoline and aircraft fuels.[1] It is primarily derived from petroleum refining processes, such as catalytic reforming, and is also found in coal tar.[1][2] As one of the three isomers of xylene, its specific structural arrangement of two methyl groups on adjacent carbon atoms of a benzene ring imparts distinct physical and chemical properties that influence fuel performance.[1] This document provides detailed application notes on the role of this compound in fuels and protocols for its quantitative analysis.
This compound as a Fuel Component: Application Notes
This compound is blended into gasoline to increase its octane rating, which is a measure of the fuel's resistance to premature ignition, also known as knocking.[3] Aromatic compounds like this compound generally have high octane numbers and are cost-effective blending components for refineries to meet the required octane levels for different grades of gasoline. In aviation gasoline, specific aromatic compounds, including xylenes, are used to achieve the high motor octane numbers (MON) necessary for the demanding conditions of piston-engine aircraft.
The concentration of this compound in fuels is carefully controlled. While it enhances octane, high concentrations of aromatics can negatively impact fuel system components, such as seals and elastomers, and can also lead to increased emissions of certain pollutants.[4] Therefore, fuel specifications, such as those from ASTM International, set limits on the total aromatic content and sometimes on specific aromatic compounds.
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ | [1][5] |
| IUPAC Name | 1,2-Dimethylbenzene | [1] |
| Molar Mass | 106.16 g/mol | [5] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Sweet, aromatic | [1][5] |
| Boiling Point | 144.4 °C (291.9 °F) | [1][5] |
| Melting Point | -25.2 °C (-13.4 °F) | [1][5] |
| Density | 0.88 g/cm³ at 20 °C | [1][5] |
| Flash Point | 17 °C (63 °F) | [5] |
| Solubility in Water | Insoluble | [5] |
| Vapor Pressure | 10 mmHg at 25 °C | [5] |
| Autoignition Temperature | 465 °C (869 °F) | |
| Lower Flammability Limit (LFL) | 1.0% in Air | |
| Upper Flammability Limit (UFL) | 6.0% in Air |
Concentration of this compound in Fuels
| Fuel Type | This compound Concentration (wt%) | Total Aromatics (vol%) | Reference |
| Gasoline (87 Octane) | ~2.3% of total nonmethane organic compounds | 10.0% to 42.0% | [5][6] |
| Gasoline (89 Octane) | ~2.6% of total nonmethane organic compounds | 10.0% to 42.0% | [5][6] |
| Mixed Xylenes from Petroleum Reformate | ~20% | - | [2] |
| JP-4 Aviation Fuel | Not specified individually | up to 25% | [4] |
| JP-7 Aviation Fuel | Not specified individually | up to 5% | [4] |
Experimental Protocols
Protocol 1: Determination of this compound in Gasoline by GC-MS (Based on ASTM D5769)
This protocol outlines the determination of benzene, toluene, and total aromatics (including this compound) in finished gasolines by Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to gasolines containing oxygenates.[6][7]
1. Scope and Principle: This method uses GC-MS to separate and quantify aromatic compounds in gasoline.[6] Deuterated internal standards are used for accurate quantification.[6]
2. Apparatus:
-
Gas Chromatograph (GC): Capable of temperature programming and equipped with a capillary column inlet system.
-
Mass Spectrometer (MS): Capable of scanning from m/z 35 to 200 and producing electron impact spectra.
-
Capillary Column: A 60 m x 0.25 mm ID fused silica capillary column with a 1.0 µm film of a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Autosampler: For reproducible injections.
3. Reagents and Materials:
-
Carrier Gas: Helium, 99.999% purity.
-
Internal Standards: Benzene-d6, Ethylbenzene-d10, and Naphthalene-d8.
-
Calibration Standards: Certified reference materials of benzene, toluene, ethylbenzene, p-xylene, m-xylene, this compound, and other C9+ aromatics in a suitable solvent.
4. GC-MS Operating Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL with a split ratio of 100:1
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 3 °C/minute to 100 °C
-
Ramp 2: 15 °C/minute to 200 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan (m/z 35-200)
5. Procedure:
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target aromatics and internal standards. Analyze each standard using the specified GC-MS conditions to establish calibration curves.
-
Sample Preparation: Add a precise amount of the internal standard mixture to a known volume of the gasoline sample.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the aromatic compounds based on their retention times and characteristic mass spectra. Quantify each compound by comparing its peak area to that of the corresponding internal standard and using the calibration curve.
6. Quality Control:
-
Run a quality control sample with a known concentration of aromatics with each batch of samples.
-
The correlation coefficient (R²) for each calibration curve should be ≥ 0.99.[8]
Protocol 2: Analysis of this compound Purity and Impurities in Aviation Fuel Components by GC-FID (Based on ASTM D3797)
This protocol is designed for the analysis of impurities in and the purity of this compound, which can be a component in aviation fuel blends. It utilizes a Gas Chromatograph with a Flame Ionization Detector (GC-FID).[9]
1. Scope and Principle: This method uses high-resolution gas chromatography to separate and quantify impurities commonly found in high-purity this compound.[9] An internal standard is used for accurate quantification.
2. Apparatus:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a capillary column inlet system.
-
Capillary Column: A 50 m x 0.20 mm ID fused silica capillary column coated with a polar stationary phase (e.g., TCEP).
-
Microsyringe: For accurate addition of the internal standard.
3. Reagents and Materials:
-
Carrier Gas: Hydrogen or Helium, chromatographic grade.
-
FID Gases: Hydrogen and Air, chromatographic grade.
-
Internal Standard: A pure compound that is not present in the sample and elutes without interference (e.g., n-nonane).
-
Calibration Standards: Pure compounds for calibration including nonane, toluene, ethylbenzene, p-xylene, m-xylene, and cumene.
4. GC Operating Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 0.6 µL with a split ratio of 100:1
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 10 minutes
-
Ramp: 2 °C/minute to 140 °C, hold for 10 minutes
-
-
Detector Temperature: 250 °C
5. Procedure:
-
Calibration: Prepare a synthetic mixture of this compound with known concentrations of the expected impurities and the internal standard. Analyze this mixture to determine the response factors for each impurity relative to the internal standard.
-
Sample Preparation: Add a precise amount of the internal standard to a known volume of the this compound sample.[10]
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Measure the peak areas of all impurities and the internal standard. Calculate the concentration of each impurity using the predetermined response factors. The purity of this compound is calculated by subtracting the sum of the impurities from 100%.[10]
Visualizations
Caption: Workflow for this compound Analysis in Gasoline by GC-MS.
Caption: Logical Relationship of this compound and Fuel Properties.
References
- 1. adityadyechem.com [adityadyechem.com]
- 2. epa.gov [epa.gov]
- 3. Gasoline - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ASTM D5769 - eralytics [eralytics.com]
- 7. analiticasal.com [analiticasal.com]
- 8. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 9. store.astm.org [store.astm.org]
- 10. kelid1.ir [kelid1.ir]
Application Notes and Protocols for the Selective Nitration of o-Xylene
Introduction
The nitration of o-xylene is a pivotal reaction in synthetic organic chemistry, yielding mononitro-o-xylene isomers that are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] The primary products are 3-nitro-o-xylene and 4-nitro-o-xylene. Traditional nitration methods using mixed sulfuric and nitric acid often result in poor selectivity, producing nearly equimolar mixtures of the two main isomers.[2][3] This lack of selectivity necessitates costly and challenging separation processes. Consequently, the development of highly regioselective procedures, particularly for the commercially valuable 4-nitro-o-xylene, is an area of significant research interest. This document provides detailed experimental protocols for both a classical and a highly selective nitration method for this compound, along with a comparative summary of various reported procedures.
Comparative Data of this compound Nitration Methods
The following table summarizes quantitative data from various experimental procedures for the nitration of this compound, highlighting the differences in selectivity and yield under different catalytic systems and reaction conditions.
| Nitrating System | Catalyst | Temperature (°C) | This compound Conversion (%) | 4-Nitro-o-xylene Selectivity (%) | 3-Nitro-o-xylene Selectivity (%) | 4-/3- Isomer Ratio | Reference |
| HNO₃ / H₂SO₄ | None | 0 - 15 | 72.3 | 45 | 55 | 0.82 | [2][4] |
| HNO₃ / H₂SO₄ | None | 40 | - | ~40 | ~60 | ~0.67 | [5] |
| HNO₃ / H₂SO₄ / P₂O₅ | None | - | 88.3 | 55 | 45 | 1.22 | [3] |
| Fuming HNO₃ | None | - | 99 | Higher selectivity for 4-nitro-o-xylene | Lower selectivity for 3-nitro-o-xylene | >1 | [4][6] |
| Dilute HNO₃ (30%) | H-beta Zeolite | 150 | 65 | 63 | - | - | |
| 70% HNO₃ | H-beta Zeolite | 70 | 28 | 63 | - | - | |
| 98% HNO₃ / PPA | H-Y Zeolite | 25 | 85.4 | 71.0 | - | - | [7] |
| Liquid NO₂ / O₂ | H-beta Zeolite (Si/Al₂=500) | 35 | - | up to 89 | - | 7.8 | [1] |
| NO₂ | BiCl₃-SA | 35 | 52.4 | 68.4 | - | - | [8] |
Experimental Protocols
Protocol 1: Classical Nitration of this compound with Mixed Acid
This protocol describes the traditional method for nitrating this compound, which typically results in a mixture of 3- and 4-nitro-o-xylene with low selectivity.
Materials:
-
This compound
-
Concentrated Nitric Acid (66-70%)
-
Concentrated Sulfuric Acid (98%)
-
5% Sodium Hydroxide Solution
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Ice Bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully add 2 parts of concentrated sulfuric acid (98%) to 1 part of concentrated nitric acid (66%). Cool this mixture in an ice bath to below 10°C.
-
Reaction Setup: Place this compound in a separate round-bottom flask equipped with a magnetic stirrer and cool it in an ice/salt bath to -10°C.[9]
-
Addition of Nitrating Agent: Slowly add the pre-cooled mixed acid dropwise to the stirred this compound.[9] Maintain the reaction temperature between -10°C and -5°C throughout the addition.[9]
-
Reaction Time: After the addition is complete, continue to stir the mixture for an additional 30 minutes, allowing the reaction to proceed to completion while maintaining the low temperature.[9]
-
Quenching and Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and carefully remove the lower acidic layer.[9]
-
Washing: Wash the organic layer sequentially with cold water, 5% sodium hydroxide solution to neutralize any remaining acid, and finally with water again until the washings are neutral.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent (if any was used for extraction) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of nitro-o-xylene isomers, can be purified by fractional distillation.[9] This procedure typically yields around 50% 3-nitro-o-xylene.[9]
Protocol 2: Highly Selective Nitration of this compound using a Zeolite Catalyst
This protocol outlines a more modern, environmentally friendly method that achieves high regioselectivity for 4-nitro-o-xylene using a zeolite catalyst. This specific example is based on a vapor-phase reaction.[2]
Materials:
-
This compound
-
Dilute Nitric Acid (e.g., 30%)
-
H-beta Zeolite catalyst
-
Inert gas (Nitrogen)
-
Tubular glass reactor
-
Syringe pumps
-
Condenser
-
Collection receiver
-
Diethyl ether (for extraction)
-
Sodium Bicarbonate solution (mild base)
Procedure:
-
Catalyst Preparation: Load 10 g of H-beta zeolite in extrudate form into a tubular glass reactor (e.g., 15 mm diameter, 25 cm length).[2] The upper part of the reactor should be packed with inert ceramic beads to serve as a preheating zone.[2]
-
Reaction Setup: Set up the reactor for a continuous downflow process.[2] Use syringe pumps to feed this compound and 30% nitric acid into the reactor.[2] Use nitrogen as a carrier gas.[2]
-
Reaction Conditions:
-
Product Collection: The products exiting the reactor are condensed at a low temperature (e.g., 10°C) and collected in a receiver.[2]
-
Work-up:
-
Analysis: The product composition can be analyzed by gas chromatography to determine the conversion of this compound and the selectivity for 4-nitro-o-xylene.[2] This process demonstrates high selectivity for 4-nitro-o-xylene with minimal byproducts.[2]
Visualizations
Experimental Workflow: Classical vs. Selective Nitration
The following diagram illustrates the logical flow of the two presented experimental procedures, highlighting the key differences in reagents, conditions, and outcomes.
Caption: Comparative workflow of classical and selective this compound nitration.
Signaling Pathway: Electrophilic Aromatic Substitution
The underlying chemical transformation for both protocols is electrophilic aromatic substitution. The "signaling" in this context is the chemical pathway from reactants to products.
Caption: Mechanism of electrophilic nitration of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]
- 3. DE19702432A1 - 4-Nitro-orththis compound preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2011025912A2 - Process for the nitration of this compound and related compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols: o-Xylene Isomerization over Zeolite Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isomerization of o-xylene using zeolite catalysts. This process is of significant industrial importance, primarily for the production of p-xylene, a key precursor in the synthesis of terephthalic acid and subsequently polyethylene terephthalate (PET). The information presented herein is curated for professionals in chemical research and development, offering insights into catalyst selection, synthesis, and performance evaluation.
Introduction to this compound Isomerization
The isomerization of C8 aromatic hydrocarbons, particularly the conversion of this compound to the more valuable p-xylene, is a cornerstone of the petrochemical industry.[1][2] Zeolite catalysts are central to this process due to their unique properties, including high surface area, thermal stability, well-defined microporous structures, and tunable acidity.[1][2] Medium-pore zeolites, such as ZSM-5, are particularly effective as they exhibit shape selectivity, favoring the formation of the desired p-xylene isomer while minimizing unwanted side reactions like disproportionation.[3][4] The catalytic activity and selectivity are intrinsically linked to the zeolite's structural and chemical properties, such as the Si/Al ratio, which dictates the density of Brønsted acid sites responsible for the isomerization mechanism.[1][5]
Reaction Mechanism and Pathways
The isomerization of this compound over zeolite catalysts primarily proceeds through a series of carbenium ion intermediates, catalyzed by the Brønsted acid sites within the zeolite framework. The reaction can follow either an intramolecular or an intermolecular pathway.
-
Intramolecular Pathway: This mechanism involves a 1,2-methyl shift of a protonated xylene molecule (a xylenyl cation) within the zeolite pores. This is generally considered the dominant pathway for xylene isomerization.[1][6]
-
Intermolecular Pathway: This pathway involves the transalkylation between two xylene molecules, leading to the formation of toluene and trimethylbenzene as byproducts. This disproportionation reaction is more prevalent on catalysts with high acid site density or larger pores.[1][5]
The shape selectivity of medium-pore zeolites like ZSM-5 plays a crucial role in favoring the formation of p-xylene. The diffusion rate of p-xylene, having a smaller kinetic diameter, is significantly higher than that of this compound and m-xylene within the zeolite channels.[3][4] This rapid diffusion of the product out of the pores shifts the equilibrium towards p-xylene formation.
Caption: Reaction pathway for this compound isomerization over a zeolite catalyst.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound isomerization, providing a comparative overview of different zeolite catalysts and their performance under various reaction conditions.
Table 1: Properties of Zeolite Catalysts
| Zeolite Type | Si/Al Ratio | Crystal Size (µm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| H-ZSM-5 | 12 | - | - | - | [2] |
| H-ZSM-5 | 23 | - | - | - | [7] |
| H-ZSM-5 | >40 | - | - | - | [1] |
| Beta (BEA35) | 35 | - | - | - | [8] |
| Beta (BEA38) | 38 | - | - | - | [8] |
| EU-1 | - | - | - | - | [9] |
Table 2: Catalytic Performance in this compound Isomerization
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | This compound Conversion (%) | p-Xylene Selectivity (%) | m-Xylene Selectivity (%) | Reference |
| H-ZSM-5 | 425 | - | Variable | - | - | [3] |
| Pentasil | 258 - 450 | - | 15 - 57 | - | - | [7] |
| HM-ZSM-5 | 500 | - | 51.6 | 22.4 | - | [10] |
| Beta (BEA38) | 220 - 240 | - | ~20 - 45 | ~23 | ~55 | [8] |
| EU-1 | - | - | - | Equilibrium conc. 23.85 | - | [9] |
| ZSM-4 | <250 | 0.01 - 10 | - | Inhibited | Selectively formed | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative zeolite catalyst (ZSM-5) and the procedure for carrying out the this compound isomerization reaction.
Protocol for Synthesis of H-ZSM-5 Catalyst
This protocol is adapted from the synthesis described by Rollman and Valyocsik.[3]
Materials:
-
Aluminum oxide (Al₂O₃), activated, neutral
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 96%
-
Tetrapropylammonium bromide (TPABr)
-
Colloidal silica (e.g., LUDOX HS-30, 30 wt% SiO₂)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Barium chloride (BaCl₂) solution
-
Acetone
-
Deionized water
Procedure:
-
Preparation of Sodium Aluminate Solution:
-
In a weighing boat, dissolve 0.20 g of NaOH pellets in 25 mL of deionized water.
-
Add 0.30 g of Al₂O₃ and stir until dissolved.
-
Add an additional 2.95 g of NaOH and stir until a clear solution is obtained.[3]
-
-
Preparation of Template Solution:
-
In a separate weighing boat, add 1.7 mL of 96% H₂SO₄ to 50 mL of deionized water.
-
Dissolve 4.0 g of tetrapropylammonium bromide in this solution with stirring.[3]
-
-
Gel Formation:
-
In a polypropylene jar, place 24 mL of colloidal silica.
-
Slowly add the sodium aluminate solution to the silica sol with vigorous stirring.
-
Subsequently, add the template solution to the mixture and continue stirring to form a homogeneous gel.
-
-
Crystallization:
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 160-180°C for 24-48 hours under autogenous pressure.[9]
-
After crystallization, cool the autoclave to room temperature.
-
-
Product Recovery and Calcination:
-
Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral, and dry overnight at 100°C.
-
To remove the organic template, calcine the dried solid in a tube furnace under a flow of nitrogen.[3]
-
Heat at a rate of 4°C/min to 100°C, then increase at 10°C/min to 500°C and hold for at least 2 hours.[3]
-
-
Ion Exchange to H-form:
-
Stir the calcined Na-ZSM-5 in a 1.0 M (NH₄)₂SO₄ solution (10 mL/g of zeolite) for 10-15 minutes at room temperature.[3]
-
Filter the zeolite and wash with deionized water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).[3]
-
Rinse the solid with acetone and dry.
-
To obtain the acidic H-form, heat the ammonium-exchanged zeolite in air at 500°C for at least 3 hours.[3]
-
Cool the H-ZSM-5 catalyst under a stream of nitrogen and store in a desiccator.[3]
-
Protocol for this compound Isomerization Reaction
This protocol describes a typical gas-phase isomerization experiment in a fixed-bed reactor.
Equipment:
-
Fixed-bed catalytic reactor (e.g., quartz tube)
-
Tube furnace with temperature controller
-
Mass flow controller for carrier gas (e.g., Nitrogen)
-
Syringe pump for liquid feed
-
Condenser and collection flask
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Packing:
-
Place a known mass of the prepared H-ZSM-5 catalyst (typically pelletized and sieved) into the center of the quartz reactor tube, supported by quartz wool plugs.[3]
-
-
Catalyst Activation:
-
Heat the catalyst in the reactor under a flow of nitrogen or air to a high temperature (e.g., 500°C) for several hours to remove any adsorbed water and impurities.
-
Cool the catalyst to the desired reaction temperature under a nitrogen flow.
-
-
Reaction:
-
Set the tube furnace to the desired reaction temperature (e.g., 425°C).[3]
-
Start the flow of nitrogen carrier gas at a controlled rate.
-
Introduce this compound into the reactor at a constant flow rate using a syringe pump. The this compound is vaporized and carried over the catalyst bed by the nitrogen gas.
-
The weight hourly space velocity (WHSV) can be adjusted by changing the this compound flow rate or the catalyst mass.
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser (e.g., an ice bath) to liquefy the products.[3]
-
Collect the liquid product in a cooled collection flask.
-
Analyze the composition of the product mixture using a gas chromatograph equipped with a suitable column (e.g., a capillary column for separating aromatic isomers) and detector (e.g., FID).
-
Quantify the conversion of this compound and the selectivity to p-xylene, m-xylene, and any byproducts.
-
Caption: Experimental workflow for this compound isomerization over a synthesized zeolite catalyst.
Influence of Catalyst Properties on Performance
The catalytic performance in this compound isomerization is a complex function of several zeolite properties. Understanding these relationships is key to designing more efficient catalysts.
-
Acidity (Si/Al Ratio): The concentration of Brønsted acid sites, which is inversely related to the Si/Al ratio, is a critical parameter. A moderate acid site density is optimal for isomerization.[1] High acidity (low Si/Al ratio) can promote undesirable side reactions like disproportionation and cracking, leading to lower C8 yield.[1][5] Conversely, very low acidity (high Si/Al ratio) results in low catalytic activity.
-
Pore Structure and Shape Selectivity: The pore dimensions of the zeolite are crucial for shape selectivity. Medium-pore zeolites like ZSM-5 (with 10-membered ring channels) are highly effective because they allow for the preferential diffusion of the smaller p-xylene isomer out of the catalyst pores, thereby enhancing its selectivity.[3][4] Large-pore zeolites may lead to higher conversion rates but often exhibit lower selectivity to p-xylene due to reduced diffusional limitations for all isomers and a higher propensity for bimolecular reactions.[8]
-
Crystal Size and Morphology: Smaller zeolite crystals can reduce diffusion path lengths, which can enhance the overall reaction rate by minimizing internal mass transfer limitations. Hierarchical zeolites, which possess both micropores and mesopores, can also improve accessibility to active sites and facilitate the diffusion of bulky molecules, leading to higher activity.[10]
Caption: Logical relationship between zeolite catalyst properties and catalytic performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomerization – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. madison-proceedings.com [madison-proceedings.com]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. US4902843A - Process for producing M-xylene from this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of o-Xylene from m-Xylene and p-Xylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of o-xylene from its isomers, m-xylene and p-xylene.
Data Presentation: Physical Properties of Xylene Isomers
The separation of xylene isomers is challenging due to their similar physical properties.[1] Understanding these properties is crucial for selecting and optimizing a purification method.
| Property | This compound | m-Xylene | p-Xylene |
| Boiling Point (°C) | 144.4[2] | 139.1 | 138.4 |
| Melting Point (°C) | -25.2[2] | -47.9 | 13.3 |
| Density (g/cm³ at 20°C) | 0.880 | 0.864 | 0.861 |
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Fractional Distillation
Fractional distillation is a common method for separating liquids with close boiling points.[3] Due to the small difference in boiling points between xylene isomers, this process can be challenging.[4]
FAQs & Troubleshooting
-
Q1: Why is the separation of this compound from m- and p-xylene by distillation so difficult?
-
Q2: My distillation is resulting in a low yield of pure this compound. What are the possible causes and solutions?
-
A:
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates for adequate separation. Consider using a longer column or a column with more efficient packing material.
-
Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation. Try increasing the reflux ratio to improve the purity of the overhead product.
-
Heat Fluctuations: Inconsistent heating can disrupt the vapor-liquid equilibrium in the column. Ensure a stable and uniform heat source.
-
Foaming: The presence of impurities can sometimes cause foaming, which can lead to carryover of less volatile components. Consider using an anti-foaming agent if this is observed.
-
-
-
Q3: The purity of my collected this compound is lower than expected. How can I improve it?
-
A:
-
Optimize Distillation Parameters: As mentioned above, adjusting the reflux ratio and ensuring stable heating are crucial.
-
Azeotropic or Extractive Distillation: For very high purity requirements, consider using azeotropic or extractive distillation. These methods involve adding an entrainer or solvent that alters the relative volatilities of the isomers, making separation easier.[6]
-
-
Crystallization
Crystallization separates components of a mixture based on differences in their melting points and solubilities.[3] Given the significant difference in the melting point of p-xylene compared to o- and m-xylene, it is often the primary target for removal via crystallization.[4] Subsequent purification of this compound can then be performed on the remaining mixture.
FAQs & Troubleshooting
-
Q1: I am trying to remove p-xylene by crystallization to enrich the this compound content, but the crystal yield is low.
-
A:
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap other isomers within the crystal lattice. A slower, controlled cooling rate is recommended.
-
Solvent Issues: If using a solvent, you may have used too much, keeping more of the p-xylene in the solution. Ensure you are using the minimum amount of solvent necessary for dissolution at a higher temperature.
-
Eutectic Formation: Xylene isomers can form eutectic mixtures, which have a lower melting point than the individual components and can prevent complete crystallization of one isomer.[7] Understanding the phase diagram of your specific mixture is important.
-
-
-
Q2: The p-xylene crystals formed are impure and contain significant amounts of o- and m-xylene.
-
A:
-
Inadequate Washing: Ensure the crystals are thoroughly washed with a cold, pure solvent to remove the mother liquor containing the other isomers.
-
Recrystallization: For higher purity, a second crystallization step (recrystallization) may be necessary. Dissolve the impure crystals in a minimal amount of hot solvent and cool slowly to form purer crystals.[8]
-
-
-
Q3: No crystals are forming even after significant cooling.
-
A:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form. Try evaporating some of the solvent to increase the concentration.
-
Nucleation Issues: Crystal formation requires nucleation sites. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure p-xylene can induce crystallization.
-
-
Adsorption
Adsorptive separation utilizes porous materials (adsorbents) that selectively adsorb one isomer over the others.[9] This technique can be highly selective and is widely used in industrial processes.[3]
FAQs & Troubleshooting
-
Q1: What types of adsorbents are effective for separating this compound from its isomers?
-
Q2: My adsorption column is not providing good separation. What could be the problem?
-
A:
-
Incorrect Adsorbent: The chosen adsorbent may not have the right selectivity for this compound. Research and select an adsorbent specifically designed for C8 aromatic separations.
-
Adsorbent Deactivation: The adsorbent may be contaminated with water or other impurities from the feed, which can block active sites. Ensure the feed is properly dried and purified before it enters the adsorption column.
-
Improper Regeneration: If the adsorbent is reused, it must be properly regenerated to remove all adsorbed species from the previous cycle. Incomplete regeneration will reduce its efficiency.
-
-
-
Q3: How do I regenerate the adsorbent after use?
-
A: Regeneration procedures vary depending on the adsorbent. Common methods include:
-
Thermal Swing Adsorption (TSA): Increasing the temperature to desorb the adsorbed xylenes.
-
Pressure Swing Adsorption (PSA): Reducing the pressure to release the adsorbed components.
-
Solvent Washing: Using a suitable solvent to wash the adsorbed xylenes from the adsorbent. The solvent must then be separated from the xylenes and the adsorbent dried.
-
-
Experimental Protocols
Fractional Distillation of a Xylene Mixture
Objective: To enrich this compound from a mixture of xylene isomers.
Materials:
-
Mixture of o-, m-, and p-xylene
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Add the xylene mixture and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the temperature at the top of the column. The temperature should initially stabilize at the boiling point of the most volatile component (p-xylene).
-
Collect the initial fraction, which will be enriched in m- and p-xylene.
-
As the distillation proceeds, the temperature will begin to rise.
-
When the temperature stabilizes at the boiling point of this compound (approx. 144°C), change the receiving flask to collect the this compound-enriched fraction.
-
Continue distillation until only a small amount of liquid remains in the distillation flask.
-
Analyze the collected fractions using a suitable analytical technique (e.g., gas chromatography) to determine the composition.
Crystallization for p-Xylene Removal
Objective: To remove p-xylene from a mixed xylene stream to enrich the concentration of this compound.
Materials:
-
Mixture of o-, m-, and p-xylene
-
Crystallization dish or beaker
-
Cold bath (e.g., ice-salt or dry ice-acetone)
-
Stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the xylene mixture in the crystallization dish.
-
Slowly cool the mixture in the cold bath while gently stirring.
-
Continue cooling until a significant amount of solid (p-xylene crystals) has formed.
-
Quickly filter the cold slurry through the Buchner funnel under vacuum to separate the p-xylene crystals from the mother liquor (which is now enriched in o- and m-xylene).
-
Wash the crystals with a small amount of cold, pure solvent (e.g., pentane) to remove any adhering mother liquor.
-
The filtrate contains the enriched this compound and m-xylene mixture, which can be further purified, for example, by fractional distillation.
Adsorptive Separation of this compound
Objective: To selectively adsorb this compound from a mixture of isomers.
Materials:
-
Mixture of o-, m-, and p-xylene
-
Chromatography column
-
Adsorbent with selectivity for this compound (e.g., a specific type of zeolite or MOF)
-
Solvent for packing the column and for elution
-
Fraction collector
Procedure:
-
Prepare a slurry of the adsorbent in the chosen solvent and pack it into the chromatography column.
-
Equilibrate the column by passing the solvent through it.
-
Carefully load the xylene mixture onto the top of the column.
-
Begin eluting with the solvent and collect fractions using the fraction collector.
-
Due to its stronger interaction with the adsorbent, this compound will move through the column more slowly than m- and p-xylene.
-
Analyze the collected fractions to identify those containing the purified this compound.
-
To recover the adsorbed this compound, a stronger solvent or a change in temperature may be required to desorb it from the column.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. US5039380A - Separation of m-xylene from p-xylene or this compound by azeotropic distillation - Google Patents [patents.google.com]
- 7. US3067270A - Separation of xylene isomers by crystallization and distillation - Google Patents [patents.google.com]
- 8. US6664433B1 - Process for the purification of aromatic hydrocarbons and process for the preparation of high-purity aromatic hydrocarbons - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
identifying and removing impurities in commercial o-Xylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities in commercial-grade o-Xylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically contains several impurities, with the most common being its isomers, meta-xylene and para-xylene. Other significant impurities include ethylbenzene, toluene, benzene, cumene, styrene, and various nonaromatic hydrocarbons.[1][2] The concentration of these impurities can vary depending on the manufacturing process and grade of the this compound.
Q2: How can I identify the impurities in my this compound sample?
A2: The standard and most effective method for analyzing impurities in this compound is Gas Chromatography (GC), often equipped with a flame ionization detector (FID).[1][2][3] This technique allows for the separation and quantification of volatile and semi-volatile compounds. For confirmation, Gas Chromatography-Mass Spectrometry (GC/MS) can be used to provide definitive identification of the impurities.[4]
Q3: What is the most suitable method for purifying this compound in a laboratory setting?
A3: The choice of purification method depends on the specific impurities present and the desired final purity. For separating this compound from its isomers (m-xylene and p-xylene) and other hydrocarbons with close boiling points, fractional distillation is a common technique, although it can be challenging due to the small differences in boiling points.[5][6] For more efficient separation, extractive or azeotropic distillation may be employed.[7][8][9][10] Crystallization can also be effective for removing p-xylene, which has a higher freezing point.[11][12] For removal of specific impurities, adsorption or solvent extraction techniques can be utilized.[13][14][15]
Q4: Are there any specific safety precautions I should take when handling and purifying this compound?
A4: Yes, this compound is a flammable liquid and its vapors can form explosive mixtures with air.[16][17][18][19] It is also harmful if inhaled or in contact with skin.[17] Always work in a well-ventilated area, preferably within a fume hood.[16][18] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18] Keep this compound away from heat, sparks, and open flames.[16][19] Ensure that all equipment is properly grounded to prevent static discharge.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of xylene isomers during fractional distillation. | Insufficient column efficiency (not enough theoretical plates). | - Use a longer fractionating column or one with a more efficient packing material.- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time. |
| Incorrect heating rate. | - Apply slow and steady heating to maintain thermal equilibrium within the column. Avoid rapid boiling. | |
| Water contamination in the purified this compound. | Incomplete drying of glassware or introduction of atmospheric moisture. | - Thoroughly dry all glassware in an oven before use.- Use a drying tube with a suitable desiccant (e.g., calcium chloride) on the distillation apparatus. |
| Formation of an azeotrope. | - Consider using a Dean-Stark apparatus to remove water azeotropically if significant water is present. | |
| Presence of unexpected peaks in the post-purification GC analysis. | Contamination from the purification setup (e.g., stopcock grease, residual solvents). | - Thoroughly clean all components of the purification apparatus with a suitable solvent and dry them completely.- Use high-vacuum grease sparingly and ensure it is not soluble in xylene. |
| Thermal decomposition of impurities or this compound. | - Ensure the distillation temperature does not significantly exceed the boiling point of this compound. Consider vacuum distillation for heat-sensitive impurities. | |
| Low recovery of purified this compound. | Mechanical losses (e.g., leaks in the apparatus, product held up in the column). | - Check all joints and connections for a proper seal.- Allow the column to cool and drain completely to recover any condensed liquid. |
| Inefficient collection of distillate. | - Ensure the condenser is efficient enough to condense all the this compound vapor.- Cool the receiving flask to minimize evaporation losses. |
Quantitative Data
Table 1: Boiling and Freezing Points of this compound and Common Impurities
| Compound | Boiling Point (°C) | Freezing Point (°C) |
| This compound | 144.4 | -25.2 |
| m-Xylene | 139.1 | -47.9 |
| p-Xylene | 138.4 | 13.3 |
| Ethylbenzene | 136.2 | -95 |
| Toluene | 110.6 | -95 |
| Benzene | 80.1 | 5.5 |
| Styrene | 145.2 | -30.6 |
| Cumene (Isopropylbenzene) | 152.4 | -96 |
Note: Data compiled from various chemical and safety data sheets.
Experimental Protocols
Protocol 1: Impurity Identification by Gas Chromatography (GC)
Objective: To identify and quantify impurities in a commercial this compound sample.
Materials:
-
Commercial this compound sample
-
High-purity standards of expected impurities (e.g., m-xylene, p-xylene, ethylbenzene, toluene)
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., CP-Xylenes or CP-Wax 52 CB).[3][20]
-
Microsyringe
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by dissolving known amounts of the impurity standards in high-purity this compound.
-
GC Setup: Set up the gas chromatograph with the appropriate parameters for the column being used (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate). Refer to established methods like ASTM D3797 for guidance.[1]
-
Sample Injection: Inject a small, precise volume (e.g., 1 µL) of the commercial this compound sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Peak Identification: Compare the retention times of the peaks in the sample chromatogram with those of the prepared standards.
-
Quantification: Calculate the concentration of each impurity by comparing the peak areas in the sample to the calibration curves generated from the standards.
Protocol 2: Purification by Fractional Distillation
Objective: To separate this compound from impurities with different boiling points.
Materials:
-
Commercial this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is vertical and packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase surface area.
-
Charging the Flask: Add the commercial this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Distillation: Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column.
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the distillate in fractions based on the boiling point.
-
The initial fraction will be enriched with lower-boiling impurities like benzene and toluene.
-
As the temperature stabilizes near the boiling point of this compound (approx. 144°C), change the receiving flask to collect the purified product.
-
Discard any fractions that distill at significantly higher temperatures, as they will contain higher-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC to determine their purity.
Visualizations
Caption: Workflow for this compound Impurity Identification and Removal.
Caption: Experimental Workflow for Fractional Distillation of this compound.
References
- 1. kelid1.ir [kelid1.ir]
- 2. store.astm.org [store.astm.org]
- 3. agilent.com [agilent.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eptq.com [eptq.com]
- 7. US4676875A - Separation of m-xylene from this compound by extractive distillation - Google Patents [patents.google.com]
- 8. US5602294A - Separation of this compound from p-xylene and m-xylene by extractive distillation - Google Patents [patents.google.com]
- 9. US5466345A - Separation of this compound from p-xylene and m-xylene by azeotropic distillation - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. benchchem.com [benchchem.com]
- 12. US1940065A - Separatrion and purification of ortho, meta and para xylene - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US2562068A - Separation of xylene isomers by solvent extraction - Google Patents [patents.google.com]
- 15. US4529828A - Separation of orththis compound - Google Patents [patents.google.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. fishersci.com [fishersci.com]
- 18. This compound - Continental Industries Group, Inc. [cig-global.com]
- 19. idesapetroquimica.com [idesapetroquimica.com]
- 20. agilent.com [agilent.com]
Optimizing o-Xylene Nitration: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of o-xylene. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conversion rate is low. How can I improve it?
A1: Low conversion can stem from several factors. Consider the following troubleshooting steps:
-
Temperature: The reaction is temperature-dependent. Increasing the temperature generally increases the conversion rate. For continuous-flow processes, a temperature range of 50°C to 110°C has been studied, with conversion increasing with temperature.[1]
-
Nitrating Agent Concentration: The molar ratio of the nitrating agent to this compound is critical. An insufficient amount of nitric acid will result in incomplete conversion. In some continuous-flow systems, a mole ratio of HNO₃ to this compound of 1.2 was used during optimization.[1] Using only equimolar concentrations of fuming nitric acid (FNA) may not achieve complete conversion, even at higher temperatures.[2][3]
-
Sulfuric Acid Strength: Sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺).[4] Increasing the concentration or strength of sulfuric acid can enhance the conversion rate.[4]
-
Reaction Time/Residence Time: In batch processes, ensure a sufficient reaction time. For continuous-flow systems, a longer residence time typically leads to higher conversion. A residence time of 12.36 minutes has been noted in one optimization study.[2]
-
Mass Transfer: Nitration is often a two-phase reaction (organic and aqueous). Inefficient mixing can limit the reaction rate. In batch reactors, ensure vigorous stirring. Continuous-flow microreactors inherently offer superior mass transfer, which can significantly improve conversion.[2]
Q2: I am getting a poor isomer ratio (selectivity) between 3-nitro-o-xylene and 4-nitro-o-xylene. How can I control this?
A2: The isomer ratio is highly sensitive to the composition of the nitrating agent.
-
Mixed Acid Composition: The ratio of sulfuric acid to nitric acid influences selectivity. It has been observed that nitrating mixtures containing sulfuric acid and fuming nitric acid tend to yield higher selectivity for 3-nitro-o-xylene.[3][5] In one study, a H₂SO₄/HNO₃ mole ratio of 3.0 gave the best product selectivity.[1]
-
Nitrating Agent Type: Using fuming nitric acid (FNA) alone as the nitrating agent has been shown to favor the formation of 4-nitro-o-xylene.[2][3] Conversely, classical nitration with a nitric and sulfuric acid mixture often yields 3-nitro-o-xylene and 4-nitro-o-xylene in nearly equal amounts or favoring the 3-isomer.[6]
-
Catalysts: The use of solid acid catalysts, such as zeolite beta, can regioselectively favor the production of 4-nitro-o-xylene. Another approach involves using polyphosphoric acid and a large-pore zeolite catalyst, which has been shown to be highly selective for para-position nitration.[7]
Q3: My reaction is producing a high percentage of dinitro-o-xylene byproducts. How can I minimize them?
A3: The formation of dinitro derivatives is a common issue resulting from over-nitration. To minimize these byproducts:
-
Control Stoichiometry: Avoid using a large excess of the nitrating agent. A molar ratio of nitric acid to the substrate compound in the range of about 1:1 to 1:1.5 is often recommended.[7]
-
Lower Temperature: Higher temperatures can promote dinitration. Conducting the reaction at the lowest feasible temperature that still provides a reasonable conversion rate is advisable.
-
Reduce Acid Concentration: Very high concentrations of sulfuric acid can increase the rate of dinitration.[4]
-
Continuous-Flow Processing: Some studies have shown that using fuming nitric acid in a continuous-flow reactor can lead to high conversion (99%) with dinitro impurities as low as 7.2%.[1]
Q4: I am observing significant formation of phenolic (oxidative) impurities. What causes this and how can it be prevented?
A4: Phenolic impurities arise from the oxidation of the aromatic ring by nitric acid, a common side reaction.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and high concentrations of nitric acid, can increase the rate of oxidation.
-
Process Type: Continuous-flow processes have demonstrated a significant advantage over traditional batch processes in minimizing these impurities. In one study, phenolic impurity levels were reduced from 2% in a batch process to just 0.1% in a continuous-flow system.[4][8][9] This reduction can simplify the workup process by eliminating the need for an alkaline wash.[8]
Q5: What is the recommended procedure for purifying the final product mixture?
A5: The separation of nitroxylene isomers is challenging due to their similar boiling points and structures.[10]
-
Initial Workup: The reaction is typically quenched by pouring the mixture into ice water. The organic layer is then separated, washed with water, a dilute base (like sodium hydroxide solution) to remove acidic and phenolic impurities, and finally with water again until neutral.[5]
-
Isomer Separation: Industrial separation often relies on fractional distillation or fractional crystallization.[10]
-
Removal of Dinitro Compounds: If dinitro byproducts are present, they can be removed by a selective chemical reduction. Treating the mixture with an aqueous solution of sodium disulfide can reduce the dinitroxylene to aminonitroxylene, which can then be separated from the desired mononitroxylene product by extraction with a strong mineral acid.[11]
Q6: What are the critical safety precautions for this compound nitration?
A6: Nitration reactions are potentially hazardous and must be handled with extreme care.
-
Exothermic Reaction: The reaction is highly exothermic, creating a risk of thermal runaway if not properly controlled.[1] Always ensure adequate cooling and add reagents slowly while carefully monitoring the internal temperature.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive.[6] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13] Work in a well-ventilated chemical fume hood.[12]
-
Flammable & Toxic Materials: this compound is a flammable liquid.[14] Keep it away from ignition sources. The reactants and products (nitro-o-xylenes) are toxic and may be harmful if inhaled, swallowed, or in contact with skin.[12][14]
-
Enhanced Safety with Flow Chemistry: Continuous-flow reactors enhance safety by minimizing the reaction volume at any given time and providing superior heat transfer, which prevents the formation of hot spots and reduces the risk of thermal runaway.[1][2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from a study on the optimization of a continuous-flow nitration process for this compound.[1][8]
Table 1: Effect of Temperature on Conversion and Selectivity Conditions: H₂SO₄ conc. = 70%, H₂SO₄/HNO₃ mole ratio = 1.0, HNO₃/o-xylene mole ratio = 1.2, this compound flow rate = 10 g/min .
| Temperature (°C) | This compound Conversion (%) | Product Selectivity (%) |
| 50 | ~20 | ~90 |
| 70 | ~45 | ~92 |
| 90 | ~70 | ~94 |
| 100 | ~80 | ~95 |
| 110 | ~85 | ~93 |
Table 2: Effect of H₂SO₄/HNO₃ Mole Ratio on Conversion and Selectivity Conditions: Temperature = 100°C, H₂SO₄ conc. = 70%, HNO₃/o-xylene mole ratio = 1.2, this compound flow rate = 10 g/min .
| H₂SO₄/HNO₃ Mole Ratio | This compound Conversion (%) | Product Selectivity (%) |
| 1.0 | ~80 | ~95 |
| 2.0 | ~85 | ~96 |
| 3.0 | ~90 | ~97 |
| 4.0 | ~93 | ~95 |
| 5.0 | ~92 | ~94 |
Table 3: Effect of H₂SO₄ Concentration on Conversion and Selectivity Conditions: Temperature = 100°C, H₂SO₄/HNO₃ mole ratio = 3.0, HNO₃/o-xylene mole ratio = 1.2, this compound flow rate = 10 g/min .
| H₂SO₄ Concentration (wt%) | This compound Conversion (%) | Product Selectivity (%) |
| 60 | ~75 | ~94 |
| 70 | ~90 | ~97 |
| 80 | ~95 | ~96 |
| 90 | ~98 | ~93 |
Experimental Protocols
Protocol 1: General Batch Nitration of this compound
-
Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath for cooling.
-
Acid Mixture: Carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, maintaining a low temperature.
-
Reaction Setup: Add this compound to the reaction flask and begin stirring.
-
Addition: Slowly add the pre-cooled nitrating mixture to the this compound via the dropping funnel. Maintain the reaction temperature below the desired setpoint (e.g., <10°C) throughout the addition. The rate of addition must be controlled to prevent a dangerous temperature increase.
-
Reaction: After the addition is complete, allow the mixture to stir at the specified temperature for the required duration (e.g., 1-2 hours). Monitor the reaction progress using TLC or GC analysis.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate or sodium hydroxide solution (to remove residual acids and phenols), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture of nitro-o-xylenes.
-
Purification: Purify the crude product by fractional distillation or recrystallization as required.
Protocol 2: Continuous-Flow Nitration of this compound
This protocol is based on a setup using a commercial microreactor system.[1]
-
System Setup: Assemble the continuous-flow reactor (e.g., Corning Advanced-Flow Reactor G1) with the necessary pumps, tubing, fluidic modules, and back-pressure regulator.
-
Reagent Preparation: Prepare two separate feed solutions: one of pure this compound and another of the mixed acid (prepared by mixing pre-diluted H₂SO₄ and HNO₃ at the desired ratio).
-
Pumping: Use two separate HPLC pumps to deliver the this compound and the mixed acid into a T-mixer before the entry to the reactor modules. Set the flow rates to achieve the desired molar ratio and residence time.
-
Reaction: Heat the reactor modules to the optimized reaction temperature (e.g., 100°C). The reaction occurs as the mixture flows through the heated modules.
-
Collection: The reaction stream exits the reactor through the back-pressure regulator and is collected in a vessel containing ice water for quenching.
-
Workup and Analysis: The collected biphasic mixture is worked up as described in the batch protocol (separation, washing, drying). The product composition and yield are determined by gas chromatography (GC). Under optimal conditions, a product yield of 94.1% has been achieved.[8]
Visualizations
Caption: Mechanism of this compound Nitration.
Caption: General Experimental Workflow for this compound Nitration.
References
- 1. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]
- 7. WO2011025912A2 - Process for the nitration of this compound and related compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 12. godeepak.com [godeepak.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. idesapetroquimica.com [idesapetroquimica.com]
Technical Support Center: o-Xylene Degradation in Chemical Reactions
Welcome to the technical support center for troubleshooting o-xylene degradation during chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to the stability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound degradation in my reaction?
A1: The primary indicators of this compound degradation include:
-
Discoloration of the reaction mixture: The appearance of unexpected colors can signal the formation of degradation byproducts.
-
Formation of insoluble materials: Unwanted precipitation or polymerization can lead to a heterogeneous mixture.
-
Inconsistent or lower-than-expected yields: Degradation of the solvent can affect reaction kinetics and lead to the consumption of starting materials in side reactions.
-
Presence of unexpected peaks in analytical data: Chromatographic techniques like GC-MS and HPLC may reveal the formation of byproducts.
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is generally a stable solvent, but its degradation is most frequently observed under strong oxidizing conditions, high temperatures, and in the presence of certain catalysts. It can also undergo isomerization in the presence of strong acids.
Q3: What are the typical degradation products of this compound?
A3: The degradation products largely depend on the reaction conditions. In oxidation reactions, common byproducts include o-tolualdehyde, phthalide, phthalic anhydride, maleic anhydride, and over-oxidation products like carbon monoxide and carbon dioxide.[1] Under acidic conditions, isomerization to m-xylene and p-xylene can occur.
Troubleshooting Guides
Issue 1: Unexpected Byproduct Formation in an Oxidation Reaction
If you are observing unexpected byproducts during an oxidation reaction where this compound is a reactant or solvent, consider the following troubleshooting steps.
Troubleshooting Workflow
References
Technical Support Center: o-Xylene Synthesis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-xylene based synthesis reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can lead to low yields or impure products in this compound synthesis.
Low Reaction Yield
Q1: My this compound nitration reaction is resulting in a low yield of the desired mononitro-o-xylene. What are the potential causes and how can I improve it?
Low yields in this compound nitration are frequently due to suboptimal reaction conditions or the formation of side products.[1] Key areas to investigate include:
-
Reaction Conditions: Temperature, reactant concentrations, and reaction time are critical parameters.[2]
-
Reagent Quality: The purity of this compound and the nitrating agents is crucial.
-
Side Reactions: Dinitration and the formation of phenolic impurities are common side reactions that reduce the yield of the desired product.[2]
Troubleshooting Workflow for Low Yield in this compound Nitration
Caption: Troubleshooting workflow for low yield in this compound nitration.
Q2: We are experiencing a gradual or sudden drop in phthalic anhydride yield during the catalytic oxidation of this compound. What could be the cause?
A decline in phthalic anhydride yield is often linked to catalyst deactivation or non-ideal reactor conditions.[3] The primary suspects are:
-
Catalyst Deactivation: This can be caused by several factors:
-
Over-reduction: Improper shutdown procedures without sufficient air purging can lead to the reduction of the active vanadium species (e.g., V2O5 to V6O13), rendering the catalyst less active.[3]
-
Coke Formation: High molecular weight carbon deposits can plug the catalyst pores, reducing its specific surface area.[3]
-
Poisoning: Contaminants in the this compound feed, such as alkali metals (Na, K) or iron rust from upstream equipment, can poison the catalyst.[3]
-
-
Reactor Runaway: Exothermic reactions can lead to "hot spots" in the reactor if heat is not removed efficiently. This can damage the catalyst and promote undesirable side reactions, such as complete oxidation to CO and CO₂.[4]
Logical Relationship for Catalyst Deactivation in this compound Oxidation
Caption: Causes of catalyst deactivation in this compound oxidation.
Product Purity Issues
Q3: My nitration product contains a significant amount of phenolic impurities. How can I prevent their formation?
Phenolic impurities in nitration reactions arise from the oxidation of the aromatic ring. Their formation can be minimized by:
-
Switching to a Continuous-Flow Reactor: Studies have shown that continuous-flow processes can dramatically reduce phenolic impurities from around 2% in batch processes to as low as 0.1%.[2] This often eliminates the need for an alkaline wash step.[2]
-
Controlling Reaction Temperature: Lowering the reaction temperature can help to suppress oxidation side reactions.
-
Optimizing the Nitrating Mixture: The ratio of sulfuric acid to nitric acid can influence the formation of by-products.
Q4: The final phthalic anhydride product from my this compound oxidation reaction is contaminated with by-products like maleic anhydride and benzoic acid. How can I improve selectivity?
The formation of over-oxidation by-products is a common challenge. To improve selectivity towards phthalic anhydride:
-
Optimize Reaction Temperature: The selectivity is highly dependent on the reaction temperature. Increasing the temperature can lead to a decrease in selectivity.[5]
-
Catalyst Choice and Promoters: The composition of the V₂O₅-TiO₂ catalyst, including the use of promoters, is tailored to maximize selectivity.[6]
-
Contact Time: Adjusting the flow rate of the reactants over the catalyst bed can influence the contact time and, consequently, the product distribution. Shorter contact times may reduce the over-oxidation of phthalic anhydride.[7]
II. Frequently Asked Questions (FAQs)
Q5: What is a typical yield for the mononitration of this compound?
With optimized processes, particularly using continuous-flow reactors, yields for mononitro-o-xylenes can be quite high. Reported yields under optimal conditions have reached 94.1% to 97.6%.[2][8]
Q6: What are the main isomers formed during the mononitration of this compound?
The primary products of mononitration are 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene.[9] The ratio of these isomers can be influenced by the choice of nitrating agent.[9]
Q7: What is the typical operating temperature for the catalytic oxidation of this compound to phthalic anhydride?
Industrially, this reaction is typically carried out in the temperature range of 360–410°C.[4][10]
Q8: How can I monitor the progress of my this compound synthesis reaction?
Several analytical techniques can be employed:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is a standard method for analyzing the reaction mixture to determine the conversion of this compound and the formation of products and by-products.[11][12][13]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of a reaction, especially in a laboratory setting.[1]
-
Terahertz Time-Domain Spectroscopy (THz-TDS): This technique can be used to monitor isomerization reactions of this compound in real-time.[14][15]
Q9: What are the key safety precautions when working with this compound?
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[16][17][18] Key safety measures include:
-
Working in a well-ventilated area, such as a fume hood.[19][20]
-
Using explosion-proof equipment and grounding containers to prevent static discharge.[17][19]
-
Wearing appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and gloves.[16]
III. Data Presentation
Table 1: Optimization of this compound Nitration in a Continuous-Flow Reactor
| Parameter | Condition | This compound Conversion (%) | Mononitro-o-xylene Yield (%) | Reference |
| Temperature | 100 °C | ~98% | >90% | [2] |
| H₂SO₄/HNO₃ Mole Ratio | 1.0 | >95% | ~92% | [2] |
| H₂SO₄ Concentration | 70% | >98% | >93% | [2] |
| Optimized Overall | Two-stage addition | Not specified | 94.1% | [2] |
| Pilot Plant Scale-up | 78 °C | Not specified | 97.6% | [8] |
Table 2: Common By-products in this compound Synthesis Reactions
| Reaction | By-product | Reason for Formation | Mitigation Strategy | Reference |
| Nitration | Dinitro-o-xylenes | Over-nitration due to harsh conditions | Optimize temperature, reactant ratios, and residence time | [2][9] |
| Phenolic compounds | Oxidation of the aromatic ring | Use continuous-flow reactor; control temperature | [2] | |
| Oxidation | Phthalide | Incomplete oxidation of this compound | Optimize catalyst and reaction conditions | [3][4] |
| o-Tolualdehyde | Reaction intermediate | Ensure sufficient contact time and temperature for conversion | [4] | |
| Maleic Anhydride | Over-oxidation of phthalic anhydride | Control temperature; optimize catalyst selectivity | [3][4] | |
| Benzoic Acid | Side-chain oxidation | Optimize catalyst and reaction conditions | [3] | |
| CO / CO₂ | Complete oxidation (combustion) | Avoid reactor runaway; control temperature and this compound/air ratio | [3][4] |
IV. Experimental Protocols
Protocol 1: Continuous-Flow Mononitration of this compound
This protocol is based on optimized conditions reported for high-yield synthesis.[2][8]
Materials:
-
This compound (≥99% purity)
-
Nitric Acid (fuming or concentrated)
-
Sulfuric Acid (concentrated, e.g., 70%)
-
Continuous-flow reactor system with multiple modules, pumps, and temperature control.
-
Quenching solution (e.g., ice-water)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
System Setup: Assemble the continuous-flow reactor according to the manufacturer's instructions. Ensure all connections are secure.
-
Reagent Preparation: Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid in the desired molar ratio (e.g., 1:1) while cooling in an ice bath.
-
Reaction Initiation:
-
Steady State: Allow the system to reach a steady state, which may take several minutes.
-
Work-up:
-
Collect the reactor output directly into a flask containing ice-water to quench the reaction.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Analysis: Analyze the crude product using GC-MS to determine the conversion of this compound and the yield of mononitro-o-xylene isomers.[2]
Experimental Workflow for Continuous-Flow Nitration
Caption: Step-by-step workflow for continuous-flow nitration of this compound.
Protocol 2: Troubleshooting Catalyst Deactivation in this compound Oxidation
This protocol outlines a systematic approach to investigate and remedy catalyst deactivation.[3]
Objective: To identify the cause of reduced phthalic anhydride yield and restore catalyst performance.
Procedure:
-
Operational Data Review:
-
Analyze historical reactor data: this compound load, air rate, salt bath temperature, and product/by-product concentrations over time.
-
Look for correlations between operational changes (e.g., shutdowns, feed source changes) and performance decline.[3]
-
-
Systematic Shutdown and Catalyst Sampling:
-
Perform a controlled shutdown, ensuring sufficient and prolonged air purging of the catalyst bed to re-oxidize the catalyst surface and burn off any carbon deposits.[3]
-
If the issue persists, and it is safe to do so, obtain catalyst samples from different layers of the reactor bed for analysis.
-
-
Catalyst Characterization:
-
Visual Inspection: Check for signs of coking or physical degradation.
-
Surface Area Analysis (BET): Measure the specific surface area to check for pore plugging. A significant loss in surface area suggests coking.[3]
-
Chemical Analysis (XRF/ICP-MS): Analyze for the presence of known catalyst poisons such as sodium (Na), potassium (K), and iron (Fe).[3]
-
X-ray Diffraction (XRD): Determine the crystalline phases of the vanadium oxides. An increased presence of reduced phases like V₆O₁₃ indicates deactivation due to over-reduction.[3]
-
-
Corrective Actions:
-
Over-reduction/Coking: Implement and strictly follow a proper shutdown procedure with sufficient air purging.
-
Poisoning: Identify and eliminate the source of contamination in the this compound feed. This may involve feed purification or inspection of upstream equipment for corrosion.
-
Thermal Stress: Review and optimize temperature control of the reactor to prevent hotspots and runaway reactions.[4]
-
-
Performance Monitoring: After implementing corrective actions, closely monitor reactor performance to confirm that yield and selectivity have been restored.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Parametric Sensitivity Analysis for the Industrial Case of this compound Oxidation to Phthalic Anhydride in a Packed Bed Catalytic Reactor [mdpi.com]
- 5. US3167567A - Production of phthalic anhydride by catalytic oxidation of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation of this compound to Phthalic Anhydride - Chempedia - LookChem [lookchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kelid1.ir [kelid1.ir]
- 14. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 17. idesapetroquimica.com [idesapetroquimica.com]
- 18. carlroth.com [carlroth.com]
- 19. lobachemie.com [lobachemie.com]
- 20. rosneft.de [rosneft.de]
Technical Support Center: Catalyst Optimization for Selective Oxidation of o-Xylene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective oxidation of o-xylene.
Troubleshooting Guides
This section addresses common issues encountered during the selective oxidation of this compound, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Selectivity towards Phthalic Anhydride | - Incorrect Reaction Temperature: Temperatures that are too high can lead to over-oxidation, producing undesired by-products like maleic anhydride, benzoic acid, and CO/CO₂.[1][2] - Catalyst Deactivation: Formation of less selective vanadium oxide phases or carbon deposition can alter the reaction pathway.[3][4] - Non-optimal Catalyst Composition: The promoter and active phase loading may not be ideal for the desired selectivity. | - Optimize Reaction Temperature: Systematically vary the temperature to find the optimal balance between conversion and selectivity. Lower temperatures generally favor higher selectivity to phthalic anhydride.[5] - Regenerate or Replace Catalyst: If deactivation is suspected, consider catalyst regeneration procedures or replacement. Ensure sufficient air purging during shutdowns to prevent over-reduction.[1][4] - Screen Different Catalyst Formulations: Experiment with catalysts having different promoter elements or varying V₂O₅ loadings. |
| Catalyst Deactivation | - Over-reduction of Catalyst: Insufficient air purging during reactor shutdown can lead to the reduction of active V⁵⁺ species to less active V⁴⁺ or V³⁺ states.[3][4] This is a common issue in industrial settings.[6] - Carbon Deposition (Coking): High molecular weight by-products can deposit on the catalyst surface, blocking active sites and pores.[1][4] - Thermal Sintering: Prolonged exposure to high temperatures can cause the catalyst support (e.g., TiO₂) to sinter, reducing the surface area.[1][4] - Catalyst Poisoning: Impurities in the feed stream can poison the catalyst. | - Ensure Sufficient Air Purge: During any planned or unplanned shutdowns, ensure a continuous and sufficient flow of air through the catalyst bed to maintain an oxidative state.[1][4] - Controlled Regeneration: A controlled oxidation treatment can often burn off carbon deposits. - Maintain Temperature Control: Operate within the recommended temperature range for the catalyst to avoid thermal degradation. The slow increase of reactor coolant temperature can compensate for slow deactivation over time.[3] - Purify Feed Stream: Use high-purity this compound and air to avoid introducing catalyst poisons. |
| Low this compound Conversion | - Low Reaction Temperature: The reaction rate is too slow at lower temperatures.[2] - Catalyst Deactivation: A loss of active sites will lead to a decrease in conversion.[2] - Short Residence Time: The contact time between the reactants and the catalyst may be insufficient. | - Increase Reaction Temperature: Gradually increase the temperature to enhance the reaction rate, while monitoring selectivity.[2] - Address Catalyst Deactivation: Refer to the "Catalyst Deactivation" section for troubleshooting steps. - Adjust Flow Rates: Decrease the space velocity by reducing the reactant flow rate to increase the residence time. |
| High Pressure Drop Across Reactor | - Catalyst Fines: Attrition of the catalyst particles can lead to the generation of fines that block the gas flow path. - Plugging by Carbon Deposits: Severe coking can physically block the voids in the catalyst bed.[1] | - Use Mechanically Stable Catalyst: Select a catalyst with good mechanical strength to minimize attrition. - Catalyst Regeneration: Perform a regeneration cycle to remove carbon deposits. |
Frequently Asked Questions (FAQs)
1. What is the most common catalyst system for the selective oxidation of this compound to phthalic anhydride?
The most widely used commercial catalysts are based on vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), typically in the anatase form.[7][8] These catalysts are often promoted with other elements to enhance their activity, selectivity, and stability.
2. What is the Mars-van Krevelen mechanism and how does it apply to this compound oxidation?
The Mars-van Krevelen mechanism describes a redox cycle for catalytic oxidation reactions. In the context of this compound oxidation, this compound adsorbs onto the catalyst surface and is oxidized by lattice oxygen from the vanadium oxide.[3][9] This reduces the catalyst (e.g., V⁵⁺ is reduced to V⁴⁺). The reduced catalyst is then re-oxidized by gas-phase oxygen, completing the catalytic cycle.[1][3][4]
3. How does temperature affect the selectivity and conversion of this compound oxidation?
Temperature has a significant impact on both conversion and selectivity. Generally, increasing the reaction temperature increases the conversion of this compound. However, excessively high temperatures can lead to a decrease in selectivity towards the desired product, phthalic anhydride, and an increase in the formation of over-oxidation products like CO and CO₂.[2]
4. What are the main by-products in the selective oxidation of this compound?
Common by-products include phthalide, o-tolualdehyde, benzoic acid, maleic anhydride, and citraconic anhydride.[1] The complete oxidation of this compound results in the formation of carbon monoxide (CO) and carbon dioxide (CO₂).
5. How can catalyst deactivation be prevented during reactor shutdowns?
A critical step to prevent catalyst deactivation is to ensure sufficient purging of the catalyst bed with air during and after a unit shutdown.[1][4] This prevents the this compound and reaction intermediates remaining on the catalyst surface from consuming lattice oxygen, which leads to over-reduction and irreversible damage to the catalyst.[1][3][4]
Experimental Protocols
Preparation of V₂O₅/TiO₂ Catalyst via Sol-Gel Method
This protocol is a modified sol-gel method for synthesizing V₂O₅/TiO₂ catalysts.[10]
-
Preparation of Solution A: Dissolve the desired amount of ammonium metavanadate (NH₄VO₃) in an aqueous solution.
-
Preparation of Solution B: Prepare a solution of titanium isopropoxide in ethanol.
-
Mixing: Slowly add Solution A to Solution B under vigorous stirring to form a gel.
-
Aging: Age the resulting gel at room temperature for a specified period (e.g., 24 hours).
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 120°C) overnight to remove the solvent, forming a xerogel.[11]
-
Calcination: Calcine the dried powder in a furnace in a flow of air at a high temperature (e.g., 500-700°C) for several hours to obtain the final catalyst.[10]
Characterization of the Catalyst
-
Surface Area and Porosity: Determined using N₂ adsorption-desorption isotherms (BET method).[10]
-
Crystalline Structure: Analyzed by X-ray Diffraction (XRD) to identify the phases of TiO₂ (anatase, rutile) and to check for crystalline V₂O₅.[10][12]
-
Morphology and Elemental Distribution: Investigated using Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray analysis (EDX).[10]
-
Surface Species: Characterized by Fourier Transform Infrared (FT-IR) spectroscopy or Raman spectroscopy to identify monomeric and polymeric vanadate species.[10]
Visualizations
Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.
Caption: Logical relationship of catalyst deactivation due to insufficient air purging.
References
- 1. researchgate.net [researchgate.net]
- 2. US3167567A - Production of phthalic anhydride by catalytic oxidation of this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Deactivation of Commercial, High-Load this compound Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst optimization strategy: selective oxidation of this compound to phthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Managing Carbon Losses for Selective Oxidation Catalysis - Carbon Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Acervo Digital: V2O5/TiO2 catalyst xerogels: Method of preparation and characterization [acervodigital.unesp.br]
- 12. researchgate.net [researchgate.net]
minimizing byproduct formation in o-Xylene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving o-xylene.
I. Troubleshooting Guides
A. Oxidation of this compound to Phthalic Anhydride
Issue 1: Low Selectivity for Phthalic Anhydride and High Levels of Over-oxidation Products (Maleic Anhydride, CO, CO₂)
This is a common issue often related to reaction temperature and catalyst performance.
Troubleshooting Workflow:
Technical Support Center: Separation of o-Xylene and Ethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating o-xylene from ethylbenzene. The close boiling points of these two aromatic hydrocarbons present a significant purification challenge. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental insights to address common issues encountered during separation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound and ethylbenzene by conventional distillation?
A1: The primary challenge lies in their very close boiling points. Ethylbenzene boils at 136°C, while this compound boils at 144-145°C[1][2][3][4]. This small difference in volatility makes achieving high purity separation through simple fractional distillation energy-intensive and often impractical, requiring a large number of theoretical plates[1][2].
Q2: What are the primary methods for separating this compound from ethylbenzene?
A2: The most commonly employed and effective methods include:
-
Extractive Distillation: This is a widely cited method that involves introducing a solvent (an entrainer) to alter the relative volatility of the components, making them easier to separate by distillation[1][2][5].
-
Adsorption: This technique utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb one component over the other based on molecular size, shape, and polarity[6][7][8].
-
Crystallization: While more commonly used for separating p-xylene due to its higher freezing point, fractional crystallization can be explored, though it is generally less efficient for the this compound/ethylbenzene pair[9][10][11].
-
Membrane Separation: This technology uses semi-permeable membranes that allow for the preferential passage of one component, offering a potentially energy-efficient alternative[12][13].
Q3: How does extractive distillation work for this separation?
A3: Extractive distillation works by introducing a high-boiling point solvent that has a different affinity for this compound and ethylbenzene. This solvent interacts differently with each component, increasing the relative volatility between them and making their separation via distillation more feasible[1][2]. The solvent is continuously fed to the distillation column and is recovered from the bottom product for reuse[1][2].
Q4: What are some effective solvents for the extractive distillation of this compound and ethylbenzene?
A4: A variety of solvents have been shown to be effective. The choice of solvent depends on factors like selectivity, cost, and ease of recovery. Some examples include:
-
Methyl phenylacetate[14]
-
A mixture of pentachlorophenol, benzene hexachloride, and 1,2,4-trichlorobenzene[15]
Q5: Can adsorption be used for bulk separation of this compound and ethylbenzene?
A5: Yes, adsorption processes, often utilizing simulated moving bed (SMB) technology, are used in industrial settings for the separation of aromatic isomers[6][16]. The selection of the adsorbent is critical. For instance, certain metal-organic frameworks (MOFs) like Co2(dobdc) have shown a strong affinity for this compound over ethylbenzene, m-xylene, and p-xylene[6].
Troubleshooting Guides
Issue 1: Poor Separation Efficiency in Extractive Distillation
Symptoms:
-
Low purity of this compound in the bottoms product.
-
Significant presence of ethylbenzene in the bottoms or this compound in the overhead product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The selected solvent may not be providing a sufficient increase in relative volatility. Review literature for solvents with higher selectivity for the this compound/ethylbenzene system. Consider agents like phenol or nitrotoluenes[1][2]. |
| Inadequate Solvent-to-Feed Ratio | The amount of solvent being introduced may be insufficient. Extractive distillation typically requires a solvent-to-feed ratio of 1:1 to 2:1 on each plate[1][2]. Experimentally optimize this ratio. |
| Insufficient Number of Theoretical Plates | The distillation column may not have enough stages to achieve the desired separation, even with an extractive agent. While the agent reduces the required plates, a sufficient number is still necessary. For example, without an agent, 56 actual plates might be needed, whereas with an agent that increases relative volatility to 1.6, only 27 plates may be required[1]. |
| Improper Feed Plate Location | The location where the feed and solvent are introduced into the column is crucial. The extractive agent should be introduced near the top of the column[17]. |
| Incorrect Reflux Ratio | The reflux ratio may be too low. Increasing the reflux ratio can improve separation but also increases energy consumption. This parameter needs to be optimized. |
Issue 2: Adsorbent Fouling or Low Adsorption Capacity
Symptoms:
-
Decreased separation efficiency over time.
-
The adsorbent requires frequent regeneration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities in the Feed | The feed mixture may contain contaminants that irreversibly bind to the adsorbent material. Ensure the feed is pre-purified to remove any reactive species. |
| Improper Regeneration of Adsorbent | The regeneration process (e.g., temperature or pressure swing, desorbent use) may not be completely removing the adsorbed components. Review and optimize the regeneration protocol. Reactivation may involve steaming followed by blowing with air at a high temperature[18]. |
| Inappropriate Adsorbent Material | The chosen adsorbent may not have the optimal pore size, shape, or surface chemistry for this specific separation. Research alternative adsorbents like different types of zeolites or MOFs with tailored properties for this compound and ethylbenzene separation[6][7]. |
| Operating Outside Optimal Conditions | Adsorption is sensitive to temperature and pressure. Ensure the process is operating within the optimal range for the specific adsorbent being used. |
Data Presentation
Table 1: Physical Properties of this compound and Ethylbenzene
| Property | This compound | Ethylbenzene |
| Molecular Weight ( g/mol ) | 106.167 | 106.167 |
| Boiling Point (°C) | 144.41 | 136.19 |
| Freezing Point (°C) | -25.182 | -94.975 |
| Density @ 25°C (g/cm³) | 0.8802 | 0.8671 |
Source:[3]
Table 2: Effect of Extractive Distillation Agents on the Relative Volatility of Ethylbenzene to this compound
| Extractive Agent | Relative Volatility |
| None | 1.25 |
| Phenol | 1.60 |
| Nitrobenzene | 1.55 |
| 2-Nitrotoluene | 1.55 |
| 3-Nitrotoluene | 1.55 |
| 4-Nitrotoluene | 1.55 |
| o-Cresol | 1.60 |
| m-Cresol | 1.60 |
| p-Cresol | 1.60 |
| Cyclododecanol | 1.50 |
Source: Data derived from a patent on the separation of ethylbenzene from this compound by extractive distillation[1]. The relative volatility without an agent is given as 1.25, and the example with phenol resulted in a relative volatility of 1.60. Other listed effective agents are assumed to provide similar enhancements.
Experimental Protocols
Methodology: Extractive Distillation
-
Apparatus Setup: Assemble a multi-plate rectification column with a reboiler, condenser, and ports for introducing the feed and the extractive agent.
-
Solvent Selection: Choose an appropriate extractive agent from Table 2 or the literature that exhibits a high selectivity for increasing the relative volatility between ethylbenzene and this compound.
-
Feed Preparation: Prepare a mixture of known composition of this compound and ethylbenzene.
-
Operation:
-
Preheat the reboiler and the extractive agent to the approximate temperature of the column plate where it will be introduced.
-
Introduce the this compound and ethylbenzene mixture at the designated feed plate of the column.
-
Continuously feed the extractive agent at a plate above the feed inlet. A typical starting point is a 1:1 ratio of agent to the feed mixture[1].
-
Control the reboiler heat input and the reflux ratio to achieve stable column operation.
-
-
Product Recovery:
-
Solvent Recovery: Separate the this compound from the extractive agent in the bottoms product using a separate distillation column or another suitable separation method[1][2]. The recovered agent can then be recycled.
-
Analysis: Analyze the composition of the overhead and bottoms products using gas chromatography (GC) or a similar analytical technique to determine the separation efficiency.
Visualizations
Caption: Workflow for separating this compound and ethylbenzene via extractive distillation.
Caption: Decision tree for selecting a suitable separation technique.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US5397441A - Separation of ethyl benzene from this compound by extractive distillation - Google Patents [patents.google.com]
- 3. studylib.net [studylib.net]
- 4. eneos.co.jp [eneos.co.jp]
- 5. Separation of ethyl benzene from this compound by extractive distillation (1994) | Lloyd Berg | 9 Citations [scispace.com]
- 6. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US3067270A - Separation of xylene isomers by crystallization and distillation - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Separating OTC Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. A multi-stage crystallization separation process operated under three-phase conditions to obtain high-purity and high-yield para-xylene from xylene mixtures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Optimization and Control for Separation of Ethyl Benzene from C8 Aromatic Hydrocarbons with Extractive Distillation | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. iranarze.ir [iranarze.ir]
- 17. US4966656A - Separation of styrene from ethyl benzene or this compound by azeotropic or extractive distillation with esters - Google Patents [patents.google.com]
- 18. US2449402A - Process for separating aromatic hydrocarbons from a hydrocarbon mixture - Google Patents [patents.google.com]
Technical Support Center: Addressing Matrix Effects in o-Xylene Sample Analysis
Welcome to the technical support center for o-Xylene sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound analysis?
A1: A matrix effect is the alteration of the analytical signal of this compound caused by the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression (a decrease in signal) or enhancement (an increase in signal), leading to inaccurate quantification.[1] In gas chromatography-mass spectrometry (GC-MS), matrix effects can occur in the injector port where matrix components can interact with the analyte or within the ion source of the mass spectrometer where they can interfere with the ionization of this compound.
Q2: What are the common causes of matrix effects in this compound analysis?
A2: Common causes include:
-
Co-eluting Compounds: Other organic or inorganic substances in the sample that are not fully separated from this compound during the chromatographic run.
-
High Concentrations of Matrix Components: Overloading the system with matrix components can lead to competition for ionization in the MS source.
-
Active Sites in the GC System: Non-volatile matrix components can accumulate in the injector liner or at the head of the analytical column, creating active sites that can interact with this compound, leading to peak tailing and signal loss.[2][3]
Q3: How can I detect the presence of matrix effects in my this compound samples?
A3: You can detect matrix effects using the following methods:
-
Post-Extraction Spike: Analyze a blank matrix extract, the same extract spiked with a known concentration of this compound, and a pure solvent standard of this compound at the same concentration. A significant difference between the signal in the spiked matrix and the pure solvent indicates a matrix effect.
-
Comparison of Calibration Curves: Generate two calibration curves: one in a pure solvent and another in a blank matrix extract (matrix-matched). A statistically significant difference in the slopes of these two curves suggests the presence of a matrix effect.
Q4: What is an internal standard and why is it recommended for this compound analysis?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (this compound) that is added to all samples, standards, and blanks at a constant concentration.[4] It is used to correct for variations in sample preparation, injection volume, and instrument response. For this compound analysis by GC-MS, a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d10) or a structurally similar compound (e.g., toluene-d8, ethylbenzene-d10) is often used.[4][5] The use of an IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy and precision of quantification.
Q5: When should I use matrix-matched calibration?
A5: Matrix-matched calibration is recommended when a blank matrix (a sample of the same type that is free of the analyte) is available.[6][7] This method involves preparing your calibration standards in the blank matrix extract. This ensures that the standards and the samples are affected by the matrix in a similar way, thereby compensating for the matrix effect.[6]
Q6: What is the standard addition method and when is it appropriate?
A6: The standard addition method involves adding known amounts of an this compound standard to aliquots of the sample itself.[8] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. This method is particularly useful for complex or unknown matrices where a suitable blank matrix is not available.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause(s) Related to Matrix Effects | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner or column due to accumulation of non-volatile matrix components.[2][3] | - Replace the inlet liner. - Trim the first few centimeters of the analytical column. - Use a deactivated inlet liner and a column designed for trace analysis.[3] |
| Low or Inconsistent Analyte Response | - Signal suppression due to co-eluting matrix components. - Inconsistent sample cleanup leading to variable matrix effects. | - Improve sample preparation to remove interferences (see Experimental Protocols). - Use an appropriate internal standard (e.g., this compound-d10). - Employ matrix-matched calibration or the standard addition method.[6][8] |
| High Background Noise or Ghost Peaks | - Contamination of the GC system from previous injections of complex matrices.[2] | - Bake out the column at a high temperature (within the column's limits). - Clean the injector port. - Run solvent blanks between sample injections to wash the system.[9] |
| Poor Reproducibility | - Variable matrix effects between different samples. - Inconsistent extraction efficiency. | - Homogenize samples thoroughly before extraction. - Standardize the entire analytical procedure, from sample preparation to injection. - Use an internal standard to compensate for variability.[4] |
Data Presentation
Table 1: Illustrative Recovery of this compound with Different Sample Preparation Techniques
This table provides representative data on the effectiveness of common sample preparation techniques in recovering this compound from a spiked soil sample. Actual recoveries may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Technique | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Liquid-Liquid Extraction (LLE) | 75 | 12 |
| Solid-Phase Extraction (SPE) | 92 | 5 |
| QuEChERS | 88 | 7 |
Table 2: Illustrative Accuracy of this compound Quantification with Different Internal Standards
This table illustrates the impact of different internal standards on the accuracy of this compound quantification in a complex water matrix.
| Internal Standard | Measured Concentration (µg/L) | True Concentration (µg/L) | Accuracy (%) |
| None (External Standard) | 7.8 | 10.0 | 78 |
| Toluene-d8 | 9.5 | 10.0 | 95 |
| Ethylbenzene-d10 | 9.7 | 10.0 | 97 |
| This compound-d10 (SIL-IS) | 9.9 | 10.0 | 99 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol describes a general procedure for extracting this compound from water samples using a reversed-phase SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[10]
-
Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound with two 2 mL aliquots of a suitable organic solvent, such as dichloromethane or a mixture of acetone and hexane.
-
Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and then reconstituted in a suitable solvent for GC-MS analysis.
Protocol 2: Matrix-Matched Calibration for this compound Analysis
This protocol outlines the preparation of matrix-matched calibration standards.
-
Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using the same procedure as for the unknown samples.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).
-
Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.
-
Spike Blank Matrix Extract: Add a small, known volume of each working standard to aliquots of the blank matrix extract to create a series of matrix-matched calibration standards at different concentration levels.
-
Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples to construct the calibration curve.[6]
Protocol 3: Standard Addition Method
This protocol describes the application of the standard addition method for a single sample.
-
Sample Aliquoting: Divide the sample extract into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of an this compound standard solution.
-
Dilution to Constant Volume: Dilute all aliquots to the same final volume with a suitable solvent.
-
Analysis: Analyze all prepared aliquots by GC-MS.
-
Data Analysis: Plot the measured peak area against the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line represents the concentration of this compound in the original sample.[8]
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. osha.gov [osha.gov]
- 6. youtube.com [youtube.com]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. rsc.org [rsc.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. hawach.com [hawach.com]
Validation & Comparative
comparative analysis of o-Xylene, m-Xylene, and p-Xylene properties
An Objective Comparison of o-, m-, and p--Xylene for Researchers
This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of xylene, focusing on their distinct physical, chemical, and spectroscopic properties. The information is intended for researchers, scientists, and professionals in drug development who utilize xylenes as solvents, reagents, or starting materials. All data is presented in a clear, comparative format, supplemented by detailed experimental protocols for property determination and a workflow visualization for isomer analysis.
Comparative Analysis of Physical and Chemical Properties
The three isomers of xylene, while sharing the same chemical formula (C₈H₁₀), exhibit notable differences in their physical properties due to the varied substitution patterns of the two methyl groups on the benzene ring.[1] These differences are most pronounced in their melting points, a direct consequence of their molecular symmetry and how they pack into a crystal lattice.[2] p-Xylene, with its highly symmetrical structure, packs more efficiently into a crystal structure, resulting in a significantly higher melting point compared to its isomers.[2][3] Their boiling points, however, are quite similar, making their separation by simple distillation challenging.[1]
All three isomers are colorless, flammable liquids with a characteristic sweet odor and are less dense than water.[1][2][4][5][6] They are practically insoluble in water but are miscible with many non-polar organic solvents like alcohol, ether, and acetone.[2][4]
Table 1: Comparison of Key Physical and Chemical Properties of Xylene Isomers
| Property | o-Xylene | m-Xylene | p-Xylene |
| IUPAC Name | 1,2-Dimethylbenzene | 1,3-Dimethylbenzene | 1,4-Dimethylbenzene |
| CAS Number | 95-47-6 | 108-38-3 | 106-42-3 |
| Molar Mass (g·mol⁻¹) | 106.168 | 106.168 | 106.168 |
| Melting Point (°C) | -25.2[1] | -47.9[7] | 13.26[2] |
| Boiling Point (°C) | 144.4[1] | 139.1[1] | 138.3[4] |
| Density (g/mL at 20°C) | 0.880[1] | 0.860[1] | 0.861[4] |
| Solubility in Water (g/L at 25°C) | 0.171 | 0.161 | 0.185 |
| Vapor Pressure (mmHg at 20°C) | 7[8] | 9[8] | 9[8] |
| Flash Point (°C) | 32 | 27 | 27[4] |
| Refractive Index (n D at 20°C) | 1.5058[9] | 1.4972[10] | 1.4958[11] |
| Dipole Moment (D) | 0.62 | 0.37 | 0 |
Spectroscopic Properties: Fluorescence
The isomers can also be distinguished by their photophysical properties. When dissolved in water, each isomer exhibits a distinct fluorescence intensity, even though their excitation and emission wavelengths are very similar. Experimental data shows the fluorescence peak for o- and m-xylene occurs at an excitation/emission wavelength of approximately 260/285 nm, while p-xylene's peak is at 265/290 nm.[12][13][14] The key differentiator is the fluorescence intensity at the same concentration, which follows the order: p-xylene > this compound > m-xylene.[13][14] This suggests that p-xylene has the highest quantum yield of the three.[14]
Industrial Significance and Applications
The distinct chemical properties of each isomer lead to different industrial applications.
-
This compound is primarily used as a precursor for the production of phthalic anhydride, a key component in the synthesis of plasticizers.[2][15]
-
m-Xylene is used to produce isophthalic acid, which is utilized in the manufacturing of certain resins and polymers.[16]
-
p-Xylene is the most commercially significant isomer, serving as the principal precursor to terephthalic acid and dimethyl terephthalate.[2] These monomers are essential for producing polyethylene terephthalate (PET), which is widely used for plastic bottles and polyester fibers.[2]
Experimental Protocols
Accurate determination of the properties of xylene isomers is critical for their application and quality control. Below are summaries of standard experimental methodologies.
Melting Point Determination (Thiele Tube Method)
The melting point, a crucial indicator of purity, can be determined using a Thiele tube.
-
Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, heating oil (silicone or paraffin oil), and a Bunsen burner or other heat source.[1]
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into a sealed-end capillary tube to a height of 1-2 mm.[17]
-
The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[1] The rubber band should remain above the level of the heating oil to prevent melting.[1]
-
The thermometer and capillary assembly are suspended in the Thiele tube filled with heating oil.
-
The side arm of the Thiele tube is gently and uniformly heated at a rate of about 2°C per minute, especially near the expected melting point.[1][2] The tube's design facilitates convection currents, ensuring even temperature distribution.[1]
-
The temperature at which the substance first begins to liquefy (t₁) and the temperature at which it completely melts (t₂) are recorded.[17]
-
The melting point range is reported as t₁-t₂. A pure compound will have a sharp melting range of 0.5-1.0°C.[2]
-
Density Measurement (Pycnometer Method - ASTM D3505)
This method provides a simplified procedure for measuring the density of pure liquid chemicals.[8][18][19]
-
Apparatus: Pycnometer (a glass flask of a specific, accurately known volume), analytical balance, and a constant-temperature bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.
-
The pycnometer is filled with the xylene isomer, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant-temperature bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is removed.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Water Solubility Determination
A qualitative or semi-quantitative determination of solubility can be performed through direct observation.
-
Apparatus: Small test tubes, graduated pipette, spatula.
-
Procedure:
-
Add a small, measured amount of the xylene isomer (e.g., 0.05 mL of liquid or 25 mg of solid) to a test tube.[5]
-
Add a specific volume of deionized water (e.g., 0.75 mL) in small portions.[5]
-
After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).[5][20]
-
Observe the mixture. If the xylene forms a separate layer, it is considered immiscible (insoluble).[20] If it dissolves completely to form a single homogeneous phase, it is soluble. The degree of solubility can be estimated based on the amount of substance that dissolves in a given volume of water.
-
Isomer Separation and Identification by Gas Chromatography (GC)
Due to their similar boiling points, separating xylene isomers requires high-resolution gas chromatography.
-
Apparatus: Gas chromatograph (GC) with a Flame Ionization Detector (FID), a high-resolution capillary column (e.g., SLB®-IL60 ionic liquid column or Agilent CP-Chirasil-DEX CB).[15]
-
Procedure (Example Conditions):
-
Column: SLB-IL60, 30 m x 0.25 mm I.D., 0.20 µm film thickness.
-
Carrier Gas: Helium with a constant flow or pressure.[15]
-
Injector: Split injection (e.g., 100:1 split ratio) at 250°C. A small volume (e.g., 1 µL) of the sample (diluted in a solvent like pentane) is injected.
-
Oven Program: An initial temperature of 40°C is held for 4 minutes, then the temperature is ramped up at 8°C/min to 200°C and held for 5 minutes. This temperature programming allows for the separation of the isomers based on their differential interaction with the column's stationary phase.
-
Detector: FID at 250°C.
-
Identification: The isomers are identified by comparing their retention times to those of known standards. The typical elution order on many columns is p-xylene, followed by m-xylene, and then this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the separation and analysis of a mixed xylene isomer sample.
Caption: Workflow for the separation and quantification of xylene isomers using Gas Chromatography.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. pennwest.edu [pennwest.edu]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. store.astm.org [store.astm.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Fluorescence and photophysical properties of xylene isomers in water: with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. byjus.com [byjus.com]
- 18. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. chem.ws [chem.ws]
o-Xylene vs. Toluene: A Comparative Guide for Solvent Selection in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in the success of a chemical reaction, influencing reaction rates, yields, and product selectivity. Among the myriad of available solvents, aromatic hydrocarbons like o-xylene and toluene are frequently employed in organic synthesis due to their ability to dissolve a wide range of organic compounds and their relatively high boiling points, which allow for a broad range of reaction temperatures. This guide provides an objective comparison of this compound and toluene as solvents in common chemical reactions, supported by physicochemical data and representative experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. Toluene consists of a benzene ring substituted with a single methyl group, while this compound has two methyl groups attached to adjacent carbons on the benzene ring.[1] This seemingly small structural difference leads to notable variations in their physical properties, as summarized below.
| Property | This compound | Toluene | Reference(s) |
| Molecular Formula | C₈H₁₀ | C₇H₈ | [2][3] |
| Molecular Weight ( g/mol ) | 106.16 | 92.14 | [4][5] |
| Boiling Point (°C) | 144.4 | 110.6 | [6][7] |
| Melting Point (°C) | -25.2 | -95 | [6][7] |
| Density (g/cm³ at 20°C) | 0.88 | 0.8669 | [2][3] |
| Flash Point (°C) | 32 | 4 | [4][5] |
| Vapor Pressure (mmHg at 20°C) | 7 | 22 | [5][8] |
| Solubility in Water | Insoluble | Insoluble | [4][5] |
| Solubility in Organic Solvents | Miscible | Miscible | [9][10] |
The higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be advantageous for reactions with high activation energies. Conversely, the lower boiling point of toluene simplifies its removal from the reaction mixture post-reaction. The lower flash point of toluene indicates a higher flammability risk compared to this compound.
Performance in Key Chemical Reactions
While the choice of solvent is highly reaction-dependent, some general trends can be observed for this compound and toluene in common organic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Both toluene and this compound are commonly used as solvents in this reaction. The higher boiling point of this compound can be beneficial, particularly for less reactive aryl chlorides, by allowing for higher reaction temperatures which can lead to increased reaction rates and yields.
| Reaction Parameter | This compound | Toluene |
| Typical Reaction Temperature | 100-120°C | 80-110°C |
| Relative Reaction Rate | Potentially faster for challenging substrates | Generally sufficient for many substrates |
| Product Yield | Often comparable to or higher than toluene, especially for less reactive substrates | Generally good, but may be lower for challenging couplings |
| Work-up Considerations | Higher boiling point requires more energy for removal | Easier to remove due to lower boiling point |
Grignard Reaction
The formation and reaction of Grignard reagents are highly sensitive to the solvent. While ethers are the traditional solvents for Grignard reactions, aromatic hydrocarbons like toluene are sometimes used as co-solvents or in specific applications. The use of this compound in Grignard reactions is less common. The primary role of the ether is to solvate the magnesium center, which is crucial for the formation and reactivity of the Grignard reagent. Aromatic hydrocarbons do not possess this coordinating ability.
| Reaction Parameter | This compound | Toluene |
| Suitability as Primary Solvent | Not generally suitable | Not generally suitable; often used with a co-solvent like THF |
| Effect on Reagent Formation | May hinder formation due to lack of coordination | May hinder formation due to lack of coordination |
| Potential Advantages | Higher reaction temperatures possible in mixed-solvent systems | Can help to dissolve starting materials and products |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. The choice of solvent can influence the regioselectivity of the reaction. While a variety of solvents can be used, non-polar solvents are often preferred. Both toluene and this compound can serve as solvents, although they can also participate in the reaction as substrates. The additional methyl group in this compound makes it more electron-rich and thus more reactive than toluene in electrophilic aromatic substitution, which can lead to side products if it acts as the substrate.
| Reaction Parameter | This compound | Toluene |
| Potential for Solvent Participation | Higher, due to increased nucleophilicity | Lower, but still possible |
| Effect on Regioselectivity | Can influence isomer distribution | Can influence isomer distribution |
| Typical Reaction Conditions | Often carried out at or below room temperature | Often carried out at or below room temperature |
Experimental Protocols
The following are representative experimental protocols for the aforementioned reactions.
Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add 20 mL of toluene (or This compound ) to the flask.
-
Heat the reaction mixture to 100°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 30 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Grignard Reaction of Bromobenzene with Benzaldehyde
Experimental Protocol:
-
Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Place magnesium turnings (1.2 g, 50 mmol) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of bromobenzene (5.0 mL, 47.5 mmol) in 20 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
In a separate flask, dissolve benzaldehyde (4.5 mL, 44.2 mmol) in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain diphenylmethanol.
Friedel-Crafts Acylation of Anisole with Acetyl Chloride
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add aluminum chloride (1.5 g, 11.2 mmol) and 20 mL of dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, place a solution of acetyl chloride (0.7 mL, 9.8 mmol) in 10 mL of dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred suspension.
-
After the addition is complete, add a solution of anisole (1.0 mL, 9.2 mmol) in 10 mL of dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1 hour.[11]
-
Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the methoxyacetophenone product.[11]
Visualizing Workflows and Solvent Properties
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
Both this compound and toluene are valuable aromatic hydrocarbon solvents for a range of chemical reactions. The primary distinguishing factor is the higher boiling point of this compound, which makes it a suitable choice for reactions requiring elevated temperatures to proceed at a reasonable rate. However, this advantage is offset by the increased difficulty of its removal during product purification. Toluene, with its lower boiling point, is often a more convenient choice for reactions that proceed efficiently at temperatures up to 110°C. The higher flammability of toluene, as indicated by its lower flash point, necessitates more stringent safety precautions. Ultimately, the optimal solvent choice will depend on the specific requirements of the reaction, including the reactivity of the substrates, the desired reaction temperature, and the practicalities of the post-reaction work-up.
References
- 1. starrychems.com [starrychems.com]
- 2. adityadyechem.com [adityadyechem.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. This compound | 95-47-6 [chemicalbook.com]
- 10. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 11. condor.depaul.edu [condor.depaul.edu]
A Comparative Guide to the Validation of o-Xylene Purity by Gas Chromatography-Mass Spectrometry
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of o-Xylene purity against alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for purity assessment. The information presented is supported by experimental data and detailed methodologies.
Introduction to this compound Purity Analysis
This compound is a critical raw material in the synthesis of phthalic anhydride, which is a precursor for many plasticizers, polymers, and resins. The purity of this compound is paramount as impurities can affect reaction yields, catalyst performance, and the quality of the final product. Common impurities include its isomers (m-xylene and p-xylene), ethylbenzene, toluene, benzene, and other nonaromatic hydrocarbons.[1] Gas Chromatography (GC) is the standard technique for analyzing this compound, with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) providing quantitative and qualitative information.[1][2]
This guide focuses on the validation of this compound purity using GC-MS, a powerful technique that combines the separation capabilities of GC with the definitive identification power of MS.
Comparison of Analytical Techniques
While GC-MS is a highly specific and sensitive method, other techniques are also employed for the analysis of this compound purity. The following table compares GC-MS with Gas Chromatography-Flame Ionization Detection (GC-FID), a widely used alternative.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio. | Separates compounds similarly to GC-MS, but detection is based on the ionization of analytes in a hydrogen flame. |
| Selectivity | High; provides structural information for definitive peak identification. Mass spectra can distinguish between co-eluting compounds with different fragmentation patterns. | Moderate to High; relies on chromatographic resolution for selectivity. Co-eluting peaks can be difficult to distinguish. |
| Sensitivity | High; capable of detecting impurities at parts-per-billion (ppb) levels or lower, especially with selected ion monitoring (SIM).[3] | High; generally sensitive to hydrocarbons, with typical detection limits in the low ppm range. |
| Quantitative Accuracy | Excellent; when using appropriate internal standards (e.g., isotopically labeled analytes).[4] | Excellent; provides a linear response over a wide concentration range for hydrocarbons. |
| Confirmation of Identity | Unambiguous; mass spectral libraries can be used to confirm the identity of known and unknown impurities. | Tentative; based on retention time matching with standards. |
| Applicability | Ideal for method validation, impurity profiling, and research where definitive identification is crucial. | Suitable for routine quality control and assays where impurities are known and well-separated. |
| Cost & Complexity | Higher initial instrument cost and more complex operation and maintenance. | Lower instrument cost and simpler operation. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are representative experimental protocols for the validation of this compound purity by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a composite based on established methods for the analysis of impurities in xylenes.[5][6][7][8]
1. Sample Preparation:
-
Prepare a stock solution containing known concentrations of potential impurities (e.g., benzene, toluene, ethylbenzene, m-xylene, p-xylene, cumene, styrene) in a suitable solvent like pentane.
-
Prepare a calibration blend by diluting the stock solution in high-purity this compound to create a series of standards at different concentration levels.
-
The sample of this compound to be tested is typically injected directly or after a simple dilution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A capillary column suitable for xylene isomer separation, such as an Agilent J&W VF-WAXms (60 m x 0.25 mm, 0.25 µm) or a similar polar column is recommended for resolving m- and p-xylene.[7] For general impurity profiling, a non-polar column like a DB-1 or DB-5 can also be used.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless inlet at 250°C with a split ratio of 100:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: 8°C/min to 200°C.
-
Hold: 5 minutes at 200°C.[5]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra with those of the prepared standards and with reference spectra from a library (e.g., NIST).
-
Quantify the impurities using the external standard method, constructing a calibration curve for each impurity. The concentration is determined by comparing the peak area of the impurity in the sample to the calibration curve.
Data Presentation
The following table summarizes typical performance data for the GC-MS validation of this compound purity.
| Analyte | Retention Time (min) (Approximate) | Characteristic m/z Ions | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Benzene | 5.5 | 78, 77, 51 | ~1 ng/mL | ~5 ng/mL |
| Toluene | 8.2 | 92, 91, 65 | ~1 ng/mL | ~5 ng/mL |
| Ethylbenzene | 10.8 | 106, 91 | ~1 ng/mL | ~5 ng/mL |
| p-Xylene | 11.0 | 106, 91 | ~1 ng/mL | ~5 ng/mL |
| m-Xylene | 11.2 | 106, 91 | ~2.3 ng/mL | ~5 ng/mL |
| This compound | 12.1 | 106, 91 | ~1 ng/mL | ~5 ng/mL |
| Styrene | 13.5 | 104, 103, 78 | ~1 ng/mL | ~5 ng/mL |
| Cumene | 14.2 | 120, 105 | ~1 ng/mL | ~5 ng/mL |
Note: Retention times are approximate and depend on the specific column and conditions used. LOD and LOQ values are based on a validated method for xylene isomers in a biological matrix and are representative of the sensitivity of the technique.[4]
Visualizations
Experimental Workflow for GC-MS Validation
The following diagram illustrates the key steps in the validation of this compound purity using GC-MS.
Caption: Workflow for this compound purity validation by GC-MS.
Logical Comparison of Analytical Methods
This diagram outlines the decision-making process when choosing an analytical method for this compound purity testing.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of this compound purity by Gas Chromatography-Mass Spectrometry offers unparalleled specificity and sensitivity, making it the gold standard for comprehensive impurity profiling and method validation. While GC-FID is a robust and cost-effective alternative for routine quality control of known impurities, GC-MS provides the definitive identification necessary for regulatory compliance, troubleshooting, and research and development. The choice of method should be guided by the specific requirements of the analysis, including the need for unambiguous identification of impurities and the context of the testing (e.g., routine QC versus product development).
References
- 1. store.astm.org [store.astm.org]
- 2. gcms.cz [gcms.cz]
- 3. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Trace Impurities in Mixed Xylenes by GC UOP Method 931-10 [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
Navigating the Maze of Xylene Isomer Separation: A Comparative Guide to Adsorbent Performance
The separation of xylene isomers—p-xylene, m-xylene, and o-xylene—is a critical yet challenging task in the chemical industry due to their nearly identical boiling points and molecular structures. Adsorption-based separation has emerged as a promising, energy-efficient alternative to traditional distillation. This guide provides an objective comparison of the performance of three major classes of adsorbents: Metal-Organic Frameworks (MOFs), zeolites, and activated carbons, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.
The search for highly selective and efficient adsorbents is paramount for producing high-purity xylene isomers, which are key building blocks for a vast array of materials, including plastics, synthetic fibers, and pharmaceuticals. This comparison focuses on the key performance indicators of adsorbent materials: adsorption capacity and selectivity, primarily for the commercially valuable p-xylene isomer.
Quantitative Performance Comparison of Adsorbents
The following tables summarize the quantitative data for the adsorption of xylene isomers on various MOFs, zeolites, and activated carbons. The data has been compiled from numerous studies to provide a clear, side-by-side comparison.
Table 1: Performance of Metal-Organic Frameworks (MOFs) for Xylene Isomer Separation
| Adsorbent | Isomer | Adsorption Capacity (mmol/g) | Selectivity (p-xylene/m-xylene) | Selectivity (p-xylene/o-xylene) | Conditions | Reference |
| MIL-120(Al) | p-xylene | ~1.5 | ~17 | ~31 | Liquid phase | [1] |
| m-xylene | ~0.09 | [1] | ||||
| This compound | ~0.05 | [1] | ||||
| Co2(dobdc) | This compound | ~3.6 | - | - | Vapor phase, ~7 mbar | [2][3] |
| m-xylene | ~3.2 | - | - | [2][3] | ||
| p-xylene | ~3.1 | - | - | [2][3] | ||
| MIL-53(Cr) | This compound | 8.19 | - | - | Liquid phase | [4] |
| m-xylene | - | 8.01 (OX/MX) | - | [4] | ||
| p-xylene | - | - | 13.75 (OX/PX) | [4] | ||
| HIAM-201 | p-xylene | 1.19 | 2.45 | 10.47 | 150 °C, Vapor phase | [5] |
| m-xylene | 0.58 | [5] | ||||
| This compound | 0.32 | [5] |
Table 2: Performance of Zeolites for Xylene Isomer Separation
| Adsorbent | Isomer | Adsorption Capacity (mmol/g) | Selectivity (p-xylene/m-xylene) | Selectivity (p-xylene/o-xylene) | Conditions | Reference |
| BaX Zeolite | p-xylene | ~1.0 | - | - | Liquid phase, 175 °C | [6] |
| m-xylene | ~1.0 | - | - | [6] | ||
| This compound | ~1.0 | - | - | [6] | ||
| Faujasite-type | p-xylene | - | 3.02 | 2.84 | Parex process conditions | [7] |
| Zeolite Beta | Ethylbenzene | ~0.8 ( g/100g ) | - | - | 125 °C, Vapor phase | [8] |
| This compound | > p-xylene > m-xylene | Very low | Very low | [8] | ||
| HZSM-5@4%S-1 | p-xylene | - | >80% selectivity | - | Toluene Methylation | [9] |
Table 3: Performance of Activated Carbon for Xylene Isomer Separation
| Adsorbent | Isomer | Adsorption Capacity (mg/g) | Conditions | Reference |
| Palm Kernel Activated Charcoal | xylene (mixed) | 23.48 | Aqueous solution | [10] |
| Granular Activated Carbon | xylene (mixed) | - | Vapor phase, 2400–6200 ppm | |
| Activated Carbon (AC40) | m-xylene | ~670 (6290 µmol/g) | - | [11] |
| Activated Carbon | m-xylene | - | Supercritical CO2 | [12] |
Experimental Protocols
To ensure a standardized understanding of how the presented data is generated, detailed methodologies for key experiments are provided below.
Adsorption Isotherm Determination (Gravimetric Method)
This protocol outlines the determination of single-component adsorption isotherms, a fundamental experiment to quantify the adsorption capacity of a material.
-
Adsorbent Activation: A known mass of the adsorbent material is placed in a sample holder of a gravimetric analyzer. The adsorbent is then activated by heating under vacuum to a specific temperature for a set duration to remove any pre-adsorbed species. The activation conditions (temperature and time) are crucial and depend on the thermal stability of the adsorbent.
-
Isotherm Measurement: After activation and cooling to the desired experimental temperature, the xylene isomer vapor is introduced into the sample chamber at a controlled pressure. The uptake of the adsorbate by the adsorbent is measured as a weight change using a high-precision microbalance.
-
Equilibrium Criteria: The pressure is incrementally increased, and the weight uptake is recorded at each step. Equilibrium is considered to be reached when the weight of the sample remains constant over a specified period.
-
Data Analysis: The amount of adsorbed xylene isomer (in mmol/g or mg/g) is plotted against the equilibrium pressure to generate the adsorption isotherm. This process is repeated for each xylene isomer (p-xylene, m-xylene, and this compound) at a constant temperature.
Dynamic Column Breakthrough Experiments
Breakthrough experiments simulate the performance of an adsorbent in a continuous flow system, providing crucial information on selectivity and dynamic adsorption capacity.
-
Column Packing: A fixed-bed column of a specific diameter and length is uniformly packed with a known amount of the adsorbent material. The bed is typically supported by inert materials like quartz wool at both ends.
-
System Saturation: The packed column is first saturated with a stream of an inert carrier gas (e.g., helium or nitrogen) at the desired experimental temperature and pressure.
-
Adsorbate Introduction: A gas mixture containing a known concentration of the xylene isomer(s) in the carrier gas is then introduced into the column at a constant flow rate.
-
Effluent Analysis: The concentration of the xylene isomer(s) in the effluent stream exiting the column is continuously monitored over time using a suitable analytical technique, such as gas chromatography (GC).
-
Breakthrough Curve Generation: The normalized outlet concentration (C/C₀, where C is the outlet concentration and C₀ is the inlet concentration) is plotted against time. The "breakthrough time" is the time at which the outlet concentration reaches a certain percentage (e.g., 5%) of the inlet concentration.
-
Data Interpretation: The shape of the breakthrough curve and the breakthrough times for different isomers provide information on the dynamic adsorption capacity and selectivity of the adsorbent under the tested conditions. For a mixture of isomers, the component that breaks through first is the least strongly adsorbed.
Visualizing the Comparison Workflow
The logical process for comparing different adsorbents for xylene isomer separation can be visualized as a workflow. This diagram illustrates the key steps from material selection to performance evaluation.
Caption: Workflow for comparing adsorbents for xylene isomer separation.
Signaling Pathways in Adsorbent-Adsorbate Interactions
The selective separation of xylene isomers is governed by a complex interplay of factors at the molecular level. The following diagram illustrates the key signaling pathways or interaction mechanisms that dictate the adsorption selectivity.
Caption: Key mechanisms governing selective xylene isomer adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Xylene Isomers Sorption on Zeolite Beta - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. aet.irost.ir [aet.irost.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Guide to Differentiating o-, m-, and p-Xylene
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a cornerstone of rigorous scientific practice, ensuring the purity, efficacy, and safety of chemical entities. Xylene, a ubiquitous solvent and key industrial precursor, exists as three distinct isomers: ortho-xylene (this compound), meta-xylene (m-xylene), and para-xylene (p-xylene). Although they share the same chemical formula, their unique structural arrangements give rise to subtle yet definitive differences in their spectroscopic profiles. This guide provides an objective comparison of the spectroscopic characteristics of this compound and its isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.
At a Glance: Key Spectroscopic Differences
The primary spectroscopic techniques for differentiating xylene isomers—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—exploit the differences in molecular symmetry among the three compounds. Due to the varying substitution patterns of the two methyl groups on the benzene ring, each isomer possesses a unique set of equivalent and non-equivalent atoms and bonds, leading to distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry
NMR spectroscopy is arguably the most powerful tool for distinguishing between the xylene isomers, owing to the direct correlation between the number of signals and the molecular symmetry.
¹H NMR Spectroscopy
In ¹H NMR, the chemical environment of the aromatic and methyl protons differs for each isomer. The highly symmetrical nature of p-xylene results in the simplest spectrum, with single peaks for both the aromatic and methyl protons. In contrast, the lower symmetry of this compound and m-xylene leads to more complex splitting patterns in the aromatic region, although the methyl protons in each still appear as a single peak.[1]
¹³C NMR Spectroscopy
¹³C NMR provides an even clearer distinction based on the number of unique carbon environments in each isomer.[2] Due to its high symmetry, p-xylene exhibits the fewest signals. This compound, with its adjacent methyl groups, has a moderate number of signals, while m-xylene, being the least symmetrical, displays the most signals.[3][4] This direct correspondence between the number of signals and the isomer's structure makes ¹³C NMR a definitive identification method.[2]
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Number of ¹³C Signals (Aromatic) | Number of ¹³C Signals (Aliphatic) |
| This compound | Multiplet | Singlet | 4 | 1 |
| m-Xylene | Multiplet | Singlet | 5 | 1 |
| p-Xylene | Singlet | Singlet | 2 | 1 |
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the xylene isomers. The differences in their molecular structures lead to unique vibrational frequencies that serve as diagnostic markers.
Infrared (IR) Spectroscopy
The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations, which appear in the fingerprint region of the IR spectrum. Each isomer displays a characteristic absorption band in this region, allowing for their differentiation.[5] For instance, ortho-substitution typically gives rise to a band between 735-770 cm⁻¹, meta-substitution between 750-810 cm⁻¹, and para-substitution between 790-850 cm⁻¹.[5]
Raman Spectroscopy
Raman spectroscopy is another powerful technique for distinguishing xylene isomers, often providing sharper and more resolved peaks than IR spectroscopy for these non-polar molecules.[6][7] Each isomer possesses a set of unique and characteristic Raman bands. For example, m-xylene has several distinct peaks at 527, 1082, 1236, and 1252 cm⁻¹, while this compound shows unique bands at 572, 1041, 1109, and 1277 cm⁻¹.[8] Similarly, p-xylene can be identified by its characteristic peaks at 632, 801, 816, 1171, 1192, and 1300 cm⁻¹.[8]
| Isomer | Key IR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| This compound | ~740 (ortho-substitution) | 572, 1041, 1109, 1277 |
| m-Xylene | ~770 (meta-substitution) | 527, 1082, 1236, 1252 |
| p-Xylene | ~815 (para-substitution) | 632, 801, 816, 1171, 1192, 1300 |
Mass Spectrometry: A Challenge for Conventional Methods
Standard 70 eV electron impact mass spectrometry (EI-MS) is generally not suitable for distinguishing between xylene isomers as they produce nearly identical mass spectra.[9][10] However, more advanced techniques can be employed for their differentiation. Methods such as ion-molecule reactions in a Fourier transform mass spectrometer or the use of femtosecond laser mass spectrometry (FLMS) can induce isomer-specific fragmentation patterns, enabling their identification.[9][11][12]
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Prepare a solution of the xylene isomer (or mixture) in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the neat xylene sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Prepare a dilute solution (e.g., 5% v/v) in a suitable solvent like cyclohexane.[13]
Data Acquisition (FTIR):
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Collect a background spectrum of the clean salt plates or the solvent before running the sample.
Raman Spectroscopy
Sample Preparation:
-
Place the liquid xylene sample in a glass vial or a quartz cuvette.[14]
Data Acquisition:
-
Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).[14]
-
Parameters:
-
Integration time: 1-10 seconds.[14]
-
Number of scans: 1-10.
-
Laser power: Adjust to avoid sample heating or degradation.
-
Visualizing the Differentiation Logic
The following diagrams illustrate the molecular structures of the xylene isomers and the logical workflow for their spectroscopic differentiation.
Caption: Molecular structures of o-, m-, and p-xylene.
Caption: Workflow for differentiating xylene isomers.
References
- 1. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The three isomers of dimethylbenzene are commonly named ortho-xyl... | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 7. Quantifiying xylene mixtures by Raman spectroscopy [morressier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
- 14. rktech.hu [rktech.hu]
assessing the performance of different catalysts in o-Xylene isomerization
A Comparative Guide to Catalysts in o-Xylene Isomerization for Researchers and Drug Development Professionals
The isomerization of this compound is a critical process in the chemical industry, primarily aimed at producing p-xylene, a key precursor for terephthalic acid and subsequently polyethylene terephthalate (PET). The efficiency of this process hinges on the performance of the catalyst employed. This guide provides a comparative assessment of different catalysts used in this compound isomerization, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding and selecting optimal catalytic systems.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the conversion of this compound and the selectivity towards the desired isomers, mainly p-xylene and m-xylene. Key performance indicators include this compound conversion (%), p-xylene selectivity (%), m-xylene selectivity (%), and catalyst stability over time. The following table summarizes the performance of various catalysts based on reported experimental data.
| Catalyst Type | Support | Active Metal | Temperature (°C) | This compound Conversion (%) | p-Xylene Selectivity (%) | m-Xylene Selectivity (%) | Key Findings & Remarks |
| Zeolite | ZSM-5 | H+ | 300 - 450 | Varies with Si/Al ratio | High | Moderate | Shape selectivity of ZSM-5 favors p-xylene formation.[1][2][3] Acidity plays a crucial role; higher acidity can lead to undesired side reactions like disproportionation.[2] |
| Zeolite | Mordenite | H+ | 300 - 400 | High | Moderate | High | Mordenite's larger pore structure can sometimes lead to lower p-xylene selectivity compared to ZSM-5 due to reduced shape selectivity. |
| Zeolite | Y-Type | H+, La3+, Ni2+ | Not specified | High | Improved with La3+ and Ni2+ | High | Multicationic zeolites show potential for enhanced p-xylene yield.[1] |
| Platinum-based | γ-Al2O3 | Pt | 430 - 520 | Varies | Stereoselectivity observed | Stereoselectivity observed | Primarily studied for hydrogenation, but isomerization also occurs.[4] The presence of platinum can enhance ethylbenzene conversion, a common impurity in xylene feedstocks.[5] |
| Platinum-based | Zeolite (ZSM-5) | Pt | 360 - 400 | High | ~23.9% (p-xylene/xylenes ratio) | Not specified | Pt-modified zeolites can exhibit high activity and stability, with the metal function aiding in hydrogenation/dehydrogenation steps that can be part of the isomerization mechanism on bifunctional catalysts.[3] |
| Transition Metal Sulfide | γ-Al2O3 | CoMoSx, NiMoSx | Not specified | Low (<1%) under N2 | Not specified | Not specified | In the absence of hydrogen, these catalysts show very low isomerization activity.[6] Their primary application is in hydrotreating, where acidity influences isomerization as a side reaction.[6] |
Experimental Protocols
A standardized experimental setup is crucial for the accurate assessment of catalyst performance in this compound isomerization. Below is a generalized methodology for conducting such experiments in a laboratory setting.
Catalyst Preparation and Characterization
-
Catalyst Synthesis: Synthesize or procure the desired catalyst (e.g., H-ZSM-5, Pt/Al2O3). For synthesized catalysts, follow established procedures, such as hydrothermal synthesis for zeolites.
-
Calcination: The synthesized catalyst is typically calcined in air at high temperatures (e.g., 500-550 °C) to remove organic templates and ensure structural stability.
-
Ion Exchange (for Zeolites): To introduce acidity, the catalyst may undergo ion exchange with an ammonium salt solution (e.g., NH4NO3) followed by calcination to obtain the protonated form (H-form).
-
Metal Impregnation (for supported catalysts): For catalysts like Pt/Al2O3, the support is impregnated with a solution of a metal precursor (e.g., chloroplatinic acid), followed by drying and reduction under a hydrogen flow.
-
Characterization: Characterize the catalyst using techniques such as X-ray Diffraction (XRD) for crystal structure, Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution, and Temperature Programmed Desorption of ammonia (NH3-TPD) to determine acidity.
Catalytic Performance Evaluation
-
Reactor Setup: The isomerization reaction is typically carried out in a fixed-bed continuous flow reactor. A schematic of the experimental setup is shown below.
-
Catalyst Loading: A known amount of the catalyst is packed into the reactor, usually supported by quartz wool.
-
Pre-treatment: The catalyst is pre-treated in situ, often by heating under an inert gas flow (e.g., nitrogen) to a specific temperature to remove any adsorbed impurities. For metal-containing catalysts, a reduction step under hydrogen flow is performed.
-
Reaction:
-
Introduce the this compound feed into the reactor. This is typically done by bubbling a carrier gas (e.g., nitrogen or hydrogen) through liquid this compound maintained at a constant temperature to ensure a constant vapor pressure and feed rate.
-
Set the reaction temperature, pressure, and Weight Hourly Space Velocity (WHSV), which is the mass flow rate of the feed divided by the mass of the catalyst.
-
-
Product Analysis:
-
The reaction products are passed through a condenser to collect the liquid products.
-
The composition of the product stream is analyzed using Gas Chromatography (GC) equipped with a suitable column (e.g., a capillary column) and a Flame Ionization Detector (FID).
-
-
Data Analysis:
-
Calculate the this compound conversion, and the selectivity for p-xylene and m-xylene using the following formulas:
-
This compound Conversion (%) = [(moles of this compound in - moles of this compound out) / moles of this compound in] * 100
-
p-Xylene Selectivity (%) = [moles of p-xylene formed / (moles of this compound in - moles of this compound out)] * 100
-
m-Xylene Selectivity (%) = [moles of m-xylene formed / (moles of this compound in - moles of this compound out)] * 100
-
-
Visualizations
Experimental Workflow for Catalyst Performance Assessment
The following diagram illustrates the typical workflow for assessing the performance of a catalyst in this compound isomerization.
Logical Relationship in this compound Isomerization
The isomerization of this compound over an acid catalyst involves a complex reaction network that includes the desired isomerization to m-xylene and p-xylene, as well as competing side reactions like disproportionation and transalkylation. This is further complicated by the presence of ethylbenzene in typical feedstocks, which can also undergo various reactions.
References
- 1. scialert.net [scialert.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Xylene Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 6. Clean Syn-Fuels via Hydrogenation Processes: Acidity–Activity Relationship in this compound Hydrotreating [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for o-Xylene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical techniques for the detection and quantification of o-Xylene. Robust and validated analytical methods are crucial for ensuring the quality and safety of pharmaceutical products and for accurate environmental monitoring. This document outlines the performance attributes of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and provides a framework for their cross-validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation based on boiling point and polarity; detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. |
| Selectivity | Moderate; relies on chromatographic retention time for identification. | High; provides structural information for definitive identification.[1] | Moderate; separation of xylene isomers can be challenging.[2] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[1] | ≥ 0.98[3] |
| Accuracy (RE %) | Typically within ±15% | ≤ 15.3%[1] | Typically within ±15% |
| Precision (RSD %) | Typically ≤ 15% | ≤ 10.8%[1] | Typically ≤ 15% |
| Limit of Detection (LOD) | 8.4 pg/sample[4] | 1.0 ng/mL (in blood)[1] | Generally higher than GC methods. |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range. | 5 ng/mL (in blood)[1] | Typically in the µg/mL range.[5] |
| Instrumentation Cost | Low to moderate. | High. | Moderate. |
| Ease of Use | Relatively straightforward for routine analysis. | Requires more expertise for method development and data interpretation. | Well-established and widely used in pharmaceutical analysis. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of these analytical methods.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for routine quality control and purity analysis of this compound.[6]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a split/splitless injector.
-
Column: Agilent J&W FactorFour VF-WAXms, 60 m x 0.25 mm, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant pressure of 2.0 bar.[7]
-
Oven Temperature Program: Initial temperature of 55°C, ramp to 150°C at 4°C/min.[7]
-
Injector Temperature: 250°C.[7]
-
Detector Temperature: 275°C.[7]
-
Injection Volume: 0.1 µL with a split ratio of 75:1.[7]
-
Sample Preparation: For purity analysis, the this compound sample can be directly injected. For quantification in a matrix, a suitable extraction method (e.g., liquid-liquid extraction with n-hexane for water samples) is required, followed by the addition of an internal standard.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and sensitivity, making it ideal for confirmation and trace-level quantification, particularly in complex matrices like biological samples.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized for the separation of xylene isomers from matrix components. A typical program might start at 40°C and ramp up to 200°C.[9]
-
Injector Temperature: 250°C.[9]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 91, 106).
-
Sample Preparation: For biological samples like blood, headspace analysis is common. This involves heating the sample in a sealed vial to allow volatile compounds like this compound to partition into the headspace, which is then injected into the GC.[1] An internal standard (e.g., deuterated this compound) should be used for accurate quantification.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
While less common for volatile compounds like this compound, HPLC can be used, particularly for samples in aqueous matrices.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. Filtration of the sample prior to injection is recommended.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two different analytical procedures are equivalent.[10][11] This is critical when transferring a method between laboratories or when comparing results from different analytical techniques.
References
- 1. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? - Chromatography Forum [chromforum.org]
- 3. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 4. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.org.co [scielo.org.co]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. GC-FID - BTU Cottbus-Senftenberg [b-tu.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Guide to Metal-Organic Frameworks for Ortho-Xylene Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of xylene isomers is a critical yet challenging process in the chemical and pharmaceutical industries. Ortho-xylene (this compound), a key precursor for the synthesis of phthalic anhydride and various pharmaceuticals, must be isolated from its isomers, meta-xylene (m-xylene) and para-xylene (p-xylene), as well as ethylbenzene. Due to their similar boiling points and molecular sizes, traditional distillation methods are energy-intensive and inefficient. Metal-Organic Frameworks (MOFs) have emerged as promising materials for the adsorptive separation of xylenes, offering high selectivity and capacity under milder conditions. This guide provides a comparative analysis of several high-performing MOFs for this compound separation, supported by experimental data.
Performance Comparison of MOFs for this compound Separation
The following table summarizes the key performance metrics of selected MOFs that exhibit preferential adsorption of this compound. The data is compiled from various research publications and presented to facilitate a direct comparison.
| MOF Material | This compound Adsorption Capacity | This compound/m-Xylene Selectivity | This compound/p-Xylene Selectivity | This compound/Ethylbenzene Selectivity | Experimental Conditions |
| Al-based MOF | 2.14 mmol/g[1] | 8.1[1] | >1 | >1 | Liquid Phase, 298 K[1] |
| SYUCT-110 | 71 mg/g (~0.67 mmol/g)[2] | 2.63[3] | 1.58[3] | 5.51[3] | Liquid Phase[3] |
| MIL-53(Cr) | 8.19 mmol/g[4] | 8.01[4] | 13.75[4] | - | Liquid Phase[4][5] |
| Co2(dobdc) | - | >1 | 3.9[6] | 1.21[6] | Liquid Phase, 306 K[6] |
Experimental Protocols
Detailed methodologies for the synthesis of the MOFs and the execution of separation experiments are crucial for reproducing and building upon existing research.
Synthesis of MOFs
1. Synthesis of Co2(dobdc): A solution of 2,5-dihydroxyterephthalic acid (H4dobdc) in tetrahydrofuran (THF) is added to a solution of cobalt(II) acetate tetrahydrate in deionized water. The mixture is sealed in a Teflon-lined reactor and heated in an oven at 110 °C for five days to yield pink needle-shaped single crystals. The resulting crystals are then soaked in dimethylformamide (DMF) and subsequently in methanol for purification. Finally, the crystals are fully desolvated by heating under a dynamic vacuum at 180 °C for 24 hours[6].
2. Synthesis of MIL-53(Cr): Chromium(III) nitrate nonahydrate and terephthalic acid are dissolved in deionized water. The mixture is placed in a Teflon-lined stainless steel autoclave and heated at 220 °C for 4 days. The resulting solid is recovered by filtration, washed with deionized water and ethanol, and dried. The as-synthesized material is then calcined in air to remove any residual organic matter[7].
Separation Experiments
1. Liquid Phase Competitive Adsorption: In a typical experiment, a known mass of the activated MOF is added to a solution containing an equimolar mixture of this compound, m-xylene, p-xylene, and ethylbenzene in a solvent such as n-heptane. The mixture is agitated at a constant temperature (e.g., 306 K for Co2(dobdc)) until equilibrium is reached. The concentrations of the isomers in the liquid phase before and after adsorption are determined using gas chromatography (GC). The amount of each isomer adsorbed by the MOF and the selectivities are then calculated[6].
2. Breakthrough Experiments: A fixed-bed column is packed with the activated MOF material. A continuous stream of a multi-component vapor mixture of xylene isomers with a carrier gas (e.g., nitrogen or helium) at a specific flow rate and temperature is passed through the column. The composition of the effluent stream is monitored over time using an online gas chromatograph. The breakthrough curves, which are plots of the normalized outlet concentration of each component versus time, are used to determine the dynamic adsorption capacity and selectivity of the MOF for each isomer[4][6]. For instance, in the case of Co2(dobdc), a nitrogen stream was bubbled through an equimolar mixture of the four C8 aromatics to generate the vapor feed[6].
Visualizing the MOF Selection and Separation Process
To better understand the workflow of utilizing MOFs for this compound separation and the underlying scientific principles, the following diagrams are provided.
Caption: A flowchart illustrating the systematic process for identifying, synthesizing, and evaluating promising MOF candidates for this compound separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Metal-organic framework MIL-53(Cr) as a superior adsorbent: Highly efficient separation of xylene isomers in liquid phase [scienceon.kisti.re.kr]
- 6. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
evaluating the efficiency of different adsorbents for Xylene isomer separation
A Comparative Guide for Researchers and Drug Development Professionals
The separation of xylene isomers—ortho-xylene (oX), meta-xylene (mX), and para-xylene (pX)—is a critical yet challenging process in the chemical and pharmaceutical industries. Due to their nearly identical boiling points and molecular sizes, traditional distillation is often inefficient and energy-intensive.[1][2][3][4] This guide provides a comparative analysis of different classes of adsorbents, offering a valuable resource for researchers and professionals seeking efficient separation solutions. We will delve into the performance of zeolites, metal-organic frameworks (MOFs), and activated carbons, supported by experimental data and detailed protocols.
Performance Comparison of Adsorbents
The efficiency of an adsorbent is primarily evaluated based on its adsorption capacity and selectivity for a specific xylene isomer. The following tables summarize the performance of various materials reported in recent literature.
Metal-Organic Frameworks (MOFs)
MOFs have emerged as highly promising materials for xylene separation due to their tunable pore sizes, high surface areas, and tailored chemical functionalities.[1][2][5][6]
| Adsorbent | Xylene Isomer | Adsorption Capacity (mg/g) | Selectivity | Reference |
| HIAM-201 (Ca-based MOF) | p-Xylene | 126.7 | pX/mX: 2.45, pX/oX: 10.47 | [7] |
| Al-MOF | This compound | ~227 (2.14 mmol/g) | oX/mX: 8.1 | [8] |
| MIL-101(Cr) | This compound | - | Preferential adsorption | [9] |
| MFM-300 series | m-Xylene | - | Preferential adsorption | [1][7] |
Note: Adsorption conditions such as temperature and pressure significantly influence performance and should be considered when comparing these values.
Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them effective molecular sieves for separating xylene isomers.[3][4][10][11]
| Adsorbent | Xylene Isomer | Separation Factor/Selectivity | Comments | Reference |
| b-oriented MFI Zeolite Membrane | p-Xylene | p-/o-xylene separation factor up to 515 | Performance is dependent on xylene activity | [10][12] |
| K-Y Zeolite | p-Xylene | Selective adsorption | Used in vapor phase separation | [3] |
| Zeolite BETA | Ethylbenzene > this compound > p-Xylene > m-Xylene | Low selectivity | Adsorption hierarchy determined | [4] |
| ZSM-5 Zeolite Membrane | p-Xylene | p-xylene/o-xylene separation factors as high as 400 | Optimized for xylene pervaporation | [11] |
Activated and Microporous Carbons
Activated carbons, particularly those with tailored pore size distributions, offer a cost-effective alternative for xylene separation.
| Adsorbent | Xylene Isomer | Adsorption Capacity (mg/g) | Selectivity | Reference |
| Nano-activated carbons (NACs) | Xylene (general) | 205.2 | High removal efficiency (98.5%) | [13][14] |
| Commercial activated carbons (ACs) | Xylene (general) | 116.8 | Lower removal efficiency (76.55%) | [13][14] |
| Palm kernel activated charcoal | Xylene (general) | 23.48 | - | [15] |
| Ultramicroporous carbon spheres (UMC-xyl) | p-Xylene | 91 | p-xylene/m-xylene selectivity of 53 | [16][17] |
Experimental Protocols
The evaluation of adsorbent performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Vapor-Phase Adsorption Experiments
Objective: To determine the single-component adsorption isotherms and selectivity of an adsorbent for different xylene isomers in the vapor phase.
Apparatus: A custom-built breakthrough apparatus connected to a gas chromatograph (GC).[18]
Procedure:
-
Adsorbent Activation: A known mass of the adsorbent is packed into a column and activated by heating under a vacuum or inert gas flow to remove any adsorbed impurities.[18]
-
Vapor Generation: A stream of inert gas (e.g., N₂) is passed through a bubbler containing a specific xylene isomer to generate a vapor stream of known concentration.[18]
-
Adsorption: The xylene vapor stream is then passed through the adsorbent bed at a controlled temperature and flow rate.
-
Analysis: The composition of the gas exiting the column is continuously monitored using a GC. The time at which the xylene isomer is detected at the outlet is known as the breakthrough time.
-
Isotherm Determination: By varying the concentration of the xylene isomer in the feed stream, the amount adsorbed at equilibrium can be calculated, allowing for the construction of adsorption isotherms.
-
Selectivity Calculation: The experiment is repeated for each xylene isomer. The selectivity is then calculated as the ratio of the amounts of two different isomers adsorbed under the same conditions.
Liquid-Phase Adsorption Experiments
Objective: To evaluate the adsorption capacity and selectivity of an adsorbent in a liquid mixture of xylene isomers.
Apparatus: Batch reactor (e.g., sealed vials or flasks), shaker or magnetic stirrer, and a GC or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Adsorbent Preparation: The adsorbent is dried to remove moisture.
-
Solution Preparation: A stock solution containing a mixture of xylene isomers in a suitable solvent (e.g., n-heptane) is prepared at a known concentration.[8]
-
Adsorption: A precise amount of the adsorbent is added to a known volume of the xylene isomer solution. The mixture is then agitated at a constant temperature for a specific period to reach equilibrium.[15]
-
Sample Analysis: After reaching equilibrium, the solid adsorbent is separated from the liquid by centrifugation or filtration. The concentration of each xylene isomer remaining in the liquid phase is then determined using GC or HPLC.
-
Capacity and Selectivity Calculation: The amount of each isomer adsorbed is calculated from the difference between the initial and final concentrations in the solution. The selectivity is determined by the ratio of the distribution coefficients of the different isomers between the adsorbent and the liquid phase.
Visualizing the Process
To better understand the workflow and decision-making process in evaluating adsorbents, the following diagrams are provided.
Caption: Experimental workflow for evaluating adsorbent efficiency.
Caption: Key adsorbent properties influencing separation performance.
Conclusion
The separation of xylene isomers is a complex challenge that necessitates the development of advanced adsorbent materials. Metal-organic frameworks currently show exceptional promise due to their high tunability, leading to impressive selectivity for different xylene isomers. Zeolites remain a robust and commercially relevant option, with ongoing research focused on optimizing their structure and orientation for enhanced performance. Activated carbons, particularly those with engineered microporosity, present a potentially scalable and cost-effective solution.
The choice of the optimal adsorbent will ultimately depend on the specific process requirements, including the desired purity of the target isomer, economic considerations, and the operational conditions (vapor vs. liquid phase). This guide provides a foundational understanding of the current landscape of adsorbent technologies, empowering researchers and professionals to make informed decisions in their pursuit of efficient xylene isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Organic Materials for the Separation of Xylene Isomers. | Semantic Scholar [semanticscholar.org]
- 3. eurochemengineering.com [eurochemengineering.com]
- 4. Xylene Isomers Sorption on Zeolite Beta - ProQuest [proquest.com]
- 5. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pnas.org [pnas.org]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. A rapid removal of xylene from air based on nano-activated carbon in the dynamic and static systems and compared to commercial activated carbon before determination by gas chromatography [amecj.com]
- 14. researchgate.net [researchgate.net]
- 15. aet.irost.ir [aet.irost.ir]
- 16. Liquid‐phase selective adsorption of xylene isomers in ultramicroporous carbon spheres | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
quantitative comparison of o-Xylene reaction yields with different solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the yield and selectivity of a chemical reaction. This guide provides a quantitative comparison of reaction yields for o-xylene in different solvents across various reaction types, supported by experimental data and detailed protocols.
Nitration of this compound: A Quantitative Look at Solvent Effects
The nitration of this compound is a fundamental reaction in organic synthesis, leading to the formation of nitro-o-xylene isomers, which are valuable intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals. The choice of solvent can impact the overall yield of the nitrated products.
Quantitative Yield Data for Nitration of this compound
| Solvent | Product(s) | Yield (%) | Reference |
| Ethylene Dichloride | 4-Nitro-o-xylene | 54% selectivity at 74% conversion | [1] |
| Dichloromethane | Mononitro-o-xylene | Not specified | [2] |
| Acetic Anhydride | Not specified | Not specified | [3] |
| Hexane | Dinitronaphthalene (from naphthalene) | 78% | [1] |
| Solvent-Free | 4-Nitro-o-xylene | 71% | [2] |
Experimental Protocol: Nitration of this compound in Ethylene Dichloride
This protocol is based on the regioselective nitration of this compound using nitric acid over solid acid catalysts.[1]
Materials:
-
This compound
-
70% Nitric Acid
-
Zeolite H-beta (catalyst)
-
Ethylene Dichloride (solvent)
-
Standard laboratory glassware for reflux reactions
-
Analytical equipment for product analysis (e.g., Gas Chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zeolite H-beta catalyst.
-
Add this compound and ethylene dichloride to the flask.
-
Heat the mixture to 70°C with continuous stirring.
-
Slowly add 70% nitric acid to the reaction mixture.
-
Maintain the reaction at 70°C for the desired reaction time.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the product mixture using Gas Chromatography to determine the conversion of this compound and the selectivity for 4-nitro-o-xylene.
Bromination of this compound: Influence of Solvent on Product Yield
The bromination of this compound is another key electrophilic aromatic substitution reaction. While detailed quantitative yield comparisons across a broad spectrum of solvents are not extensively documented in single studies, the choice of solvent is known to be a critical factor.
Insights from Experimental Observations
One study on the bromination of this compound noted that while some solvent effects on the isomeric ratio of the products were observed in polar solvents such as acetonitrile, nitromethane, and nitrobenzene, the results were not substantially different from those obtained in other media.[4] Another study highlighted the importance of the solvent in N-Bromosuccinimide (NBS) brominations, where dichloromethane provided excellent selectivity for the desired product.
Experimental Protocol: Bromination of this compound in Dichloromethane
The following is a general procedure for the bromination of this compound using bromine and a catalyst in dichloromethane, as inferred from patent literature.[4]
Materials:
-
This compound
-
Bromine
-
Iron(III) bromide (FeBr₃) catalyst
-
Dichloromethane (DCM) (solvent)
-
Standard laboratory glassware for reactions at controlled temperatures
-
Gas trap for hydrogen bromide (HBr) gas
-
Analytical equipment for product analysis (e.g., Gas Chromatography)
Procedure:
-
In a four-necked round-bottomed flask equipped with a stirrer, a condenser, a dropping funnel, and a thermometer, dissolve this compound in dichloromethane.
-
Add the FeBr₃ catalyst to the stirred solution.
-
Cool the mixture to the desired reaction temperature (e.g., between -10°C and -30°C) in complete darkness.
-
Attach a trap to the top of the condenser to absorb the HBr gas released during the reaction.
-
Slowly add bromine to the reaction mixture via the dropping funnel, maintaining the temperature.
-
After the addition is complete, continue stirring for the specified reaction time.
-
Upon completion, terminate the reaction by raising the temperature to 0°C to consume any remaining bromine.
-
Add water to the reaction mixture and stir to quench the reaction and dissolve the catalyst.
-
Separate the organic layer, wash it with water, and dry it over an anhydrous salt.
-
Analyze the product composition by Gas Chromatography to determine the yield of brominated products.
Visualizing the Experimental Workflow
To provide a clearer understanding of the typical experimental process for a reaction such as the nitration of this compound, the following workflow diagram has been generated.
This guide underscores the importance of solvent selection in optimizing the yield of this compound reactions. While comprehensive comparative data across a wide array of solvents for a single reaction is not always available in a consolidated format, the provided protocols and data offer valuable insights for researchers to design and execute their experiments effectively. Further investigation into specific reaction classes, such as Friedel-Crafts acylation or Suzuki coupling, may reveal more detailed solvent-yield correlations.
References
Safety Operating Guide
Proper Disposal of o-Xylene: A Guide for Laboratory Professionals
The safe and compliant disposal of o-xylene is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, this compound requires strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its hazards and take appropriate safety measures. This compound is a flammable liquid and vapor that can cause serious health effects.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or PVA for more than incidental contact), safety goggles or a face shield, and a fully-buttoned lab coat.[1][3][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2][3][5][6]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][6][7] Use only non-sparking tools and explosion-proof equipment when handling this chemical.[1][7]
-
Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[1][3][7][8]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the work area.[1]
Step-by-Step this compound Disposal Procedure
This compound and materials contaminated with it are considered hazardous waste and must be disposed of following specific procedures.[5][7][9] Do not pour this compound down the drain or mix it with non-hazardous waste.[1][7]
-
Waste Identification and Classification:
-
This compound waste is classified as a hazardous material.[7][9] Depending on its use, it may be categorized as an ignitable waste (D001) or a spent solvent waste (F003).[10] For instance, xylene used in tissue fixing is considered a process intermediate and is characterized as D001 ignitable hazardous waste.[10]
-
Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][11]
-
-
Waste Collection and Segregation:
-
Collect waste this compound and solutions containing it in a dedicated, sealable, and airtight waste container made of a compatible material (e.g., mild steel, stainless steel).[5][8]
-
Do not mix this compound waste with other types of chemical waste, especially incompatible materials like strong oxidizing agents or strong acids.[1][5][7]
-
-
Container Labeling:
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
The label should clearly identify the contents as "this compound, Waste" and include the appropriate hazard pictograms (e.g., flammable, health hazard).
-
-
Storage of Waste Containers:
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal contractor.[1][3][4][6]
-
When the container is full, complete a chemical collection request form as per your institution's guidelines to have it removed by the environmental health and safety (EH&S) department or a certified waste management company.[5]
-
Accidental Spill Response
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[2][3][9]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][6]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1][2][6][9] This can be done by covering drains or using spill containment berms.[2][9]
-
Absorption:
-
Collection and Disposal:
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.[1]
-
Place the contaminated material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][2][3][7][9]
-
Contaminated clothing should be removed immediately and sealed in a vapor-tight bag for eventual disposal.[12]
-
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the handling and transportation of this compound.
| Property | Value | Citations |
| UN Number | 1307 | [1][6][9][11] |
| Hazard Class | 3 (Flammable Liquid) | [1][6][7][11] |
| Packing Group | III | [1] |
| Flash Point | 31 °C / 87.8 °F | [1] |
| Explosive Limits | 0.9% (Lower), 6.7% (Upper) | [1][12] |
| Autoignition Temperature | 465 °C / 869 °F | [1] |
| Reportable Quantity (RQ) | 100 lbs | [6] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. idesapetroquimica.com [idesapetroquimica.com]
- 4. molgroupchemicals.com [molgroupchemicals.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. This compound - Continental Industries Group, Inc. [cig-global.com]
- 7. nj.gov [nj.gov]
- 8. media.bazan.co.il [media.bazan.co.il]
- 9. carlroth.com [carlroth.com]
- 10. ph.health.mil [ph.health.mil]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for o-Xylene
Handling o-Xylene in the laboratory demands a stringent safety protocol to protect researchers, scientists, and drug development professionals from its hazardous properties. This guide provides essential, immediate, and procedural information on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe working environment. Adherence to these guidelines is critical to mitigate risks of exposure and ensure regulatory compliance.
I. Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause severe eye irritation. Therefore, appropriate eye and face protection is mandatory.
-
Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn whenever handling this compound.
-
Enhanced Protection: For operations with a higher risk of splashing, such as transferring large volumes or working with heated this compound, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
II. Skin and Body Protection: A Barrier Against Dermal Exposure
This compound can be absorbed through the skin and may cause irritation and dermatitis. A comprehensive approach to skin and body protection is essential.
Gloves: The selection of appropriate gloves is critical, as no single material offers universal protection. The choice should be based on the breakthrough time (BTT) and permeation rate for this compound. It is recommended to consult the glove manufacturer's specific chemical resistance data. For incidental contact, nitrile gloves may be used, but they should be changed immediately upon contamination. For extended contact, more resistant materials are required.
Table 1: Glove Material Compatibility with this compound
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Viton® | > 480 | Low | Excellent for prolonged contact |
| Polyvinyl Alcohol (PVA) | > 480 | Low | Excellent, but not water-resistant |
| Nitrile Rubber | ~ 30 | Moderate | Suitable for splash protection only; change immediately upon contact |
| Neoprene | < 15 | High | Not Recommended |
| Natural Rubber (Latex) | < 15 | High | Not Recommended |
| Butyl Rubber | < 15 | High | Not Recommended |
Protective Clothing: To prevent skin contact with this compound, appropriate protective clothing should be worn.
-
Laboratory Coats: A standard lab coat is suitable for minor splash risks.
-
Chemical-Resistant Aprons: For tasks with a higher potential for splashes, a chemical-resistant apron made of a material compatible with this compound should be worn over the lab coat.
-
Full Body Protection: In situations with a significant risk of widespread exposure, such as a large spill, a full-body chemical-resistant suit is necessary.
III. Respiratory Protection: Preventing Inhalation Hazards
This compound vapors can cause respiratory irritation, dizziness, and other central nervous system effects. The need for respiratory protection is determined by the concentration of this compound in the air relative to occupational exposure limits (OELs).
Table 2: NIOSH Respirator Recommendations for this compound
| This compound Concentration | Minimum Respirator Type | Assigned Protection Factor (APF) |
| ≤ 900 ppm | Chemical cartridge respirator with organic vapor cartridge(s) | 10 |
| ≤ 2250 ppm | Powered, air-purifying respirator with organic vapor cartridge(s) | 25 |
| ≤ 4500 ppm | Supplied-air respirator | 50 |
| > 4500 ppm or unknown | Self-contained breathing apparatus (SCBA) with a full facepiece | 10,000 |
Note: This table is a summary of NIOSH recommendations. A full respiratory protection program, including fit testing and training, is required when respirators are used.
IV. Experimental Protocols for PPE Efficacy
The data presented in the tables above are derived from standardized testing methodologies to ensure reliability and comparability.
ASTM F739 - Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact:
This is a standard laboratory test to measure the breakthrough time and permeation rate of a chemical through a protective clothing material.
-
A sample of the glove material is placed in a test cell, acting as a barrier between a challenge chamber and a collection chamber.
-
The challenge chamber is filled with this compound.
-
A collecting medium (gas or liquid) is circulated through the collection chamber.
-
The collecting medium is continuously monitored by an analytical instrument to detect the first appearance of this compound and its subsequent concentration over time.
-
The "normalized breakthrough time" is the time elapsed from the initial contact of the chemical with the material until the chemical's permeation rate reaches a specified level.
EN 374 - Protective Gloves Against Chemicals and Micro-organisms:
This European standard specifies the capability of gloves to protect the user against chemicals and/or micro-organisms. It includes three main tests:
-
Penetration Resistance (EN 374-2): This test assesses the integrity of the glove for any imperfections (e.g., pinholes) through which a chemical could leak. This is typically done using an air leak or water leak test.
-
Permeation Resistance (EN 16523-1, formerly EN 374-3): Similar to ASTM F739, this test measures the breakthrough time of a chemical at a molecular level through the glove material. The performance is rated on a scale from 1 to 6 based on the breakthrough time.
-
Degradation Resistance (EN 374-4): This test measures the deterioration of the glove material upon contact with a chemical. This is determined by measuring the change in the material's physical properties (e.g., puncture resistance) after chemical exposure.
V. Operational and Disposal Plans
A systematic approach to the use and disposal of PPE is crucial to prevent contamination and ensure safety.
PPE Selection and Use Workflow
Caption: Logical workflow for the selection, use, and disposal of PPE when handling this compound.
Step-by-Step Disposal Plan for Contaminated PPE:
-
Immediate Removal: If PPE becomes contaminated with this compound, remove it immediately, taking care to avoid contact with skin.
-
Designated Waste Container: Place all contaminated PPE (gloves, lab coats, aprons, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste - this compound Contaminated PPE".[1]
-
Segregation: Do not mix contaminated PPE with general laboratory waste.[1]
-
Container Management: Keep the hazardous waste container closed except when adding waste.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with local, state, and federal regulations.[1]
-
Hand Hygiene: After disposing of PPE, wash hands thoroughly with soap and water.
By implementing these comprehensive safety measures, laboratories can significantly reduce the risks associated with handling this compound and foster a culture of safety and responsibility.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
